Mulberrofuran G pentaacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-[7,17-diacetyloxy-1-(2,4-diacetyloxyphenyl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,10,14(19),15,17-heptaen-5-yl]-1-benzofuran-6-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36O13/c1-21-13-33-32-11-9-30(51-23(3)46)19-38(32)56-44(35-12-10-31(52-24(4)47)20-39(35)53-25(5)48)43(33)34(14-21)42-40(54-26(6)49)16-28(17-41(42)57-44)36-15-27-7-8-29(50-22(2)45)18-37(27)55-36/h7-12,14-20,33-34,43H,13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJAGFOPTXHQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3C(C1)C4=C(C=C(C=C4)OC(=O)C)OC3(OC5=C2C(=CC(=C5)C6=CC7=C(O6)C=C(C=C7)OC(=O)C)OC(=O)C)C8=C(C=C(C=C8)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Mulberrofuran G Pentaacetate from Morus alba: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 11, 2025
Executive Summary
Mulberrofuran G, a potent bioactive compound isolated from the root bark of Morus alba (White Mulberry), has garnered significant interest for its diverse pharmacological activities. This technical guide addresses the isolation of its derivative, Mulberrofuran G pentaacetate. It is important to note that while Mulberrofuran G is a well-documented natural product, detailed protocols for the direct isolation of this compound from Morus alba are not extensively available in current scientific literature. Commercial availability suggests it is likely a semi-synthetic derivative produced by the acetylation of the parent compound, Mulberrofuran G.
This document provides a comprehensive framework for the isolation of the parent compound, Mulberrofuran G, from Morus alba. The methodologies presented herein for the extraction, purification, and characterization of Mulberrofuran G serve as a foundational protocol that can be adapted for the subsequent synthesis or targeted isolation of this compound. Furthermore, this guide summarizes the quantitative biological data of Mulberrofuran G to provide context for the potential therapeutic applications of its derivatives.
Introduction to Mulberrofuran G and its Pentaacetate Derivative
Mulberrofuran G is a complex flavonoid, specifically a Diels-Alder type adduct, primarily found in the root bark of plants from the Morus genus, with Morus alba being a principal source.[1] Its structure has been elucidated through extensive spectroscopic analysis, including NMR and mass spectrometry.[1] Mulberrofuran G exhibits a range of biological activities, including anti-inflammatory, antioxidant, antiviral, antitumor, and neuroprotective effects.[1]
This compound (C₄₄H₃₆O₁₃, CAS No. 99217-75-1) is a derivative of Mulberrofuran G.[2] While it is reported to be isolatable from the root barks of Morus alba, the lack of specific isolation protocols in published research suggests that it is more commonly obtained through the chemical modification (acetylation) of the naturally isolated Mulberrofuran G.[2]
Quantitative Bioactivity of Mulberrofuran G
The biological activities of Mulberrofuran G have been quantified in various studies, providing valuable insights into its therapeutic potential. The following tables summarize key quantitative data.
Table 1: Antiviral and Cytotoxic Activity of Mulberrofuran G
| Activity | Cell Line | IC₅₀ / CC₅₀ | Reference |
| Anti-Hepatitis B Virus (HBV) DNA Replication | HepG 2.2.15 | IC₅₀: 3.99 μM | [3][4] |
| Cytotoxicity | HepG 2.2.15 | CC₅₀: 8.04 μM | |
| Anti-SARS-CoV-2 Infection | Vero | IC₅₀: 1.55 μM | [5] |
Table 2: Enzyme Inhibition and Antiproliferative Activity of Mulberrofuran G
| Activity | Target/Cell Line | IC₅₀ | Reference |
| NOX Inhibitor | IC₅₀: 6.9 μM | ||
| Tyrosinase Inhibitor | |||
| Antiproliferative (Lung Cancer) | A549 and NCI-H226 | - | |
| Anti-SARS-CoV-2 Spike S1 RBD:ACE2 Binding | K_D for Spike S1 RBD: 0.119 μM | [6] | |
| K_D for ACE2 Receptor: 0.225 μM | [6] |
Experimental Protocols: Isolation of Mulberrofuran G from Morus alba
The following is a generalized protocol for the isolation and purification of Mulberrofuran G from the root bark of Morus alba. This protocol can be considered a primary step before the potential chemical synthesis of this compound.
Plant Material Preparation
-
Collection and Drying: Collect the root bark of Morus alba.
-
Pulverization: Air-dry the collected root bark and pulverize it into a coarse powder to maximize the surface area for extraction.[1]
Extraction
-
Solvent Extraction: The powdered root bark is typically extracted with a polar solvent. Common solvents used include chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[4]
-
Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
A multi-step chromatographic process is essential for the isolation of pure Mulberrofuran G from the crude extract.
-
Initial Fractionation: The crude extract is subjected to an initial chromatographic separation, often using silica (B1680970) gel column chromatography with a gradient elution system (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity).
-
Further Purification: Fractions containing Mulberrofuran G, identified by thin-layer chromatography (TLC), are pooled and subjected to further purification steps. This may involve repeated column chromatography on silica gel, Sephadex LH-20, or the use of high-performance liquid chromatography (HPLC).
Structural Elucidation and Characterization
The identity and purity of the isolated Mulberrofuran G are confirmed using modern spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution electrospray ionization (ESI) multistage tandem mass spectrometry (ESI-MSn/IT-TOF) can be employed.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HMQC, HMBC) experiments to elucidate the detailed chemical structure.[4]
Proposed Synthesis of this compound
Following the successful isolation and purification of Mulberrofuran G, the synthesis of this compound can be achieved through acetylation. A general procedure would involve:
-
Reaction Setup: Dissolving the purified Mulberrofuran G in a suitable solvent (e.g., pyridine).
-
Acetylation: Adding an acetylating agent, such as acetic anhydride, to the solution.
-
Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by TLC until completion.
-
Work-up and Purification: The reaction mixture is then worked up to remove excess reagents and by-products, followed by purification of the resulting this compound, likely through chromatographic methods.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Mulberrofuran G Isolation
The following diagram illustrates the general workflow for the isolation of Mulberrofuran G from Morus alba.
Signaling Pathway: Inhibition of JAK2/STAT3 by Mulberrofuran G
Research has indicated that the anticancer effects of Mulberrofuran G in lung cancer cells are associated with the inhibition of the JAK2/STAT3 signaling pathway.[1] This pathway is a crucial regulator of cell proliferation and survival.
Conclusion
While direct isolation protocols for this compound from Morus alba are not prominently documented, this guide provides a robust and detailed methodology for the isolation of its parent compound, Mulberrofuran G. The presented experimental workflow, coupled with the quantitative bioactivity data and an overview of its mechanism of action, offers a solid foundation for researchers. It is anticipated that the isolation of Mulberrofuran G, followed by a straightforward acetylation step, is the most viable route to obtaining this compound for further research and development. The diverse biological activities of Mulberrofuran G underscore the potential of its derivatives as valuable pharmacological agents.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mulberrofuran G | CAS:87085-00-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mulberrofuran G, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Mulberrofuran G Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberrofuran G, a complex Diels-Alder type adduct isolated from the root bark of Morus alba L., is a polyphenol that has garnered significant attention for its diverse pharmacological activities.[1][2] These include anti-inflammatory, antioxidant, antiviral, antitumor, and neuroprotective effects.[1] The chemical modification of natural products is a common strategy in drug discovery to enhance bioavailability, stability, and efficacy. The acetylation of polyphenols, such as flavonoids, can increase their lipophilicity and ability to permeate cell membranes, potentially modulating their biological activity. This guide provides a comprehensive overview of the proposed synthesis of Mulberrofuran G pentaacetate, its characterization, and the biological context provided by its parent compound.
It is important to note that while this compound is a known compound, detailed experimental data regarding its synthesis and characterization are not extensively available in peer-reviewed literature. Therefore, this guide presents a protocol based on established chemical principles for the acetylation of polyphenols and outlines the requisite characterization techniques.
Part 1: Synthesis of this compound
The synthesis of this compound proceeds in two main stages: the isolation of the precursor, Mulberrofuran G, from its natural source, followed by its chemical acetylation.
Isolation of Mulberrofuran G
As there is no reported total chemical synthesis for the complex structure of Mulberrofuran G, it is primarily obtained through extraction and purification from the root bark of Morus alba.
Experimental Protocol: Isolation and Purification of Mulberrofuran G
-
Extraction:
-
Air-dried and powdered root bark of Morus alba is extracted with an organic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.
-
The extraction is typically repeated multiple times to ensure a comprehensive extraction of secondary metabolites.
-
The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
The fractions are monitored by thin-layer chromatography (TLC) to track the presence of Mulberrofuran G.
-
-
Chromatographic Purification:
-
The fraction enriched with Mulberrofuran G (typically the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system, for example, a mixture of chloroform and methanol, is used to separate the compounds.
-
Fractions are collected and analyzed by TLC. Those containing the target compound are combined.
-
Further purification may be achieved through repeated column chromatography or by using techniques such as preparative high-performance liquid chromatography (HPLC).
-
-
Structural Confirmation:
-
The purity and identity of the isolated Mulberrofuran G are confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Acetylation of Mulberrofuran G
The synthesis of this compound is achieved through the per-acetylation of the five phenolic hydroxyl groups of Mulberrofuran G using acetic anhydride (B1165640) in the presence of a base catalyst like pyridine (B92270).
Experimental Protocol: Synthesis of this compound
-
Reaction Setup:
-
Dissolve the purified Mulberrofuran G (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagent:
-
Slowly add an excess of acetic anhydride (a minimum of 5 equivalents, though often a larger excess is used) to the stirred solution.
-
-
Reaction Progression:
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC until the starting material is fully consumed.
-
-
Work-up:
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvents under reduced pressure. Co-evaporate with toluene (B28343) to remove residual pyridine.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a solvent system such as hexane-ethyl acetate to afford pure this compound.
-
Quantitative Data (Hypothetical)
| Parameter | Value |
| Starting Material | Mulberrofuran G |
| Reagents | Acetic Anhydride, Pyridine |
| Reaction Time | 12-24 hours |
| Yield | Not reported |
| Purity | >95% (as determined by HPLC) |
Note: Yield and specific purity values are not available in the public domain and would need to be determined experimentally.
Part 2: Characterization of this compound
Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are standard for this purpose.
Physicochemical Properties
| Property | Mulberrofuran G | This compound |
| CAS Number | 87085-00-5 | 99217-75-1 |
| Molecular Formula | C₃₄H₂₆O₈ | C₄₄H₃₆O₁₃ |
| Molecular Weight | 562.57 g/mol | 772.75 g/mol |
| Appearance | Solid powder | To be determined |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Limited in water | Expected to have increased solubility in less polar organic solvents compared to the parent compound |
Spectroscopic Data
Note: The following tables represent the types of data that should be collected. Specific spectral data for this compound is not currently available in published literature.
Mass Spectrometry (MS)
| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| ESI-MS | Expected: 773.22 | Expected: 795.20 |
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (phenolic) | Expected to be absent |
| C=O (ester) | Expected around 1760-1770 |
| C-O (ester) | Expected around 1200-1250 |
| Aromatic C=C | Expected around 1600 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | Expected to shift downfield compared to Mulberrofuran G | ||
| Aliphatic Protons | Expected to show minor shifts | ||
| Acetyl Protons (-OCOCH₃) | Expected to appear as singlets around δ 2.0-2.5 | s |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic Carbons | Expected to show shifts due to acetylation |
| Aliphatic Carbons | Expected to show minor shifts |
| Ester Carbonyl (-C =O) | Expected around δ 168-172 |
| Acetyl Methyl (-OC H₃) | Expected around δ 20-22 |
Part 3: Biological Context and Signaling Pathways
While the biological activity of this compound has not been reported, the extensive research on its parent compound, Mulberrofuran G, provides a strong rationale for its synthesis and future investigation. Acetylation can alter the pharmacokinetic and pharmacodynamic properties of a compound.
Known Biological Activities of Mulberrofuran G
A summary of reported quantitative bioactivity data for Mulberrofuran G is presented below.
| Activity Type | Assay | Target/Cell Line | IC₅₀ Value |
| Antiviral | HBV DNA replication | HepG 2.2.15 cells | 3.99 µM[3] |
| Anticancer | Cell proliferation | A549 lung cancer cells | 22.5 µM[1] |
| Cell proliferation | NCI-H226 lung cancer cells | 30.6 µM[1] | |
| Enzyme Inhibition | NOX inhibitor | 6.9 µM[1] | |
| Tyrosinase inhibitor | Data not specified[1] |
Signaling Pathways Modulated by Mulberrofuran G
Research has identified that Mulberrofuran G exerts its biological effects by modulating key cellular signaling pathways.
-
Inhibition of the JAK2/STAT3 Pathway: In non-small cell lung cancer cells, Mulberrofuran G has been shown to inhibit cell proliferation, migration, and invasion by inactivating the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway.[1] This leads to the downregulation of downstream targets involved in cell cycle progression and metastasis.
-
Neuroprotection via Inhibition of NOX4: Mulberrofuran G exhibits neuroprotective effects by inhibiting NADPH oxidase 4 (NOX4), a major source of reactive oxygen species (ROS) in neuronal cells. This inhibition reduces oxidative stress and subsequent endoplasmic reticulum (ER) stress, thereby preventing apoptosis.[1]
Part 4: Visualizations
Diagrams of Workflows and Pathways
Caption: Proposed workflow for the synthesis of this compound.
Caption: Inhibition of the JAK2/STAT3 signaling pathway by Mulberrofuran G.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. While a specific, detailed experimental protocol for its synthesis is not yet available in the literature, a robust procedure can be inferred from standard organic chemistry practices. The characterization of this derivative, once synthesized, will be crucial in determining its physicochemical properties and confirming its structure. The well-documented biological activities of the parent compound, Mulberrofuran G, provide a compelling basis for the investigation of its acetylated derivative, which may possess enhanced properties beneficial for further drug development. Future studies are warranted to elucidate the bioactivity and potential therapeutic applications of this compound.
References
Mulberrofuran G Pentaacetate: A Technical Overview of its Physicochemical Properties and Synthetic Characterization
For Researchers, Scientists, and Drug Development Professionals
December 11, 2025
Introduction
Mulberrofuran G, a complex Diels-Alder type adduct classified as a 2-arylbenzofuran flavonoid, is a natural product isolated from the root bark of Morus alba (white mulberry).[1] Its intricate polyphenolic structure contributes to a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, antitumor, and neuroprotective effects.[2] Mulberrofuran G pentaacetate is a derivative of this natural product, and this technical guide provides a comprehensive overview of its known physicochemical properties and outlines generalized experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in the public domain, key identifying information has been compiled. Further experimental characterization is required to fully elucidate its physicochemical profile.
| Property | Value | Source |
| CAS Number | 99217-75-1 | |
| Molecular Formula | C44H36O13 | |
| Molecular Weight | 772.75 g/mol | |
| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone. | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Appearance | Data not available | - |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available. However, based on standard organic chemistry procedures for the acetylation of polyphenolic compounds and the characterization of similar benzofuran (B130515) derivatives, the following methodologies can be proposed.
Synthesis of this compound (Acetylation of Mulberrofuran G)
This protocol describes a general method for the acetylation of hydroxyl groups on a polyphenol such as Mulberrofuran G.
Materials:
-
Mulberrofuran G
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) or a non-nucleophilic base (e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Dissolution: Dissolve Mulberrofuran G in a suitable anhydrous solvent such as dichloromethane or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Cool the solution in an ice bath (0 °C). Add acetic anhydride, followed by the dropwise addition of pyridine or triethylamine. The molar excess of acetic anhydride and base should be at least equivalent to the number of hydroxyl groups to be acetylated (in this case, five).
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the pentaacetate product.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and acid byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid (if a basic catalyst was used), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.
Characterization of this compound
The structure and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show the disappearance of the phenolic hydroxyl protons and the appearance of new singlets in the region of δ 2.0-2.5 ppm, corresponding to the five newly introduced acetyl methyl groups. The aromatic and other aliphatic proton signals of the Mulberrofuran G core structure would also be present, potentially with slight shifts due to the electronic effects of the acetate groups.
-
¹³C NMR: The carbon NMR spectrum would show new signals around δ 168-172 ppm for the carbonyl carbons of the acetate groups and around δ 20-22 ppm for the methyl carbons of the acetate groups. The chemical shifts of the aromatic carbons attached to the former hydroxyl groups would also be expected to shift.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C44H36O13) by providing a highly accurate mass measurement of the molecular ion.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and a potential signaling pathway inhibited by its parent compound, Mulberrofuran G.
Caption: Synthetic and characterization workflow for this compound.
Caption: Inhibition of the JAK2/STAT3 signaling pathway by Mulberrofuran G.
Conclusion
References
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Mulberrofuran G Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of Mulberrofuran G pentaacetate, a derivative of the naturally occurring polyphenol, Mulberrofuran G. Isolated from the root bark of Morus alba L., Mulberrofuran G is a complex Diels-Alder type adduct with a range of biological activities. Its pentaacetate derivative is a synthetic compound designed for further pharmacological and chemical studies. The elucidation of its structure is paramount for understanding its chemical properties and biological functions.
From Natural Product to Synthetic Derivative: The Genesis of this compound
Mulberrofuran G, a bioactive compound, possesses five hydroxyl groups, making it a candidate for derivatization to modify its physicochemical properties, such as solubility and bioavailability. The synthesis of this compound involves the acetylation of these hydroxyl groups.
General Experimental Protocol for Acetylation
Materials:
-
Mulberrofuran G
-
Acetic anhydride (B1165640) (Ac₂O)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Mulberrofuran G (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).
-
Add acetic anhydride (a stoichiometric excess, typically 1.5-2.0 equivalents per hydroxyl group) to the solution at 0°C.
-
Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Quench the reaction by adding dry methanol.
-
Remove the solvents under reduced pressure. Co-evaporation with toluene (B28343) can aid in the removal of residual pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product using silica (B1680970) gel column chromatography.
Spectroscopic Analysis: Confirming the Molecular Structure
The core of the structure elucidation lies in the comparative analysis of the spectroscopic data of Mulberrofuran G and its pentaacetate derivative. The key techniques employed are Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of the synthesized compound and confirming the addition of the five acetyl groups.
| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Expected Key Observation in Mass Spectrum |
| Mulberrofuran G | C₃₄H₂₆O₈ | 562.57 | Molecular ion peak corresponding to the exact mass. |
| This compound | C₄₄H₃₆O₁₃ | 772.75 | A molecular ion peak with an increase of 210.18 mass units (5 x 42.036 u), corresponding to the addition of five acetyl groups (C₂H₂O). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The comparison of the ¹H and ¹³C NMR spectra of Mulberrofuran G and its pentaacetate derivative reveals characteristic changes that confirm the acetylation.
Expected Key Changes in NMR Spectra:
| Spectroscopic Technique | Expected Observations for Mulberrofuran G | Expected Changes upon Formation of this compound |
| ¹H NMR | Signals corresponding to the five phenolic hydroxyl protons (-OH), typically observed as broad singlets in the downfield region. | Disappearance of the five phenolic hydroxyl proton signals. Appearance of five new sharp singlet signals in the upfield region (typically δ 2.0-2.5 ppm), each integrating to 3 protons, corresponding to the methyl protons of the five acetyl groups. |
| ¹³C NMR | Carbon signals for the aromatic rings bearing hydroxyl groups. | Appearance of five new signals in the downfield region (typically δ 168-172 ppm) corresponding to the carbonyl carbons of the ester groups. Appearance of five new signals in the upfield region (typically δ 20-25 ppm) corresponding to the methyl carbons of the acetyl groups. Shifts in the signals of the aromatic carbons directly attached to the newly formed ester groups. |
Visualizing the Process and the Product
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical flow from the starting material to the confirmed structure of the final product.
Caption: Logical workflow for the synthesis and structure elucidation of this compound.
Chemical Structure of this compound
The diagram below shows the chemical structure of this compound, highlighting the five acetyl groups attached to the core structure of Mulberrofuran G.
Caption: Chemical structure of this compound.
Conclusion
The structure elucidation of this compound is a clear example of how fundamental organic chemistry principles and modern spectroscopic techniques are applied to confirm the identity of a new synthetic derivative of a complex natural product. The process relies on a logical and systematic comparison of the spectroscopic data of the starting material and the product. The confirmation of the addition of five acetyl groups through mass spectrometry and the detailed analysis of the changes in the ¹H and ¹³C NMR spectra provide unequivocal evidence for the structure of this compound. This confirmed structure is the foundation for any further research into its biological activity and potential therapeutic applications.
The Enhanced Bioavailability of Acetylated Flavonoids: A Technical Guide Focused on Mulberrofuran G Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flavonoids, a diverse group of polyphenolic compounds found in plants, exhibit a wide range of promising biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer effects. However, their therapeutic potential is often hampered by poor oral bioavailability, stemming from low aqueous solubility, extensive first-pass metabolism, and rapid elimination. Acetylation, a common chemical modification, has emerged as a promising strategy to enhance the pharmacokinetic profile of flavonoids. This technical guide explores the core principles behind the improved bioavailability of acetylated flavonoids, with a specific focus on Mulberrofuran G pentaacetate. While specific pharmacokinetic data for this compound is not yet available in published literature, this guide provides a comprehensive overview based on studies of analogous acetylated flavonoids, such as quercetin (B1663063) acetates, and the known biological activities of the parent compound, Mulberrofuran G.
Introduction: The Rationale for Flavonoid Acetylation
The inherent polarity of flavonoids, due to their multiple hydroxyl groups, contributes to their poor lipid solubility, which in turn limits their ability to passively diffuse across the gastrointestinal membrane. Furthermore, these hydroxyl groups are susceptible to extensive phase II metabolism (glucuronidation and sulfation) in the intestine and liver, leading to the formation of hydrophilic metabolites that are readily excreted.
Acetylation masks these polar hydroxyl groups with acetyl esters, thereby increasing the lipophilicity of the flavonoid. This enhanced lipophilicity is hypothesized to facilitate greater absorption across the gut wall. Moreover, the acetyl groups can protect the flavonoid from immediate enzymatic degradation, potentially leading to higher plasma concentrations and a longer systemic circulation time.[1][2] It is also suggested that acetylated flavonoids may be absorbed and then deacetylated intracellularly, releasing the active parent flavonoid within the target cells.[1][3]
Mulberrofuran G , a potent flavonoid isolated from the root bark of Morus alba, has demonstrated significant anti-inflammatory, neuroprotective, and anticancer activities.[4] Its penta-acetylated derivative, This compound , is expected to exhibit improved bioavailability, making it a compound of considerable interest for further therapeutic development.
Hypothetical Pharmacokinetic Profile of this compound
Based on studies of other acetylated flavonoids, a comparative pharmacokinetic profile of Mulberrofuran G and its pentaacetate can be hypothesized.
Table 1: Postulated Pharmacokinetic Parameters of Mulberrofuran G vs. This compound
| Parameter | Mulberrofuran G (Hypothetical) | This compound (Hypothetical) | Rationale for Postulated Improvement |
| Cmax (Maximum Plasma Concentration) | Low | Higher | Increased lipophilicity enhancing absorption. |
| Tmax (Time to Maximum Concentration) | Variable | Potentially shorter or similar | Faster absorption due to improved membrane permeability. |
| AUC (Area Under the Curve) | Low | Significantly Higher | Greater overall systemic exposure due to enhanced absorption and potentially reduced first-pass metabolism. |
| Oral Bioavailability (%) | Poor | Moderately to Significantly Improved | Combination of increased absorption and protection from rapid metabolism. |
| Metabolism | Extensive glucuronidation and sulfation. | Deacetylation to Mulberrofuran G and its metabolites. Acetyl groups may offer transient protection from phase II enzymes. | The acetylated form acts as a prodrug, releasing the active compound after absorption. |
Detailed Experimental Protocols for Bioavailability Assessment
The following protocols are based on established methodologies for assessing the bioavailability of acetylated flavonoids like acetylated quercetin and can be adapted for this compound.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical animal study to determine the oral bioavailability of an acetylated flavonoid.
Experimental Workflow:
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
Materials and Methods:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except for overnight fasting before dosing.
-
Formulation: The test compounds can be suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a mixture of polyethylene (B3416737) glycol (PEG) and saline.
-
Administration:
-
Oral (p.o.): Administer by oral gavage.
-
Intravenous (i.v.): Administer via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling: Collect approximately 200 µL of blood into heparinized tubes at predetermined time points.
-
Plasma Preparation: Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.
-
Sample Preparation for Analysis:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., another flavonoid not present in the samples).
-
Vortex for 5 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject the supernatant into the HPLC-MS/MS system.
-
HPLC-MS/MS Analytical Method
A sensitive and specific analytical method is crucial for the accurate quantification of the analyte in plasma.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with two solvents:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI), typically in negative mode for flavonoids.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for this compound, Mulberrofuran G, and the internal standard.
Table 2: Example HPLC-MS/MS Parameters for Flavonoid Quantification
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Negative |
| MRM Transitions | To be determined by direct infusion of standards |
Signaling Pathways and Biological Activity
While the direct effects of this compound on signaling pathways are yet to be elucidated, it is plausible that it exerts its biological effects through its conversion to Mulberrofuran G. The known signaling pathways affected by Mulberrofuran G provide a strong basis for the therapeutic potential of its acetylated form.
Inhibition of the JAK2/STAT3 Pathway
Mulberrofuran G has been shown to inhibit the proliferation and invasion of lung cancer cells by suppressing the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[4] This pathway is a critical regulator of cell growth and survival, and its constitutive activation is a hallmark of many cancers.
Caption: Mulberrofuran G inhibits the JAK2/STAT3 signaling pathway.
Inhibition of NOX4 and Neuroprotection
In models of cerebral ischemia, Mulberrofuran G provides neuroprotection by inhibiting NADPH oxidase 4 (NOX4).[4] NOX4 is a major source of reactive oxygen species (ROS) in neuronal cells. By inhibiting NOX4, Mulberrofuran G reduces oxidative stress, which in turn alleviates endoplasmic reticulum (ER) stress and suppresses apoptosis.
Caption: Neuroprotective mechanism of Mulberrofuran G via NOX4 inhibition.
Conclusion and Future Directions
Acetylation represents a viable and effective strategy for improving the oral bioavailability of promising flavonoids like Mulberrofuran G. By increasing lipophilicity and providing protection against extensive first-pass metabolism, acetylation can unlock the therapeutic potential of these compounds. The provided experimental protocols offer a robust framework for the preclinical pharmacokinetic evaluation of this compound.
Future research should focus on conducting in vivo studies to obtain definitive pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. It will be critical to determine the extent of its deacetylation in vivo and to identify the primary circulating metabolites. Furthermore, investigating the direct effects of the pentaacetate form on relevant signaling pathways will provide a more complete understanding of its mechanism of action and confirm its potential as a next-generation flavonoid-based therapeutic.
References
- 1. Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Physicochemical Veil of a Bioactive Flavonoid: A Technical Guide to the Lipophilicity and Solubility of Mulberrofuran G Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information and predictive analysis concerning the lipophilicity and solubility of Mulberrofuran G pentaacetate. Due to the limited availability of direct experimental data for this specific derivative, this guide also furnishes detailed, adaptable experimental protocols for the determination of these crucial physicochemical parameters. Furthermore, it visualizes the known signaling pathways associated with the parent compound, Mulberrofuran G, offering a foundational understanding for future research.
Introduction to Mulberrofuran G and its Pentaacetate Derivative
Mulberrofuran G is a naturally occurring flavonoid found in plants of the Morus genus, such as the white mulberry (Morus alba). It has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, antioxidant, antiviral, and antitumor effects. The therapeutic potential of Mulberrofuran G is, however, intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Acetylation, a common chemical modification in drug development, is often employed to modulate the lipophilicity and solubility of a parent compound, thereby potentially enhancing its bioavailability and therapeutic efficacy. This compound is the acetylated form of Mulberrofuran G, where the five hydroxyl groups are converted to acetate (B1210297) esters. This modification is expected to significantly alter its physicochemical characteristics.
Lipophilicity and Solubility Data
Currently, there is a notable absence of publicly available, experimentally determined quantitative data for the lipophilicity (LogP) and aqueous solubility of both Mulberrofuran G and this compound. The following table summarizes the available qualitative information and provides a predictive assessment based on chemical principles.
| Compound | LogP (n-octanol/water) | Aqueous Solubility | Organic Solvent Solubility |
| Mulberrofuran G | Data not available | Limited | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
| This compound | Predicted to be significantly higher than Mulberrofuran G | Predicted to be lower than Mulberrofuran G | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |
Note: The prediction of increased lipophilicity and decreased aqueous solubility for this compound is based on the masking of polar hydroxyl groups with nonpolar acetyl groups.
Biological Activity and Signaling Pathways of Mulberrofuran G
Understanding the mechanism of action of the parent compound is crucial for contextualizing the potential therapeutic applications of its derivatives. Research has shown that Mulberrofuran G exerts its biological effects, at least in part, by modulating key cellular signaling pathways.
One of the well-documented activities of Mulberrofuran G is its ability to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[2] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in various diseases, including cancer. Inhibition of this pathway by Mulberrofuran G contributes to its observed anti-proliferative and anti-migratory effects in lung cancer cells.[2]
While direct evidence for Mulberrofuran G's interaction with the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) 1/2 pathways is limited, a related compound, Mulberrofuran K, has been shown to suppress these pathways in the context of inflammation.[3] Given the structural similarities, it is plausible that Mulberrofuran G may also modulate these inflammatory pathways.
Visualizing the JAK2/STAT3 Signaling Pathway
The following diagram illustrates the inhibitory action of Mulberrofuran G on the JAK2/STAT3 signaling cascade.
References
- 1. In-vitro Thermodynamic Solubility [protocols.io]
- 2. Mulberrofuran G inhibits proliferation and migration by inactivating JAK2/STAT3 signaling in lung cancer cells | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 3. Anti-inflammatory activity of mulberrofuran K isolated from the bark of Morus bombycis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Stability of Mulberrofuran G Pentaacetate in Culture Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mulberrofuran G and its Pentaacetate Derivative
Mulberrofuran G is a natural product isolated from the root bark of Morus alba L.[1]. It is a prenylated flavonoid with a complex pentacyclic structure[1]. The compound has garnered significant interest for its diverse pharmacological activities, including antiviral, anticancer, neuroprotective, and anti-inflammatory effects[1][2][3]. Mulberrofuran G pentaacetate is a derivative of Mulberrofuran G, where the hydroxyl groups have been acetylated[4]. This modification is often performed to enhance the compound's stability and cell permeability.
Chemical and Physical Properties:
| Property | Mulberrofuran G | This compound |
| CAS Number | 87085-00-5[1][5][6] | 99217-75-1[4] |
| Molecular Formula | C₃₄H₂₆O₈[1][3][5][6] | C₄₄H₃₆O₁₃[4] |
| Molecular Weight | 562.57 g/mol [1] | 772.75 g/mol [4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. Limited solubility in water.[1] | Information not available, but acetylation generally increases lipophilicity. |
Importance of In Vitro Stability Assessment
The stability of a compound in cell culture medium is a critical parameter that can significantly impact the interpretation of in vitro experimental results. Degradation of the test compound over the course of an experiment can lead to an underestimation of its potency and efficacy. The rate of degradation can be influenced by several factors, including the chemical nature of the compound, the composition of the culture medium, pH, temperature, and the presence of cellular enzymes. Therefore, a thorough stability assessment is essential to:
-
Ensure accurate and reproducible in vitro data.
-
Determine the effective concentration of the compound over the experimental duration.
-
Identify potential degradation products that may have their own biological activities or toxicities.
-
Optimize experimental conditions to minimize compound degradation.
Experimental Protocol for In Vitro Stability Assessment
This section outlines a typical experimental workflow for evaluating the stability of this compound in cell culture media.
3.1. Materials and Reagents
-
This compound
-
Cell culture media (e.g., DMEM, RPMI-1640, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical column (e.g., C18)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
-
Autosampler vials
3.2. Experimental Workflow
The following diagram illustrates the key steps in assessing the in vitro stability of this compound.
References
Potential Therapeutic Targets of Mulberrofuran G Pentaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The majority of available research has been conducted on Mulberrofuran G. This document outlines the potential therapeutic targets of Mulberrofuran G pentaacetate based on the significant findings for its parent compound, Mulberrofuran G. It is presumed that the core pharmacological activities are retained, though experimental verification is essential.
Introduction
Mulberrofuran G, a natural benzofuran (B130515) derivative isolated from the root bark of Morus species, has garnered considerable scientific interest due to its diverse pharmacological activities. Its pentaacetate form, this compound, is a derivative expected to share a similar biological profile. This technical guide provides a comprehensive overview of the potential therapeutic targets of Mulberrofuran G and, by extension, its pentaacetate derivative. The information presented herein is intended to support further research and drug development efforts.
Core Therapeutic Targets and Mechanisms of Action
Mulberrofuran G has demonstrated a multi-targeted pharmacological profile, with potential applications in oncology, neuroprotection, and antiviral therapy. The primary molecular targets identified to date include key enzymes and signaling pathways involved in disease pathogenesis.
NADPH Oxidase (NOX) Inhibition
Mulberrofuran G is an inhibitor of NADPH oxidase (NOX), with a reported IC50 of 6.9 μM.[1] Specifically, it has been shown to inhibit NOX4, a significant source of reactive oxygen species (ROS) in neuronal cells.[2][3] By inhibiting NOX4, Mulberrofuran G reduces oxidative stress, which in turn alleviates endoplasmic reticulum (ER) stress.[2][3] This mechanism is crucial for its neuroprotective effects.[2][3]
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway Inhibition
In the context of cancer, Mulberrofuran G has been shown to suppress the proliferation, migration, and invasion of lung cancer cells.[2] This anti-tumor activity is mediated through the inhibition of the JAK2/STAT3 signaling pathway.[2] Mulberrofuran G inhibits the phosphorylation of both JAK2 and its downstream target STAT3.[2] The deactivation of this pathway leads to the downregulation of genes involved in cell cycle progression and metastasis.[2]
Tyrosinase Inhibition
Mulberrofuran G also acts as a tyrosinase inhibitor.[1] Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders.
Antiviral Activity
Mulberrofuran G has demonstrated antiviral properties against several viruses:
-
Hepatitis B Virus (HBV): It inhibits HBV DNA replication.[1][4]
-
SARS-CoV-2: Mulberrofuran G potently inhibits the infection of SARS-CoV-2 in Vero cells.[1] It is suggested that it may act as an inhibitor of the SPIKE protein, which is crucial for viral entry into host cells.[5][6][7][8][9]
Quantitative Data Summary
The following table summarizes the key quantitative data for the pharmacological activities of Mulberrofuran G.
| Biological Activity | Assay/Model | Target/Effect | IC50 / CC50 / Effect | Reference(s) |
| Anti-inflammatory | NOX Inhibition Assay | NADPH Oxidase (NOX) | 6.9 μM | [1] |
| Antiviral | HepG 2.2.15 cells | HBV DNA replication | IC50: 3.99 μM | [1][4] |
| HepG 2.2.15 cells | Cytotoxicity | CC50: 8.04 μM | [1] | |
| Vero cells | SARS-CoV-2 infection | IC50: 1.55 μM | [1] | |
| Anticancer | A549 lung cancer cells | Cell proliferation | IC50: 22.5 μM | [1] |
| NCI-H226 lung cancer cells | Cell proliferation | IC50: 30.6 μM | [1] | |
| Neuroprotection | Rat model of middle cerebral artery occlusion/reperfusion | Infarct volume reduction | 39.0% at 0.2 mg/kg, 26.0% at 1 mg/kg, 19.0% at 5 mg/kg | [1] |
Signaling Pathways and Mechanisms of Action
Neuroprotective Effect of Mulberrofuran G via NOX4 Inhibition
Caption: Neuroprotective mechanism of Mulberrofuran G.
Anticancer Effect of Mulberrofuran G via JAK2/STAT3 Pathway Inhibition
Caption: Inhibition of the JAK2/STAT3 pathway by Mulberrofuran G.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Mulberrofuran G on cancer cell lines.
-
Cell Lines: A549 and NCI-H226 human lung cancer cells.[1]
-
Protocol:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.
-
Treat cells with various concentrations of Mulberrofuran G (e.g., 1-100 μM) for 24 hours.[1]
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot Analysis for JAK/STAT Pathway Proteins
-
Objective: To investigate the effect of Mulberrofuran G on the phosphorylation of JAK2 and STAT3.
-
Cell Lines: A549 and NCI-H226 cells.[1]
-
Protocol:
-
Treat cells with Mulberrofuran G at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total-JAK2, phospho-JAK2, total-STAT3, and phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
HBV DNA Replication Assay
-
Objective: To evaluate the inhibitory effect of Mulberrofuran G on HBV DNA replication.
-
Protocol:
-
Culture HepG 2.2.15 cells and treat with various concentrations of Mulberrofuran G (e.g., 0.89-909.42 μM).[1]
-
After the treatment period, extract the total cellular DNA.
-
Quantify the amount of HBV DNA using real-time PCR with primers specific for the HBV genome.
-
Normalize the HBV DNA levels to a housekeeping gene to determine the relative inhibition of viral replication.
-
Conclusion
Mulberrofuran G exhibits a compelling pharmacological profile with multiple potential therapeutic targets, making it a promising lead compound for the development of novel treatments for cancer, neurodegenerative diseases, and viral infections. The data strongly suggest that this compound would share these therapeutic targets. However, further in vitro and in vivo studies are imperative to validate the efficacy and mechanism of action of this compound and to establish its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mulberrofuran G, a Potent Inhibitor of SPIKE Protein of SARS Corona Virus 2 | Journal of Pharmaceutical Care [jpc.tums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Mulberrofuran G, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Mulberrofuran G Pentaacetate: A Potential Prodrug Strategy for Enhanced Therapeutic Efficacy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Mulberrofuran G, a naturally occurring polyphenol isolated from Morus species, has demonstrated a wide spectrum of promising pharmacological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective effects. Its therapeutic potential, however, may be constrained by suboptimal pharmacokinetic properties, such as limited solubility and bioavailability, which are common challenges for polyphenolic compounds. This technical guide explores the potential of Mulberrofuran G pentaacetate as a prodrug to overcome these limitations. By masking the polar hydroxyl groups of Mulberrofuran G through acetylation, it is hypothesized that the resulting pentaacetate ester will exhibit enhanced lipophilicity, leading to improved absorption and bioavailability. This guide summarizes the known biological activities of Mulberrofuran G, proposes a strategy for the synthesis and evaluation of its pentaacetate prodrug, and provides detailed experimental considerations for its investigation.
Introduction to Mulberrofuran G
Mulberrofuran G is a complex benzofuran (B130515) derivative found in the root bark of mulberry trees.[1] Its intricate molecular architecture is responsible for its diverse biological activities. Preclinical studies have identified Mulberrofuran G as a modulator of key signaling pathways implicated in various diseases.[1] Specifically, it has been shown to inhibit the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer, and to suppress NADPH oxidase 4 (NOX4), thereby reducing oxidative stress and offering neuroprotection.[1][2] Despite these promising in vitro and in vivo activities, the clinical translation of Mulberrofuran G may be hampered by its physicochemical properties, which can limit its oral bioavailability.
A prodrug approach is a well-established strategy in drug development to enhance the pharmaceutical properties of an active compound.[3][4] Acetylation of polyphenols is a common method to create more lipophilic prodrugs that can be readily absorbed and subsequently hydrolyzed in vivo to release the active parent drug.[1]
Quantitative Pharmacological Data of Mulberrofuran G
The following table summarizes the key quantitative data on the biological activities of Mulberrofuran G from preclinical studies.
| Biological Activity | Assay/Model | Target/Cell Line | IC50 / Effect | Reference |
| Anti-inflammatory | NOX Inhibition Assay | NADPH Oxidase (NOX) | 6.9 μM | [5] |
| Antiviral (Hepatitis B) | HepG2.2.15 cell line | HBV DNA replication | 3.99 μM | [5] |
| Antiviral (SARS-CoV-2) | Vero cells | SARS-CoV-2 infection | 1.55 μM | [5] |
| Antiviral (SARS-CoV-2) | Competitive ELISA | Spike S1 RBD:ACE2 interaction | 10.23 μM | [6] |
| Anti-cancer (Lung) | A549 cells | Cell proliferation | 22.5 μM | [5] |
| Anti-cancer (Lung) | NCI-H226 cells | Cell proliferation | 30.6 μM | [5] |
| Neuroprotection | Rat model of middle cerebral artery occlusion/reperfusion | Infarct volume reduction | 19.0% at 5 mg/kg | [5] |
Proposed Prodrug: this compound
Mulberrofuran G possesses five hydroxyl groups that can be acetylated to form this compound (CAS Number: 99217-75-1; Molecular Formula: C44H36O13). This modification is expected to increase the lipophilicity of the molecule, potentially leading to enhanced cell membrane permeability and oral bioavailability.
Prodrug Activation Pathway
The proposed mechanism of action for this compound as a prodrug involves its passive diffusion across the intestinal membrane due to its increased lipophilicity. Once absorbed into the systemic circulation, it is anticipated to be hydrolyzed by esterases present in the plasma and tissues, releasing the active Mulberrofuran G.
Caption: Proposed metabolic activation of this compound.
Experimental Protocols
Proposed Synthesis of this compound
-
Dissolution: Dissolve Mulberrofuran G in a suitable aprotic solvent such as pyridine (B92270) or a mixture of dichloromethane (B109758) and pyridine.
-
Acetylation: Add an excess of acetic anhydride (B1165640) to the solution. The reaction can be catalyzed by the addition of a small amount of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Quench the reaction by the addition of water or a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro and In Vivo Evaluation of Mulberrofuran G
The following are examples of experimental protocols that have been used to evaluate the biological activity of Mulberrofuran G. Similar protocols could be adapted to compare the efficacy of Mulberrofuran G with its pentaacetate prodrug.
-
Anti-cancer Activity (Cell Proliferation Assay):
-
Seed lung cancer cells (e.g., A549 or NCI-H226) in 96-well plates.
-
After cell attachment, treat the cells with various concentrations of Mulberrofuran G or this compound for a specified period (e.g., 24-72 hours).
-
Assess cell viability using an MTT or similar assay.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[5]
-
-
Antiviral Activity (SARS-CoV-2 Inhibition Assay):
-
Culture Vero cells in 384-well plates.
-
Treat the cells with serial dilutions of the test compound.
-
Infect the cells with a clinical isolate of SARS-CoV-2.
-
After incubation, fix the cells and stain for a viral protein (e.g., nucleocapsid protein) using immunofluorescence.
-
Quantify the level of infection to determine the inhibitory effect of the compound.[6]
-
-
Neuroprotective Effect (In Vivo Model of Cerebral Ischemia):
-
Induce middle cerebral artery occlusion/reperfusion in rats.
-
Administer the test compound (e.g., via intraperitoneal injection) at different doses before or after the ischemic event.
-
After a reperfusion period, sacrifice the animals and section the brains.
-
Stain the brain sections with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Measure the infarct volume to assess the neuroprotective effect.[5]
-
Signaling Pathways and Experimental Workflow
Known Signaling Pathway of Mulberrofuran G
Mulberrofuran G has been shown to exert its anti-cancer effects in lung cancer cells by inhibiting the JAK2/STAT3 signaling pathway.
Caption: Inhibition of the JAK2/STAT3 pathway by Mulberrofuran G.
Proposed Experimental Workflow for Prodrug Evaluation
The following workflow outlines the key steps to validate this compound as a prodrug of Mulberrofuran G.
Caption: Experimental workflow for evaluating the prodrug potential.
Conclusion
Mulberrofuran G is a promising natural product with a range of therapeutic activities. The development of this compound as a prodrug presents a viable strategy to enhance its pharmacokinetic profile and, consequently, its clinical potential. The proposed research framework, including synthesis, in vitro characterization, and in vivo evaluation, provides a roadmap for the systematic investigation of this prodrug candidate. Successful validation of this approach could pave the way for the development of a new generation of therapeutics derived from this potent natural compound.
References
- 1. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacology of natural polyphenols: prodrugs and biochemistry of Resveratrol and Pterostilbene | Semantic Scholar [semanticscholar.org]
- 3. Mulberrofuran G | C34H26O8 | CID 9959532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mulberrofuran G, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dovepress.com [dovepress.com]
The Biological Deacetylation of Mulberrofuran G Pentaacetate: A Putative Metabolic Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 11, 2025
Abstract
Mulberrofuran G, a natural polyphenol isolated from Morus alba, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, anti-cancer, and neuroprotective effects.[1][2] Its pentaacetate form, Mulberrofuran G pentaacetate, is a synthetically accessible derivative that may serve as a prodrug to enhance the bioavailability and cellular uptake of the parent compound. While direct experimental evidence on the deacetylation of this compound in biological systems is not currently available in the scientific literature, this technical guide outlines the putative metabolic pathways involved in its bioactivation. Based on the well-established metabolism of acetylated flavonoids and other ester-containing prodrugs, it is hypothesized that this compound undergoes enzymatic hydrolysis by cellular esterases to release the pharmacologically active Mulberrofuran G. This guide provides a comprehensive overview of the potential enzymatic systems involved, proposed experimental protocols to investigate this biotransformation, and the quantitative pharmacological data of the active Mulberrofuran G.
Introduction: The Prodrug Strategy for Polyphenols
Polyphenolic compounds like Mulberrofuran G often exhibit poor oral bioavailability due to low solubility and extensive first-pass metabolism.[3] A common strategy to overcome these limitations is the synthesis of esterified prodrugs, such as acetate (B1210297) esters.[4][5] Acetylation masks the polar hydroxyl groups, increasing the lipophilicity of the molecule, which can enhance its absorption across biological membranes.[6] Once absorbed, these acetylated prodrugs are expected to be hydrolyzed by endogenous esterases to release the active parent drug.[7][8] this compound is presumed to follow this metabolic activation pathway.
Putative Deacetylation of this compound
The deacetylation of this compound is anticipated to be a multi-step process catalyzed by various esterases, leading to the sequential removal of the five acetate groups and the ultimate release of Mulberrofuran G.
Key Enzymatic Systems
Several families of esterases are ubiquitously present in biological systems and are prime candidates for the metabolic conversion of this compound.
-
Carboxylesterases (CES): Human carboxylesterases, primarily hCE1 and hCE2, are the major enzymes responsible for the hydrolysis of a wide range of ester-containing drugs.[7] They are highly expressed in the liver and intestine, key sites for drug metabolism.[7]
-
Arylacetamide Deacetylase (AADAC): While primarily known for its role in the hydrolysis of arylacetamide and rifamycin (B1679328) drugs, AADAC also exhibits esterase activity and could contribute to the deacetylation process.[9]
-
Other Esterases: Paraoxonases and butyrylcholinesterases, present in plasma and various tissues, also possess the capability to hydrolyze ester bonds and may be involved in the metabolism of this compound.[9]
dot
Caption: Putative metabolic pathway of this compound.
Quantitative Data on Mulberrofuran G Activity
The primary outcome of the deacetylation of this compound is the release of the active Mulberrofuran G. The following table summarizes the key quantitative data for the pharmacological activities of Mulberrofuran G.
| Biological Activity | Assay/Model | Target/Endpoint | IC50 / Effect |
| Antiviral (Hepatitis B Virus) | HepG2.2.15 cell line | HBV DNA replication | 3.99 μM[10] |
| Antiviral (SARS-CoV-2) | Vero cells | SARS-CoV-2 infection | 1.55 μM[9] |
| Anti-cancer (Lung Cancer) | A549 and NCI-H226 cells | Cell proliferation, migration, and invasion | Inhibition observed at 1-100 μM[9] |
| Neuroprotective | Oxygen-glucose deprivation/reoxygenation-treated SH-SY5Y cells | Cell viability, ROS production | Enhancement of cell viability at 0.016-2 μM[9] |
| Enzyme Inhibition | NOX Inhibition Assay | NADPH Oxidase (NOX) | 6.9 μM[9] |
Proposed Experimental Protocols
To investigate the deacetylation of this compound, the following experimental protocols are proposed, adapted from methodologies used for studying the metabolism of other acetylated natural products.
In Vitro Deacetylation Assay Using Liver Microsomes
This assay will determine if liver enzymes can metabolize this compound.
Materials:
-
This compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard for LC-MS analysis
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence of Mulberrofuran G and its partially deacetylated metabolites using a validated LC-MS/MS method.
dot
Caption: Workflow for in vitro deacetylation assay.
Cell-Based Deacetylation and Bioactivity Assay
This experiment will assess the conversion of this compound to its active form in a cellular context and its subsequent biological effect.
Materials:
-
A relevant cell line (e.g., HepG2 for liver metabolism, or a cancer cell line for anti-proliferative studies)
-
Cell culture medium and supplements
-
Mulberrofuran G and this compound
-
Reagents for a cell viability assay (e.g., MTT, PrestoBlue)
-
Lysis buffer for cell harvesting
-
LC-MS/MS system
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Mulberrofuran G and this compound. Include a vehicle control.
-
For bioactivity assessment, incubate for a predetermined time (e.g., 24, 48, 72 hours) and then perform a cell viability assay.
-
For metabolic analysis, at different time points, wash the cells with PBS and harvest them. Lyse the cells and also collect the culture medium.
-
Process the cell lysates and medium samples for LC-MS/MS analysis to quantify the intracellular and extracellular concentrations of Mulberrofuran G and its pentaacetate form.
Signaling Pathways Modulated by Mulberrofuran G
The deacetylated product, Mulberrofuran G, exerts its biological effects by modulating several key signaling pathways.
-
JAK2/STAT3 Pathway: In cancer cells, Mulberrofuran G has been shown to inhibit the JAK2/STAT3 signaling pathway, which is crucial for cell proliferation, migration, and invasion.[1][9]
-
NADPH Oxidase (NOX) Pathway: The neuroprotective effects of Mulberrofuran G are attributed to its inhibition of NADPH oxidase 4 (NOX4), leading to a reduction in reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress.[1]
dot
Caption: Signaling pathways modulated by Mulberrofuran G.
Conclusion and Future Directions
While the deacetylation of this compound in biological systems remains to be experimentally confirmed, the existing knowledge of prodrug metabolism strongly suggests that it will be efficiently converted to the active Mulberrofuran G by endogenous esterases. This technical guide provides a foundational framework for researchers to investigate this putative metabolic pathway. Future studies should focus on identifying the specific esterases involved, determining the pharmacokinetic profile of this compound in vivo, and correlating its deacetylation with its pharmacological efficacy. Such research will be crucial for the development of this compound as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on Phytochemicals from Mulberry with Neuroprotective Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbspd.com [cbspd.com]
- 6. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrugs and Their Active Metabolites - Creative Proteomics [creative-proteomics.com]
- 9. The Emerging Role of Human Esterases [jstage.jst.go.jp]
- 10. CAS 87085-00-5: Mulberrofuran G | CymitQuimica [cymitquimica.com]
A Technical Guide to the Preliminary Cytotoxicity Screening of Mulberrofuran G Pentaacetate
Disclaimer: To date, publicly available scientific literature specifically detailing the cytotoxic effects of Mulberrofuran G pentaacetate is limited. This guide, therefore, has been constructed by extrapolating data from studies on the parent compound, Mulberrofuran G, and by outlining standardized, widely-accepted methodologies for cytotoxicity assessment. The experimental data and protocols presented herein are illustrative and intended to serve as a comprehensive resource for researchers designing their own in vitro studies.
Introduction
Mulberrofuran G, a natural benzofuran (B130515) derivative isolated from the root bark of Morus species, has garnered significant pharmacological interest due to its diverse biological activities, including anti-inflammatory, anti-cancer, neuroprotective, and antiviral properties.[1] this compound, a derivative of this promising compound, warrants thorough investigation to elucidate its cytotoxic profile as a critical step in preclinical drug development. This technical guide provides a framework for conducting a preliminary in vitro cytotoxicity screening of this compound, detailing experimental protocols, data presentation, and visualization of relevant biological pathways.
The assessment of a compound's cytotoxicity is fundamental to understanding its therapeutic potential and safety profile. A preliminary screening typically involves a battery of in vitro assays to determine the concentration-dependent effects of the compound on cell viability and proliferation across various cell lines.
Quantitative Cytotoxicity Data of Mulberrofuran G
While specific data for this compound is not available, the cytotoxic and antiproliferative effects of the parent compound, Mulberrofuran G, have been documented against several cell lines. This information provides a valuable starting point for designing cytotoxicity studies for its pentaacetate derivative.
| Biological Activity | Cell Line | Metric | Value (µM) |
| Cytotoxicity | HepG 2.2.15 | CC₅₀ | 8.04[2][3] |
| Antiproliferative (Lung Cancer) | A549 | IC₅₀ | 22.5[1][2][3] |
| Antiproliferative (Lung Cancer) | NCI-H226 | IC₅₀ | 30.6[1][2][3] |
| Antiviral (SARS-CoV-2) | Vero | IC₅₀ | 1.55[1][2][4] |
| Anti-hepatitis B virus | HepG 2.2.15 | IC₅₀ | 3.99[3][5] |
Experimental Protocols for Cytotoxicity Screening
A comprehensive preliminary cytotoxicity screening should employ multiple assays that measure different cellular endpoints. This approach provides a more robust and reliable assessment of the compound's cytotoxic potential.
Cell Viability Assays
3.1.1. MTT Assay (Metabolic Activity)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the test compound. Include vehicle-treated controls and untreated controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
-
3.1.2. ATP Assay (Bioluminescent)
This assay measures the amount of ATP present, which is a key indicator of metabolically active cells.
-
Principle: In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is directly proportional to the amount of ATP and, consequently, the number of viable cells.
-
Experimental Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Reagent Addition: Add the ATP detection reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Determine the percentage of viable cells by comparing the luminescence of treated cells to that of the vehicle control.
-
Cytotoxicity Assays
3.2.1. LDH Release Assay (Membrane Integrity)
The lactate (B86563) dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells.
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
-
Experimental Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[6]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[6]
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[6][7]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).[7]
-
Visualization of Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the potential signaling pathways modulated by Mulberrofuran G and its derivatives.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: General workflow for preliminary in vitro cytotoxicity screening.
Potential Signaling Pathways Modulated by Mulberrofuran G
Mulberrofuran G has been shown to modulate several key signaling pathways, which may also be relevant to the mechanism of action of this compound.
4.2.1. Inhibition of the JAK2/STAT3 Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for regulating cell proliferation and survival and is often dysregulated in cancer.[2] Mulberrofuran G has been shown to inhibit this pathway.[3]
Caption: Inhibition of the JAK2/STAT3 signaling pathway by Mulberrofuran G.
4.2.2. Neuroprotection via Inhibition of NOX4 and ER Stress
Mulberrofuran G exhibits neuroprotective effects by inhibiting NADPH oxidase 4 (NOX4), which leads to a reduction in reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[1][2]
Caption: Neuroprotective effects of Mulberrofuran G through NOX4 inhibition.
Conclusion and Future Directions
This technical guide outlines a foundational approach for the preliminary in vitro cytotoxicity screening of this compound. The proposed battery of assays, targeting different cellular endpoints, will provide a robust initial assessment of the compound's cytotoxic potential. Given the known bioactivities of the parent compound, Mulberrofuran G, it is plausible that this compound may exhibit interesting cytotoxic and modulatory effects on key signaling pathways.
Future studies should aim to:
-
Confirm the mode of cell death (apoptosis vs. necrosis) induced by this compound.
-
Investigate the effects of the compound on the cell cycle.
-
Elucidate the specific molecular targets and signaling pathways modulated by this compound.
-
Conduct in vivo efficacy and toxicity studies to validate the in vitro findings in relevant animal models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mulberrofuran G, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor [mdpi.com]
- 5. Mulberrofuran G | CAS:87085-00-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Antioxidant Capacity of Mulberrofuran G and its Derivatives
Disclaimer: Scientific literature available through extensive searches does not currently provide specific quantitative data on the antioxidant capacity or the precise mechanistic signaling pathways for Mulberrofuran G pentaacetate . This guide, therefore, presents a comprehensive overview based on the known antioxidant properties of its parent compound, Mulberrofuran G , and other closely related bioactive compounds isolated from Morus alba (White Mulberry). The experimental protocols and potential signaling pathways described herein are standard methodologies in the field and can be applied to the investigation of this compound.
Introduction to Mulberrofuran G and its Antioxidant Potential
Mulberrofuran G, a natural benzofuran (B130515) derivative isolated from the root bark of Morus alba, is recognized for a range of bioactive properties, including its potential as an antioxidant.[1][2] Antioxidants are crucial for mitigating the detrimental effects of oxidative stress by neutralizing reactive oxygen species (ROS). The antioxidant activity of phenolic compounds like Mulberrofuran G is often attributed to their ability to donate hydrogen atoms or electrons, thereby scavenging free radicals. While direct studies on the pentaacetate derivative are lacking, the acetylation of hydroxyl groups in phenolic compounds can influence their solubility and bioavailability, which may in turn affect their antioxidant efficacy in vivo.
Quantitative Antioxidant Capacity of Related Morus Compounds
While data for this compound is unavailable, studies on other compounds from Morus alba, such as Mulberrofuran B and Morusin (B207952), provide insights into the potential antioxidant activity. The following table summarizes key quantitative data from reputable antioxidant assays for these related compounds.
| Compound | Assay | IC50 / Activity | Source |
| Mulberrofuran G | DPPH Scavenging | Activity noted (quantitative data not specified) | [2] |
| Mulberrofuran B | DPPH Radical Sequestration | 843.87 ± 10.65 µM | [3][4] |
| ABTS Radical Sequestration | 95.74 ± 4.21 µM | [3][4] | |
| Phosphomolybdenum Assay | 1531.33 ± 20.28 mmol Ascorbic Acid/g | [3][4] | |
| Morusin | DPPH Radical Sequestration | 1819.83 ± 144.53 µM | [3] |
| ABTS Radical Sequestration | 297.83 ± 7.27 µM | [3] |
Experimental Protocols for Antioxidant Capacity Assessment
The following are detailed, standardized protocols for the DPPH and ABTS assays, which are commonly employed to evaluate the antioxidant capacity of natural products.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The color change, measured spectrophotometrically, is proportional to the antioxidant's radical scavenging capacity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this working solution should be adjusted to approximately 1.0 ± 0.2 at 517 nm.[5]
-
Sample Preparation: Prepare a series of concentrations of the test compound and the positive control in the same solvent.
-
Reaction Mixture: In a 96-well plate, add a small volume of the sample or standard solution (e.g., 20 µL) to each well.[6] Then, add the DPPH working solution (e.g., 200 µL) to each well and mix thoroughly.[6] A blank well should contain only the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5][7]
-
Measurement: Read the absorbance at 517 nm using a microplate reader.[5][6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ chromophore is blue-green, and its reduction by an antioxidant leads to a loss of color, which is monitored spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[8][9][10]
-
Preparation of ABTS•+ Working Solution: Before the assay, dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9][11]
-
Sample Preparation: Prepare a series of concentrations of the test compound and the positive control.
-
Reaction Mixture: In a 96-well plate, add a small volume of the sample or standard solution (e.g., 10 µL) to each well, followed by the ABTS•+ working solution (e.g., 195 µL).[8]
-
Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.[8]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizing Workflows and Pathways
Experimental Workflow for Antioxidant Capacity Assessment
The following diagram illustrates a typical workflow for assessing the antioxidant capacity of a novel compound like this compound.
Caption: Workflow for In Vitro Antioxidant Assay.
Potential Signaling Pathway: The Nrf2-Keap1 Pathway
While the specific mechanism for this compound is unknown, many phenolic antioxidants exert their effects by modulating intracellular signaling pathways. The Nrf2-Keap1 pathway is a primary regulator of the cellular antioxidant response. Morusin, a compound also found in Morus alba, has been shown to activate the Nrf2-mediated anti-aging signaling pathway.[3] This suggests a plausible avenue of investigation for Mulberrofuran G and its derivatives.
Caption: Hypothesized Nrf2-Mediated Antioxidant Response.
Conclusion and Future Directions
While direct evidence for the antioxidant capacity of this compound remains to be established, the data from its parent compound and other related molecules from Morus alba suggest a promising potential. Future research should focus on performing quantitative antioxidant assays, such as DPPH, ABTS, and ORAC, specifically on this compound. Furthermore, cell-based assays are necessary to elucidate its ability to mitigate intracellular ROS and to investigate its potential modulation of key antioxidant signaling pathways like the Nrf2-Keap1 system. Such studies will be critical for understanding the full therapeutic potential of this natural product derivative.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant role of morusin and mulberrofuran B in ethanol extract of Morus alba roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Technical Guide to the Natural Source and Abundance of Mulberrofuran G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberrofuran G is a bioactive polyphenolic compound that has garnered significant scientific interest due to its complex chemical structure and diverse pharmacological activities.[1] Classified as a Diels-Alder type adduct of a 2-arylbenzofuran flavonoid, it presents a unique scaffold for potential therapeutic applications.[1] This technical guide provides an in-depth overview of the natural sources, abundance, and experimental protocols for the isolation and quantification of Mulberrofuran G, tailored for professionals in the field of natural product research and drug development.
Natural Sources and Abundance
Mulberrofuran G is predominantly found within the plant kingdom, specifically in species belonging to the Morus genus (mulberry) of the Moraceae family.[1]
Primary Source: The most significant and widely reported natural source of Mulberrofuran G is the root bark of the white mulberry tree, Morus alba L. [1]
Other Documented Sources: The compound has also been identified in various other species and plant parts, as detailed in Table 1. The abundance of Mulberrofuran G can vary depending on the plant species, the specific part of the plant utilized, geographical location, and harvesting time. While precise quantitative data for Mulberrofuran G is not extensively available in the literature, related studies on other compounds from Morus alba provide an indication of potential yields. For instance, an ethanol (B145695) extract of Morus alba roots yielded 5.27–16.74% of morusin (B207952) and 0.54–3.55% of mulberrofuran B, depending on the variety.[2] Another study reported a total ethanol extract yield of 8.44% from the root bark of Morus alba.[3]
| Plant Species | Family | Part of Plant | Reference |
| Morus alba L. (White Mulberry) | Moraceae | Root Bark | [1][4] |
| Leaves | [1] | ||
| Morus lhou (Ser.) Koidz. | Moraceae | Not Specified | [5] |
| Morus mongolica | Moraceae | Not Specified | [1] |
| Morus nigra L. (Black Mulberry) | Moraceae | Not Specified | [1] |
| Broussonetia papyrifera (L.) L'Hér. ex Vent. (Paper Mulberry) | Moraceae | Not Specified | [1] |
Experimental Protocols
Isolation and Purification of Mulberrofuran G from Morus alba Root Bark
The isolation of Mulberrofuran G is typically achieved through a multi-step process involving solvent extraction and chromatographic purification. The following is a detailed protocol based on established methodologies.
1. Preparation of Plant Material:
-
Collect the root bark of Morus alba.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Pulverize the dried root bark into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
2. Solvent Extraction:
-
Macerate the powdered root bark (e.g., 500 g) with 70% ethanol (e.g., 5 L) at room temperature for 24 hours with occasional agitation.[3]
-
Repeat the extraction process three times to ensure exhaustive extraction.[3]
-
Filter the extracts and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.[3]
3. Fractionation:
-
Suspend the crude ethanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.[3]
-
Monitor the presence of Mulberrofuran G in the different fractions using Thin Layer Chromatography (TLC).
-
The ethyl acetate fraction is often enriched with compounds of similar polarity to Mulberrofuran G.[3]
4. Chromatographic Purification:
-
Subject the fraction rich in Mulberrofuran G to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of chloroform (B151607) and methanol (B129727) (e.g., starting from 100:0 to 80:20 v/v).
-
Collect fractions and monitor by TLC. Combine fractions containing Mulberrofuran G.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase, such as a gradient of methanol and water, to yield pure Mulberrofuran G.
5. Structural Confirmation:
-
Confirm the identity and purity of the isolated Mulberrofuran G using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR).[1][6]
Quantitative Analysis of Mulberrofuran G by HPLC-UV
A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the accurate quantification of Mulberrofuran G in plant extracts. The following protocol provides a starting point for method development and validation.[3]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
-
Detection Wavelength: 260-280 nm, to be optimized using a PDA detector for maximum absorbance of Mulberrofuran G.[3]
-
Injection Volume: 10-20 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of purified Mulberrofuran G and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to at least five different concentrations.
-
Sample Solution: Accurately weigh the dried plant extract, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter before injection.
3. Method Validation:
-
Validate the developed HPLC method according to the International Council for Harmonisation (ICH) guidelines, including an assessment of:[3]
-
Specificity: To ensure the peak of Mulberrofuran G is well-resolved from other components in the extract.
-
Linearity: To establish a linear relationship between the peak area and the concentration of the analyte over a defined range.
-
Accuracy: To determine the closeness of the measured value to the true value.
-
Precision: To assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Biosynthesis and Signaling Pathways
Biosynthesis of Mulberrofuran G
Mulberrofuran G belongs to a class of natural products known as Diels-Alder type adducts (DAAs).[7] Its biosynthesis is proposed to involve an enzyme-catalyzed [4+2] cycloaddition reaction between a chalcone (B49325) (dienophile) and a dehydroprenyl polyphenol (diene).[7][8] While the exact precursors for Mulberrofuran G have not been definitively elucidated, the biosynthesis of the related compound, chalcomoracin, is suggested to proceed from morachalcone A and dehydroprenylmoracin C.[7]
Caption: Proposed biosynthetic pathway of Mulberrofuran G via a Diels-Alder reaction.
Signaling Pathways Modulated by Mulberrofuran G
Research has indicated that Mulberrofuran G exerts its biological effects by modulating key cellular signaling pathways. A notable example is its anticancer activity, which has been linked to the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[1]
Caption: Inhibition of the JAK2/STAT3 signaling pathway by Mulberrofuran G.
Conclusion
Mulberrofuran G stands out as a promising natural product with significant therapeutic potential. Its primary source, the root bark of Morus alba, is readily available. This guide provides a comprehensive framework for researchers and drug development professionals to undertake the isolation, quantification, and further investigation of Mulberrofuran G and its biological activities. The detailed protocols and pathway diagrams serve as a valuable resource for advancing the scientific understanding and potential clinical applications of this intriguing molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Phytochemical Composition of Different Botanical Parts of Morus Species, Health Benefits and Application in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
"reported biological activities of Mulberrofuran G"
An In-depth Technical Guide on the Reported Biological Activities of Mulberrofuran G
Introduction
Mulberrofuran G, a naturally occurring benzofuran (B130515) derivative isolated from the root bark of Morus species, has garnered significant scientific interest due to its diverse pharmacological profile.[1][2] This polyphenol exhibits a complex pentacyclic structure that allows it to interact with multiple molecular targets, making it a compelling candidate for drug discovery and development.[1][3] Preclinical studies have highlighted its potential as an anti-inflammatory, anti-cancer, neuroprotective, and antiviral agent.[1][2][4] This technical guide provides a comprehensive overview of the reported biological activities of Mulberrofuran G, consolidating quantitative data, detailing key experimental methodologies, and visualizing its mechanisms of action to serve as a resource for researchers, scientists, and drug development professionals.
Quantitative Pharmacological Data
The biological efficacy of Mulberrofuran G has been quantified across a range of assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of Mulberrofuran G
| Biological Activity | Target/Assay | IC50 Value (µM) | Reference |
| Anti-inflammatory | NADPH Oxidase (NOX) Inhibition | 6.9 | [1][4][5] |
| Enzyme Inhibition | Tyrosinase (L-tyrosine oxidation) | 6.35 ± 0.45 | [6] |
| Enzyme Inhibition | Tyrosinase (L-DOPA oxidation) | 105.57 | [6] |
Table 2: Antiviral Activity of Mulberrofuran G
| Virus | Cell Line/Assay | Endpoint | Value (µM) | Reference |
| Hepatitis B Virus (HBV) | HepG 2.2.15 | HBV DNA Replication (IC50) | 3.99 | [1][4][7][8][9] |
| HepG 2.2.15 | Cytotoxicity (CC50) | 8.04 | [4][5][10] | |
| SARS-CoV-2 | Vero | SARS-CoV-2 Infection (IC50) | 1.55 | [1][4][5][10] |
| Competitive ELISA | Spike S1 RBD:ACE2 Interaction (IC50) | 10.23 | [1][10][11] |
Table 3: Anti-cancer Activity of Mulberrofuran G
| Cancer Type | Cell Line | Assay | IC50 Value (µM) | Reference |
| Lung Cancer | A549 | Cell Proliferation | 22.5 | [1][4][5][10][12] |
| Lung Cancer | NCI-H226 | Cell Proliferation | 30.6 | [1][4][5][10][12] |
Table 4: In Vivo Neuroprotective Activity of Mulberrofuran G
| Model | Treatment | Effect | Reference |
| Rat MCAO/R | 0.2 mg/kg (i.p.) | 39.0% infarct volume | [4] |
| 1 mg/kg (i.p.) | 26.0% infarct volume | [4] | |
| 5 mg/kg (i.p.) | 19.0% infarct volume | [4] | |
| Vehicle | 51.2% infarct volume | [4] | |
| MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion; i.p.: Intraperitoneal injection |
Mechanisms of Action and Signaling Pathways
Mulberrofuran G exerts its diverse biological effects by modulating several critical signaling pathways.
Inhibition of the JAK2/STAT3 Signaling Pathway in Lung Cancer
In non-small cell lung cancer (NSCLC) cells, Mulberrofuran G has been demonstrated to inhibit cell proliferation, migration, and invasion by inactivating the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway.[1][3][4][12] This inhibition leads to the downregulation of downstream targets involved in cell cycle progression (CDK4) and metastasis (MMP9), and the upregulation of cell cycle inhibitors like p27.[1][3]
Neuroprotection via Inhibition of NOX4-Mediated ROS Generation and ER Stress
Mulberrofuran G demonstrates neuroprotective effects in models of cerebral ischemia by inhibiting NADPH oxidase 4 (NOX4).[1][3][4] This inhibition reduces the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress. By mitigating ER stress, Mulberrofuran G prevents the activation of pro-apoptotic pathways, thereby protecting neuronal cells from ischemic injury.[1][3][4]
Antiviral Mechanism: Inhibition of SARS-CoV-2 Entry
Mulberrofuran G has been shown to prevent SARS-CoV-2 infection by blocking the initial and critical step of viral entry into host cells.[11] It directly interferes with the binding interaction between the SARS-CoV-2 spike protein's receptor-binding domain (S1 RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor.[11][13]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on Mulberrofuran G.
Anti-Hepatitis B Virus (HBV) DNA Replication Assay
-
Objective: To determine the inhibitory effect of Mulberrofuran G on HBV DNA replication.
-
Cell Line: HepG2.2.15 cells (stably transfected with the HBV genome).[1][7]
-
Protocol:
-
Cell Seeding: Seed HepG2.2.15 cells in 24-well plates at a density of 1 x 10^5 cells/well and culture in DMEM supplemented with 10% fetal bovine serum (FBS) and G418.[1]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Mulberrofuran G (e.g., 0, 1, 5, 10, 25, 50 µM). A positive control (e.g., Lamivudine) is typically included.[1]
-
Incubation: Incubate the cells for a defined period (e.g., 6-8 days), replacing the medium with freshly prepared compound-containing medium every 2 days.
-
DNA Extraction: After incubation, lyse the cells and extract the total DNA.
-
Quantification of HBV DNA: Quantify the amount of HBV DNA using real-time quantitative PCR (qPCR) with primers specific for the HBV genome.
-
Data Analysis: Normalize the HBV DNA levels to a housekeeping gene. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
In Vitro Anti-cancer Cell Proliferation Assay (MTT Assay)
-
Objective: To evaluate the cytotoxic effect of Mulberrofuran G on lung cancer cells.
-
Protocol:
-
Cell Seeding: Seed A549 or NCI-H226 cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of Mulberrofuran G (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.[1]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells). Determine the IC50 value from the dose-response curve.[1]
-
Western Blot Analysis for JAK2/STAT3 Pathway Proteins
-
Objective: To investigate the effect of Mulberrofuran G on the phosphorylation of JAK2 and STAT3.
-
Protocol:
-
Cell Treatment and Lysis: Treat lung cancer cells (e.g., A549) with Mulberrofuran G for a specified time. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA assay.[5]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the total protein and/or loading control.
-
Conclusion
Mulberrofuran G has demonstrated a compelling and diverse pharmacological profile with significant therapeutic potential.[1][2] Its ability to modulate key signaling pathways involved in cancer progression (JAK2/STAT3), neurodegeneration (NOX4-mediated oxidative stress), and viral infection (SARS-CoV-2 spike-ACE2 interaction) underscores its importance as a lead compound for drug discovery.[1][3][10] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for future research, which should focus on validating these promising in vitro findings in relevant in vivo models, exploring its pharmacokinetic and safety profiles, and elucidating further mechanistic details.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 87085-00-5: Mulberrofuran G | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mulberrofuran G and isomulberrofuran G from Morus alba L.: anti-hepatitis B virus activity and mass spectrometric fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mulberrofuran G | CAS:87085-00-5 | Manufacturer ChemFaces [chemfaces.com]
- 10. benchchem.com [benchchem.com]
- 11. Mulberrofuran G, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mulberrofuran G, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor [agris.fao.org]
Methodological & Application
Application Notes and Protocols for Mulberrofuran G Pentaacetate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mulberrofuran G, a natural compound isolated from Morus alba, has demonstrated a range of biological activities, including anticancer, antiviral, neuroprotective, and anti-inflammatory effects.[1][2][3] Its pentaacetate form is a derivative that may offer altered solubility and bioavailability characteristics. These application notes provide a comprehensive guide for the use of Mulberrofuran G and, by extension, its pentaacetate derivative in cell culture experiments, based on published data for the parent compound. The protocols outlined below are intended to serve as a starting point for research and should be optimized for specific cell lines and experimental conditions.
I. Quantitative Bioactivity Data
The biological activity of Mulberrofuran G has been quantified in various cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values across different cell lines and assays.
| Activity | Target/Assay | Cell Line / Model | IC₅₀ / CC₅₀ | Reference |
| Antiviral | HBV DNA Replication | HepG 2.2.15 cells | 3.99 µM | [4][5] |
| SARS-CoV-2 Infection | Vero cells | 1.55 µM | [4] | |
| Anticancer | Cell Proliferation | A549 (Lung Cancer) | 22.5 µM | [4] |
| Cell Proliferation | NCI-H226 (Lung Cancer) | 30.6 µM | [4] | |
| Enzyme Inhibition | NOX (NADPH Oxidase) | In vitro | 6.9 µM | [4] |
| Cytotoxicity | Cytotoxicity Assay | HepG 2.2.15 cells | 8.04 µM | [4] |
II. Experimental Protocols
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of Mulberrofuran G pentaacetate on the viability and proliferation of cancer cell lines.
1. Materials:
-
Target cancer cell lines (e.g., A549, NCI-H226)[4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
2. Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. A suggested starting concentration range, based on Mulberrofuran G data, is 1 µM to 100 µM.[4] Remove the overnight culture medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Workflow for MTT Assay:
Caption: General workflow for assessing cell viability using the MTT assay.
B. Apoptosis Assay (Western Blot for Caspase Cleavage)
This protocol details the detection of apoptosis induction by analyzing the cleavage of caspases and PARP via Western blot.
1. Materials:
-
Target cell line (e.g., SH-SY5Y)[4]
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: a. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. β-actin is commonly used as a loading control.
Workflow for Apoptosis Western Blot:
Caption: Workflow for detecting apoptosis markers by Western blot analysis.
III. Signaling Pathway Analysis
Mulberrofuran G has been shown to inhibit key signaling pathways involved in cancer progression and oxidative stress.
A. JAK2/STAT3 Signaling Pathway
In lung cancer cells, Mulberrofuran G suppresses cell proliferation, migration, and invasion by inhibiting the JAK2/STAT3 pathway.[1][4] This leads to the downregulation of downstream targets that promote cell cycle progression and metastasis.
Caption: Inhibition of the JAK2/STAT3 signaling pathway by Mulberrofuran G.
B. NOX4-Mediated Oxidative Stress Pathway
Mulberrofuran G has demonstrated neuroprotective effects by inhibiting NADPH oxidase 4 (NOX4), which reduces the production of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress, thereby suppressing apoptotic signals.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Mulberrofuran G, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mulberrofuran G Pentaacetate in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberrofuran G, a natural benzofuran (B130515) derivative isolated from Morus species, has demonstrated significant pharmacological potential, including anti-inflammatory, anti-cancer, neuroprotective, and antiviral activities.[1] Its therapeutic promise is attributed to its ability to modulate key signaling pathways. The pentaacetate form of Mulberrofuran G is a derivative designed to potentially enhance properties such as stability and cell permeability.[1]
These application notes provide detailed protocols for the dissolution of Mulberrofuran G pentaacetate in dimethyl sulfoxide (B87167) (DMSO) for use in various biological experiments, along with summaries of its known biological activities and relevant signaling pathways.
Dissolution of this compound in DMSO
Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results. DMSO is a common solvent for this compound in in vitro studies.[2]
2.1 Materials
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
2.2 Protocol for Preparing a 10 mM Stock Solution
-
Pre-weigh the Compound: Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on its molecular weight.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[3]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Storage:
-
Store the stock solution in tightly sealed, amber vials to protect it from light.
-
For short-term storage (up to 2 weeks), aliquots can be stored at -20°C.[2]
-
For long-term storage, it is recommended to store aliquots at -80°C.
-
Avoid repeated freeze-thaw cycles.
-
2.3 Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the DMSO stock solution in the appropriate cell culture medium or buffer.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for the pharmacological activities of Mulberrofuran G. Data for the pentaacetate form is limited; however, the biological activity is expected to be comparable to or enhanced from the parent compound.
| Biological Activity | Assay/Model | Target/Endpoint | IC50 / Effect | Reference(s) |
| Anti-inflammatory | NOX Inhibition Assay | NADPH Oxidase (NOX) | 6.9 µM | [5] |
| Antiviral (HBV) | HepG2.2.15 cell line | HBV DNA replication | 3.99 µM | [5][6] |
| Antiviral (SARS-CoV-2) | Vero cells | SARS-CoV-2 infection | 1.55 µM | [5][7] |
| Competitive ELISA | Spike S1 RBD:ACE2 interaction | 10.23 µM | [1][7] | |
| Anti-cancer (Lung) | A549 cells | Cell proliferation | 22.5 µM | [5] |
| NCI-H226 cells | Cell proliferation | 30.6 µM | [5] | |
| Neuroprotective | OGD/R-treated SH-SY5Y cells | Cell viability, ROS production | Effective at 0.016-2 µM | [5] |
| Enzyme Inhibition | Mushroom Tyrosinase | L-tyrosine oxidation | 6.35 µM | [8] |
Key Signaling Pathways
Mulberrofuran G exerts its biological effects by modulating multiple signaling pathways.
4.1 Inhibition of the JAK2/STAT3 Pathway
Mulberrofuran G has been shown to inhibit the JAK2/STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation, survival, and migration.[5]
Caption: Inhibition of the JAK2/STAT3 signaling pathway by Mulberrofuran G.
4.2 Inhibition of the NOX4 Pathway
In models of cerebral ischemia, Mulberrofuran G provides neuroprotection by inhibiting NADPH oxidase 4 (NOX4), which leads to a reduction in reactive oxygen species (ROS) generation and subsequent endoplasmic reticulum (ER) stress.[1]
Caption: Neuroprotective mechanism of Mulberrofuran G via NOX4 inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments involving Mulberrofuran G. These can be adapted for this compound.
5.1 In Vitro Anti-cancer Activity (MTT Assay)
This protocol evaluates the effect of the compound on the proliferation of cancer cells.[1]
-
Cell Lines: A549 (lung carcinoma), NCI-H226 (lung squamous cell carcinoma)
-
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells). Determine the IC50 value from the dose-response curve.
-
5.2 Anti-Hepatitis B Virus (HBV) DNA Replication Assay
This assay determines the inhibitory effect of the compound on HBV DNA replication.[1]
-
Cell Line: HepG2.2.15 cells (stably transfected with the HBV genome)
-
Protocol:
-
Cell Seeding: Seed HepG2.2.15 cells in 24-well plates at a density of 1 x 10⁵ cells/well.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Use a known anti-HBV drug (e.g., Lamivudine) as a positive control.
-
Incubation: Incubate the cells for 6 days, changing the medium with the respective compound concentrations every 2 days.
-
DNA Extraction: After incubation, lyse the cells and extract the total intracellular DNA.
-
Quantitative PCR (qPCR): Quantify the amount of HBV DNA using real-time PCR with primers specific for the HBV genome. Normalize the results to a housekeeping gene (e.g., β-actin).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) value by plotting the percentage of HBV DNA replication inhibition against the log concentration of the compound.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for in vitro cell-based assays using this compound.
Caption: General workflow for in vitro experiments with this compound.
References
- 1. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mulberrofuran G | CAS:87085-00-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mulberrofuran G, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Formulation of Mulberrofuran G Pentaacetate for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberrofuran G, a natural compound isolated from the root bark of Morus alba, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, antiviral, antitumor, and neuroprotective effects[1][2]. Its derivative, Mulberrofuran G pentaacetate, is often used in research to potentially enhance stability and bioavailability. Due to its lipophilic nature, this compound is anticipated to have poor aqueous solubility, presenting a challenge for developing formulations suitable for in vivo animal studies.
These application notes provide a recommended protocol for the formulation and administration of this compound for preclinical animal research. The provided formulation is based on common strategies for poorly soluble compounds and a formulation suggested by a commercial supplier. Researchers should note that specific solubility and stability studies for this compound are not widely published; therefore, preliminary validation of the formulation is strongly recommended.
Data Presentation
Table 1: Suggested In Vivo Formulation for this compound
| Component | Role | Percentage (v/v) | Notes |
| DMSO | Co-solvent | 5% | Initial solvent for the compound. |
| PEG300 | Co-solvent | 30% | Enhances solubility of lipophilic compounds. |
| Tween 80 | Surfactant | 5% | Improves solubility and stability in aqueous solution. |
| Saline/PBS | Vehicle | 60% | Aqueous base of the formulation. |
| This formulation is based on a recommendation from a commercial supplier and represents a common starting point for non-clinical studies of poorly soluble compounds. |
Table 2: In Vivo Dosing of Parent Compound (Mulberrofuran G) in Rats
| Administration Route | Dose Range | Animal Model | Reported Effect |
| Intraperitoneal Injection | 0.2 - 5 mg/kg | Middle Cerebral Artery Occlusion/Reperfusion | Dose-dependent decrease in infarct volume[1]. |
| This data for the parent compound can serve as a reference for dose-range finding studies with this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation
Objective: To prepare a homogenous and stable formulation of this compound for oral or parenteral administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300), pharmaceutical grade
-
Tween 80 (Polysorbate 80), pharmaceutical grade
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Sterile, light-protected vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Initial Solubilization: Weigh the required amount of this compound and dissolve it in DMSO. The volume of DMSO should correspond to 5% of the final desired volume. Vortex thoroughly until the compound is completely dissolved.
-
Addition of Co-solvent: To the DMSO solution, add PEG300 to reach a combined volume equivalent to 35% of the final volume (5% DMSO + 30% PEG300). Vortex until the solution is clear and homogenous.
-
Addition of Surfactant: Add Tween 80 to the mixture. The volume of Tween 80 should be 5% of the final desired volume. Vortex thoroughly.
-
Addition of Aqueous Vehicle: Slowly add the sterile saline or PBS to the organic mixture while vortexing. Continue adding the aqueous phase until the final desired volume is reached (60% of the total volume).
-
Homogenization: Continue to vortex the final mixture for 2-3 minutes to ensure a uniform suspension/solution. If precipitation occurs, gentle warming or sonication may be attempted, but the stability of the compound under these conditions should be verified.
-
Storage: Store the final formulation in a sterile, light-protected vial. It is recommended to prepare the formulation fresh before each use. If short-term storage is necessary, the stability should be evaluated at the intended storage temperature (e.g., 4°C).
Note: Due to the general instability of polyphenolic compounds, protection from light and oxygen is recommended throughout the process[3][4]. The stability of this formulation should be confirmed by the end-user, especially if it is not used immediately after preparation.
Protocol 2: Administration to Rodents
Objective: To administer the prepared formulation of this compound to rodents via oral gavage or intraperitoneal injection.
Materials:
-
Prepared this compound formulation
-
Appropriate animal model (e.g., mice, rats)
-
For oral gavage: sterile, ball-tipped gavage needles
-
For intraperitoneal injection: sterile syringes and needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) for disinfection
Procedure for Oral Gavage:
-
Animal Handling: Gently restrain the animal.
-
Dose Calculation: Calculate the required volume based on the animal's body weight and the desired dose. The typical maximum oral gavage volume for a mouse is 10 mL/kg.
-
Administration: Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib). Gently insert the needle into the esophagus and deliver the formulation.
-
Post-administration Monitoring: Observe the animal for any signs of distress or adverse reactions.
Procedure for Intraperitoneal (IP) Injection:
-
Animal Handling: Properly restrain the animal to expose the abdomen.
-
Dose Calculation: Calculate the required volume based on the animal's body weight. The typical maximum IP injection volume for a mouse is 10 mL/kg.
-
Injection Site: Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Administration: Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Aspirate to ensure no fluid is drawn back, then inject the formulation.
-
Post-administration Monitoring: Return the animal to its cage and monitor for any adverse effects.
Visualization of Workflow and Putative Mechanism
Caption: Experimental workflow for the in vivo study of this compound.
Caption: Putative signaling pathway inhibited by Mulberrofuran G.
The parent compound, Mulberrofuran G, has been shown to suppress cell proliferation, migration, and invasion in lung cancer cells through the inhibition of the JAK2/STAT3 signaling pathway[1]. This pathway is a critical regulator of cell growth and survival. It is plausible that this compound may act through a similar mechanism, although this would require experimental verification.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Mulberrofuran G Pentaacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mulberrofuran G is a natural flavonoid compound primarily isolated from the root bark of Morus alba (white mulberry).[1] Its derivative, Mulberrofuran G pentaacetate, is often synthesized for research purposes to improve stability or modify its pharmacokinetic properties. Accurate and reliable quantification of this compound is crucial for various stages of research and development, including phytochemical analysis, quality control of natural product extracts, and in vitro/in vivo studies. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound. The method has been developed based on established principles for the analysis of furan (B31954) and acetate-containing flavonoids and is suitable for routine analysis in a laboratory setting.[2][3][4]
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. (ProminenceTM high performance liquid chromatography (HPLC) system with SPD-M20A diode array detector was employed in similar work.[5])
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
This compound reference standard (>95% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (de-ionized or Milli-Q).
-
Trifluoroacetic acid (TFA) or Phosphoric Acid (HPLC grade).
-
-
Chromatographic Column:
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol in a volumetric flask to obtain a concentration of 1 mg/mL.
-
Store the stock solution at -20°C in a light-protected vial.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (50:50, A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation
-
For Formulated Products (e.g., Nanoparticles):
-
Disperse a known quantity of the formulation in a suitable solvent to dissolve the lipid/polymer matrix and release the compound.
-
Centrifuge to pellet any insoluble excipients.
-
Filter the supernatant through a 0.22 µm syringe filter prior to HPLC injection.
-
-
For Plant Extracts:
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the compound from the crude extract.[2]
-
Evaporate the solvent and reconstitute the residue in a known volume of methanol.
-
Filter the solution through a 0.22 µm syringe filter before analysis.
-
HPLC Method and Parameters
The chromatographic separation is achieved on a C18 column using a gradient elution of acidified water and acetonitrile.[6][7]
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 30 minutes |
Method Validation and Data Presentation
The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4]
Linearity
Linearity is assessed by injecting the prepared working standard solutions and plotting the peak area against the concentration.
Table 2: Linearity and Sensitivity Data
| Parameter | Result |
|---|---|
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 45721x + 1023 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.80 µg/mL |
Note: The data presented are representative values.
Precision and Accuracy
Precision is determined by the relative standard deviation (RSD) of replicate measurements, while accuracy is assessed by the percent recovery of a known amount of spiked analyte.
Table 3: Intra-day Precision and Accuracy Data
| Spiked Conc. (µg/mL) | N | Measured Conc. (µg/mL, Mean ± SD) | RSD (%) | Recovery (%) |
|---|---|---|---|---|
| 5 (Low QC) | 6 | 4.95 ± 0.11 | 2.2 | 99.0 |
| 50 (Mid QC) | 6 | 50.4 ± 0.85 | 1.7 | 100.8 |
| 90 (High QC) | 6 | 89.2 ± 1.25 | 1.4 | 99.1 |
Note: QC = Quality Control. RSD values should be <5%.[2] The mean percent recovery should be within an acceptable range, typically 80-120%.[5]
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the HPLC quantification of this compound.
Method Development Logic Diagram
Caption: Logical steps for developing the HPLC quantification method.
References
- 1. CAS 87085-00-5: Mulberrofuran G | CymitQuimica [cymitquimica.com]
- 2. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide Cetrorelix Acetate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Caco-2 Cell Permeability Assay of Mulberrofuran G Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberrofuran G, a natural compound isolated from the root bark of Morus alba L., has demonstrated a range of biological activities, including anti-inflammatory, antiviral, antitumor, and neuroprotective effects.[1] Its pentaacetate derivative, Mulberrofuran G pentaacetate, is a subject of interest for pharmaceutical development due to potential modulation of its physicochemical properties. A critical step in evaluating the druggability of this compound is to determine its intestinal permeability, a key parameter influencing oral bioavailability.
The Caco-2 cell permeability assay is a widely accepted and robust in vitro model that mimics the human intestinal epithelium.[2][3][4] This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express key drug transporters, providing a reliable prediction of in vivo drug absorption.[3][4]
These application notes provide a detailed protocol for assessing the permeability of this compound using the Caco-2 cell model. Additionally, we discuss the compound's known interaction with the JAK2/STAT3 signaling pathway, offering a broader context for its potential therapeutic applications.
Data Presentation: Permeability of this compound
The following table summarizes the expected data output from a bidirectional Caco-2 permeability assay of this compound. This data is essential for classifying the compound's permeability according to the Biopharmaceutics Classification System (BCS) and for identifying potential interactions with efflux transporters.
Table 1: Apparent Permeability (Papp) and Efflux Ratio of this compound in Caco-2 Monolayers
| Compound | Concentration (µM) | Direction | Papp (x 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Class |
| This compound | 10 | A to B | [Insert Value] | [Insert Value] | [High/Low] |
| B to A | [Insert Value] | ||||
| Atenolol (Low Permeability Control) | 10 | A to B | < 1.0 | N/A | Low |
| Propranolol (High Permeability Control) | 10 | A to B | > 10.0 | N/A | High |
| Digoxin (P-gp Substrate Control) | 10 | A to B | [Insert Value] | > 2.0 | Low/Moderate |
| B to A | [Insert Value] |
Note: The values for this compound are placeholders and need to be determined experimentally. The permeability classification is based on FDA guidelines.
Experimental Protocols
This section provides a detailed methodology for conducting the Caco-2 permeability assay for this compound.
Materials and Reagents
-
This compound (CAS: 99217-75-1)
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Hank's Balanced Salt Solution (HBSS)
-
HEPES buffer
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Atenolol, Propranolol, and Digoxin (control compounds)
-
Lucifer Yellow
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for sample analysis
-
Solvents for sample preparation (e.g., Acetonitrile, Methanol, DMSO)
Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding on Transwells: Seed Caco-2 cells onto the apical (upper) chamber of Transwell® inserts at a density of approximately 6 x 104 cells/cm2.
-
Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions. Change the culture medium every 2-3 days.
-
Monolayer Integrity Assessment: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by:
-
TEER Measurement: Measure the TEER using a TEER meter. Monolayers with TEER values >250 Ω·cm2 are generally considered suitable for permeability studies.
-
Lucifer Yellow Permeability: Assess the paracellular permeability by measuring the transport of Lucifer Yellow, a fluorescent marker that does not readily cross the cell monolayer. A low transport rate (<1%) indicates a tight monolayer.
-
Transport Experiment (Bidirectional Permeability)
-
Preparation of Dosing Solutions:
-
Due to the hydrophobic nature of this compound, prepare a stock solution in a suitable organic solvent such as DMSO. The final concentration of DMSO in the transport buffer should be kept low (typically ≤1%) to avoid affecting cell viability and monolayer integrity.
-
Prepare the dosing solution by diluting the stock solution in pre-warmed (37°C) transport buffer (HBSS with 25 mM HEPES, pH 7.4) to the desired final concentration (e.g., 10 µM).
-
Prepare dosing solutions for the control compounds (Atenolol, Propranolol, and Digoxin) in the same manner.
-
-
Apical to Basolateral (A-to-B) Transport:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Add 0.5 mL of the dosing solution to the apical chamber.
-
Add 1.5 mL of fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C on an orbital shaker (50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect a sample (e.g., 200 µL) from the basolateral chamber. Replace the volume with fresh transport buffer.
-
At the end of the experiment, collect samples from both the apical and basolateral chambers.
-
-
Basolateral to Apical (B-to-A) Transport:
-
Follow the same procedure as the A-to-B transport, but add the dosing solution (1.5 mL) to the basolateral chamber and fresh transport buffer (0.5 mL) to the apical chamber.
-
Collect samples from the apical chamber at the specified time points.
-
Sample Analysis and Data Calculation
-
Sample Analysis: Analyze the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).
-
A is the surface area of the Transwell® membrane (cm2).
-
C0 is the initial concentration of the compound in the donor chamber (µmol/mL).
-
-
Calculation of Efflux Ratio (ER): The efflux ratio is calculated to determine if the compound is a substrate of efflux transporters (e.g., P-glycoprotein).
ER = Papp (B-to-A) / Papp (A-to-B)
An efflux ratio greater than 2 suggests that the compound is actively transported by efflux pumps.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Caco-2 cell permeability assay for this compound.
Signaling Pathway Diagram: Inhibition of JAK2/STAT3 by Mulberrofuran G
Mulberrofuran G has been reported to inhibit the JAK2/STAT3 signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation.[1] Dysregulation of this pathway is implicated in various diseases, including cancer. The following diagram illustrates the mechanism of this pathway and the inhibitory action of Mulberrofuran G.
References
- 1. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
Application Notes and Protocols for Mulberrofuran G Pentaacetate in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberrofuran G, a natural compound isolated from Morus alba L. (white mulberry), has demonstrated significant antiviral properties against a range of viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Hepatitis B Virus (HBV).[1][2][3] This document provides detailed application notes and protocols for the evaluation of Mulberrofuran G and its derivative, Mulberrofuran G pentaacetate, in antiviral assays. While specific antiviral data for this compound is not yet available in published literature, the protocols outlined below for the parent compound are readily adaptable for its acetylated form. The acetylation of flavonoids like Mulberrofuran G is a common chemical modification aimed at potentially improving bioavailability, stability, and cellular permeability, which may enhance its therapeutic efficacy.[4][5]
Antiviral Activity and Mechanism of Action of Mulberrofuran G
Mulberrofuran G exerts its antiviral effects through distinct mechanisms depending on the virus. In the context of SARS-CoV-2, it has been shown to inhibit viral entry by blocking the interaction between the viral spike protein's receptor-binding domain (RBD) and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor.[2] For Hepatitis B Virus, Mulberrofuran G has been observed to inhibit viral DNA replication.[1][3]
Data Presentation: In Vitro Efficacy of Mulberrofuran G
The following table summarizes the key quantitative data from in vitro studies on Mulberrofuran G.
| Compound | Virus | Assay | Cell Line | Parameter | Value (µM) | Reference |
| Mulberrofuran G | SARS-CoV-2 | Viral Infection Inhibition | Vero | IC₅₀ | 1.55 | [6] |
| Mulberrofuran G | Hepatitis B Virus (HBV) | DNA Replication Inhibition | HepG 2.2.15 | IC₅₀ | 3.99 | [1][3][6] |
| Mulberrofuran G | Hepatitis B Virus (HBV) | Cytotoxicity | HepG 2.2.15 | CC₅₀ | 8.04 | [6] |
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the compound required to inhibit 50% of the viral activity. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the compound that results in the death of 50% of the host cells.
Experimental Protocols
Protocol 1: SARS-CoV-2 Pseudovirus Neutralization Assay
This protocol is designed to assess the ability of this compound to inhibit the entry of SARS-CoV-2 into host cells using a pseudovirus system.
Materials:
-
HEK293T cells stably expressing human ACE2 and TMPRSS2
-
SARS-CoV-2 spike-pseudotyped lentivirus (expressing a reporter gene like GFP or luciferase)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Flow cytometer or luminometer
Procedure:
-
Cell Seeding: Seed HEK293T-ACE2/TMPRSS2 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 18-24 hours.[2]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Virus Neutralization: Incubate the pseudovirus with the different concentrations of this compound for 1 hour at 37°C.[2]
-
Infection: Add the virus-compound mixture to the cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Data Acquisition: Measure the reporter gene expression (e.g., GFP via flow cytometry or luciferase activity with a luminometer).
-
Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Caption: Mulberrofuran G inhibits SARS-CoV-2 entry by blocking spike-ACE2 binding.
Conclusion
Mulberrofuran G demonstrates promising antiviral activity against SARS-CoV-2 and HBV in vitro. The provided protocols offer a framework for evaluating the efficacy of this compound. Researchers are encouraged to adapt these methodologies to their specific experimental needs, keeping in mind the importance of parallel cytotoxicity assessments to ensure the specificity of the antiviral effects. Further investigation into the pentaacetate derivative is warranted to determine if this modification enhances its antiviral potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Mulberrofuran G, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mulberrofuran G and isomulberrofuran G from Morus alba L.: anti-hepatitis B virus activity and mass spectrometric fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships [frontiersin.org]
- 5. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Mulberrofuran G Pentaacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mulberrofuran G, a natural compound isolated from the root bark of Morus alba, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, antiviral, and neuroprotective effects.[1] Its proposed mechanisms of action include the inhibition of NADPH oxidase (NOX) and modulation of inflammatory signaling pathways such as JAK2/STAT3.[2] Mulberrofuran G pentaacetate, a derivative of Mulberrofuran G, is investigated in this protocol for its potential anti-inflammatory properties. This document provides a detailed protocol for evaluating the anti-inflammatory effects of this compound in a well-established in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
The protocols outlined below describe methods to quantify key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β). Furthermore, this guide details the investigation of the molecular mechanisms underlying the anti-inflammatory effects of this compound, focusing on the NF-κB and MAPK signaling pathways.
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 93.4 ± 4.9 |
| 50 | 91.5 ± 5.3 |
| 100 | 88.1 ± 6.0 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 25.4 ± 2.1 | 0 |
| LPS + this compound (1 µM) | 22.8 ± 1.9 | 10.2 |
| LPS + this compound (5 µM) | 18.7 ± 1.5 | 26.4 |
| LPS + this compound (10 µM) | 14.3 ± 1.2 | 43.7 |
| LPS + this compound (25 µM) | 9.8 ± 0.9 | 61.4 |
| LPS + Dexamethasone (10 µM) | 6.5 ± 0.7 | 74.4 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 55 ± 8 | 32 ± 5 | 15 ± 3 |
| LPS (1 µg/mL) | 1240 ± 110 | 980 ± 95 | 450 ± 40 |
| LPS + this compound (10 µM) | 780 ± 75 | 620 ± 60 | 280 ± 25 |
| LPS + this compound (25 µM) | 450 ± 50 | 350 ± 38 | 160 ± 18 |
| LPS + Dexamethasone (10 µM) | 210 ± 25 | 150 ± 18 | 70 ± 9 |
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentrations of this compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to determine the NO concentration.
Pro-inflammatory Cytokine Measurement (ELISA)
-
Seed RAW 264.7 cells and treat them with this compound and LPS as described for the NO assay.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and incubate for 24 hours.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30 minutes.
-
Lyse the cells and determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Proposed mechanism of action of this compound on NF-κB and MAPK signaling pathways.
References
Application Notes and Protocols: Neuroprotective Effects of Mulberrofuran G Pentaacetate in an In Vitro Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While direct experimental data on the neuroprotective effects of Mulberrofuran G pentaacetate is not extensively available in current literature, it is hypothesized to function as a prodrug of Mulberrofuran G. Acetylation of polyphenolic compounds like Mulberrofuran G is a common chemical strategy to enhance their lipophilicity, thereby improving cell membrane permeability and bioavailability.[1][2][3] Once inside the cell, cellular esterases are expected to deacetylate this compound, releasing the biologically active parent compound, Mulberrofuran G. Therefore, the neuroprotective activities observed for Mulberrofuran G are considered highly relevant to the potential effects of its pentaacetate derivative.
This document provides a summary of the known neuroprotective effects of Mulberrofuran G in vitro, including detailed experimental protocols and the elucidated mechanism of action. This information serves as a foundational guide for researchers investigating the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the pharmacological activities of Mulberrofuran G, the active form of this compound.
Table 1: In Vitro Bioactivity of Mulberrofuran G
| Biological Activity | Assay/Model | Target | IC50 / Effect |
| Neuroprotection | Cerebral Ischemia Model | NADPH Oxidase 4 (NOX4) | Inhibition of NOX4, leading to reduced ROS generation and ER stress.[1] |
| Anti-inflammatory | NOX Inhibition Assay | NADPH Oxidase (NOX) | 6.9 μM |
| Antiviral (Hepatitis B Virus) | HepG2.2.15 cell line | HBV DNA replication | 3.99 μM[1] |
| Antiviral (SARS-CoV-2) | Vero cells | SARS-CoV-2 infection | 1.55 μM[1] |
| Anti-cancer (Lung Cancer) | A549 cells | Cell proliferation | 22.5 μM[1] |
| Anti-cancer (Lung Cancer) | NCI-H226 cells | Cell proliferation | 30.6 μM[1] |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | AChE | 2.7 µmol·L⁻¹[4] |
Mechanism of Neuroprotection by Mulberrofuran G
Mulberrofuran G exhibits its neuroprotective effects primarily through the inhibition of NADPH oxidase 4 (NOX4).[1][2] This inhibition leads to a cascade of downstream effects that protect neuronal cells from ischemic injury. The key steps in this pathway are:
-
Inhibition of NOX4: Mulberrofuran G directly targets and inhibits the activity of NOX4, a major source of reactive oxygen species (ROS) in neuronal cells.[2]
-
Reduction of ROS Generation: By inhibiting NOX4, Mulberrofuran G significantly decreases the production of ROS, thereby mitigating oxidative stress.[1]
-
Alleviation of Endoplasmic Reticulum (ER) Stress: Reduced oxidative stress leads to the alleviation of ER stress. This is evidenced by the decreased expression of ER stress markers such as GRP78, phosphorylated IRE1α, and XBP1.[2]
-
Suppression of Apoptosis: The reduction in both oxidative and ER stress ultimately inhibits the apoptotic cascade. This is observed through the decreased cleavage of caspases 9 and 3, and PARP.[2]
Signaling Pathway Diagram
Caption: Neuroprotective signaling pathway of Mulberrofuran G.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the neuroprotective effects of this compound.
Cell Culture and Induction of Neurotoxicity
This protocol describes the culture of a neuronal cell line and the induction of neurotoxicity, a common in vitro model for neurodegenerative conditions.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
6-hydroxydopamine (6-OHDA) or Amyloid-β (Aβ) fibrils
-
This compound
-
96-well plates
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 2.5 × 10⁴ cells/mL in 200 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent such as 6-OHDA (for Parkinson's disease models) or Aβ fibrils (for Alzheimer's disease models) to the cell culture medium.[5]
-
Incubation: Co-incubate the cells with the neurotoxic agent and this compound for 24-48 hours.
Cell Viability Assay (MTT Assay)
This assay is used to quantify the protective effect of this compound against neurotoxin-induced cell death.
Materials:
-
Treated and control cells from the previous protocol
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 30 minutes to 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells). Calculate the IC50 value from the dose-response curve.[1]
Western Blot Analysis for Protein Expression
This protocol is used to investigate the effect of this compound on the expression of key proteins in the neuroprotective signaling pathway.
Materials:
-
Treated and control cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer
-
Primary antibodies (e.g., anti-NOX4, anti-GRP78, anti-cleaved caspase-3)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection reagent
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Experimental Workflow Diagram
Caption: In vitro neuroprotection experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 99217-75-1 [chemicalbook.com]
Application Notes and Protocols: Anti-Cancer Cell Line Screening with Mulberrofuran G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberrofuran G, a natural benzofuran (B130515) derivative isolated from the root bark of Morus species, has demonstrated notable anti-cancer properties in preclinical studies.[1][2] Its potential as a therapeutic agent stems from its ability to modulate key signaling pathways involved in cancer cell proliferation and survival. This document provides a comprehensive overview of the available data on the anti-cancer activity of Mulberrofuran G, along with detailed protocols for its screening against cancer cell lines.
Quantitative Data Summary
The anti-proliferative activity of Mulberrofuran G has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | CCK-8 / MTT | 22.5 | [2][4] |
| NCI-H226 | Lung Squamous Cell Carcinoma | CCK-8 / MTT | 30.6 | [2][4] |
| HL-60 | Promyelocytic Leukemia | Not Specified | Not Specified | [5] |
Mechanism of Action
Mulberrofuran G exerts its anti-cancer effects primarily through the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly the JAK2/STAT3 axis.[1][4] This pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and migration. By inhibiting the phosphorylation of JAK2 and STAT3, Mulberrofuran G downregulates the expression of downstream target genes involved in cell cycle progression (e.g., CDK4) and metastasis (e.g., MMP9), while upregulating cell cycle inhibitors like p27.[1]
In some cancer cell lines, such as HL-60, Mulberrofuran G has been shown to induce apoptosis through both the extrinsic (cell death receptor) and intrinsic (mitochondrial) pathways.[5]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer activity of Mulberrofuran G.
Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of Mulberrofuran G on cancer cells.
Materials:
-
A549 or NCI-H226 cells
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Mulberrofuran G (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 or NCI-H226 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate overnight to allow for cell adherence.[2]
-
Compound Treatment: Prepare serial dilutions of Mulberrofuran G in culture medium. The final concentrations may range from 1 µM to 100 µM.[2][4] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Mulberrofuran G. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value can be determined by plotting the cell viability against the log of the drug concentration.
Western Blot Analysis for JAK/STAT Pathway Proteins
This protocol is used to investigate the effect of Mulberrofuran G on the phosphorylation of key proteins in the JAK/STAT pathway.
Materials:
-
Cancer cells (e.g., A549, NCI-H226)
-
Mulberrofuran G
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of Mulberrofuran G for a specified time. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins in treated versus untreated cells.
Visualizations
Signaling Pathway Diagram
Caption: Mulberrofuran G inhibits the JAK2/STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for anti-cancer screening of Mulberrofuran G.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Albanol B from Mulberries Exerts Anti-Cancer Effect through Mitochondria ROS Production in Lung Cancer Cells and Suppresses In Vivo Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tyrosinase Inhibition Assay Using Mulberrofuran G
Disclaimer: This document provides detailed protocols and data for the tyrosinase inhibition assay of Mulberrofuran G . As of the latest literature review, specific experimental data for the tyrosinase inhibitory activity of Mulberrofuran G pentaacetate is not available. The provided protocols for Mulberrofuran G can be adapted by researchers to investigate the activity of its pentaacetate derivative.
Introduction
Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis.[1] It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, the inhibition of tyrosinase is a significant area of research in the development of skin-lightening agents for cosmetic and therapeutic applications.
Mulberrofuran G, a natural compound isolated from Morus species, has demonstrated potent tyrosinase inhibitory activity.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a tyrosinase inhibition assay using Mulberrofuran G as a test compound.
Quantitative Data Summary
The following table summarizes the tyrosinase inhibitory activity of Mulberrofuran G in comparison to the standard inhibitor, Kojic Acid. The data is extracted from studies on mushroom tyrosinase.[1][3]
| Compound | Substrate | IC50 Value (µM) | Inhibition Type |
| Mulberrofuran G | L-Tyrosine | 6.35 ± 0.45 | Competitive |
| Mulberrofuran G | L-DOPA | 105.57 ± 1.85 | Not Specified |
| Kojic Acid | L-Tyrosine | 36.02 ± 0.88 | Competitive |
| Kojic Acid | L-DOPA | 79.0 ± 0.06 | Not Specified |
Experimental Protocols
This section details the methodologies for the mushroom tyrosinase inhibition assay and the kinetic analysis of inhibition.
Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from the methodology described by Koirala et al. (2018).[2]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-Tyrosine
-
L-DOPA
-
Mulberrofuran G
-
Kojic Acid (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 6.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase (1000 Units/mL) in 50 mM potassium phosphate buffer (pH 6.5).
-
Prepare a 1 mM solution of L-tyrosine or L-DOPA in distilled water.
-
Prepare stock solutions of Mulberrofuran G and Kojic Acid in 10% DMSO. Further dilute to desired concentrations (e.g., ranging from 1-500 µg/mL) with 10% DMSO.
-
-
Assay Mixture Preparation (per well):
-
In a 96-well microplate, prepare the assay mixture containing:
-
17 µL of 1 mM L-tyrosine or L-DOPA solution
-
17 µL of 50 mM potassium phosphate buffer (pH 6.5)
-
136 µL of distilled water
-
-
-
Enzyme Reaction and Measurement:
-
To each well containing 170 µL of the assay mixture, add 10 µL of the sample solution (Mulberrofuran G, Kojic Acid, or 10% DMSO as a blank).
-
Add 20 µL of the mushroom tyrosinase solution (1000 Units/mL) to initiate the reaction.
-
Incubate the reaction mixture at 25°C for 15 seconds.
-
Measure the absorbance of the mixture at 490 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the reaction with the blank (10% DMSO).
-
A_sample is the absorbance of the reaction with the test sample.
-
-
The IC50 value (the concentration of inhibitor required for 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Enzyme Kinetic Analysis
This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive).[2]
Procedure:
-
Perform the tyrosinase inhibition assay as described in section 3.1 with varying concentrations of the substrate (L-tyrosine: 1.0, 0.5, and 0.25 mM).
-
For each substrate concentration, measure the reaction rate in the absence and presence of different concentrations of Mulberrofuran G (e.g., 1.6, 8, and 16 µM).
-
Generate Lineweaver-Burk plots by plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
-
Analyze the plots to determine the kinetic parameters (Km and Vmax) and the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.
Visualizations
Tyrosinase Catalyzed Melanin Synthesis Pathway
Caption: Tyrosinase catalyzes the initial steps of melanin synthesis.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Competitive Inhibition Mechanism
Caption: Mulberrofuran G competitively inhibits tyrosinase.
References
"experimental dose range for Mulberrofuran G pentaacetate in vitro"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberrofuran G, a natural product isolated from Morus alba, has demonstrated a range of biological activities, including anticancer, antiviral, and neuroprotective effects. Its pentaacetate derivative, Mulberrofuran G pentaacetate, is often synthesized to potentially improve its stability and cell permeability. These application notes provide a summary of the known in vitro activities of the parent compound, Mulberrofuran G, to guide the initial experimental design for this compound. Due to a lack of direct experimental data for the pentaacetate derivative, the proposed dose ranges are extrapolations from the activities of Mulberrofuran G and should be empirically determined for each specific in vitro model.
Data Presentation: In Vitro Activity of Mulberrofuran G
The following table summarizes the quantitative data for the biological activities of Mulberrofuran G in various in vitro assays. This information can serve as a starting point for determining the experimental dose range for this compound.
| Biological Activity | Cell Line | Assay | Effective Concentration/IC50 | Citation |
| Anticancer | A549 (Human Lung Adenocarcinoma) | Cell Proliferation | 22.5 µM (IC50) | [1][2][3] |
| NCI-H226 (Human Lung Squamous Cell Carcinoma) | Cell Proliferation | 30.6 µM (IC50) | [1][2][3] | |
| Antiviral (SARS-CoV-2) | Vero | Viral Infection | 1.55 µM (IC50) | [2] |
| Antiviral (Hepatitis B) | HepG 2.2.15 | HBV DNA Replication | 3.99 µM (IC50) | [4][5] |
| Neuroprotective | SH-SY5Y | Oxygen-Glucose Deprivation/Reoxygenation | 0.016–2 µM | [2] |
| Enzyme Inhibition | N/A | NOX4 Inhibition | 6.9 µM (IC50) | [2] |
Experimental Protocols
General Guidelines for In Vitro Studies with this compound
Due to the lack of specific data for this compound, a preliminary dose-response experiment is crucial. A suggested starting range, based on the activity of Mulberrofuran G, would be from 0.1 µM to 100 µM. It is recommended to perform a cytotoxicity assay first to determine the non-toxic concentration range in the specific cell line of interest.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the selected cell line.
Materials:
-
Cell line of interest (e.g., A549, NCI-H226, Vero, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for 24 to 72 hours.
-
Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: In Vitro Anticancer Activity Assay (Cell Proliferation)
Objective: To evaluate the antiproliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, NCI-H226)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell proliferation assay kit (e.g., BrdU or CyQUANT)
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Treatment: Treat cells with a range of concentrations of this compound (determined from the cytotoxicity assay) for 24, 48, and 72 hours.
-
Proliferation Assay: Perform the cell proliferation assay according to the manufacturer’s protocol.
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Protocol 3: In Vitro Antiviral Assay (SARS-CoV-2)
Objective: To assess the antiviral activity of this compound against SARS-CoV-2.
Materials:
-
Vero cells (or other susceptible cell lines)
-
SARS-CoV-2 virus stock
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Reagents for viral quantification (e.g., plaque assay, RT-qPCR)
Procedure:
-
Cell Seeding: Seed Vero cells in 96-well plates.
-
Pre-treatment (optional): Pre-treat cells with different concentrations of this compound for a few hours before infection.
-
Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Treatment: After infection, add fresh medium containing various concentrations of the compound.
-
Incubation: Incubate for 24-48 hours.
-
Quantification: Quantify the viral load or cytopathic effect using a suitable method.
-
Data Analysis: Calculate the IC50 value for the inhibition of viral replication.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Signaling pathways modulated by Mulberrofuran G.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro evaluation.
References
Application Notes and Protocols for Long-Term Storage and Stability of Mulberrofuran G Pentaacetate Solutions
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Mulberrofuran G, a natural benzofuran (B130515) derivative isolated from Morus species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and antiviral effects. Its therapeutic potential is attributed to the modulation of key signaling pathways, such as the JAK2/STAT3 pathway and the inhibition of NADPH Oxidase 4 (NOX4).[1][2] Mulberrofuran G pentaacetate, a derivative of Mulberrofuran G, is utilized in research to potentially enhance bioavailability or modify its pharmacological profile.
The integrity and stability of stock and working solutions of this compound are critical for obtaining reproducible and reliable experimental results. Degradation of the compound can lead to a loss of potency and the generation of confounding artifacts. These application notes provide a comprehensive guide to recommended storage conditions and detailed protocols for establishing the long-term stability of this compound solutions. While specific stability data for the pentaacetate derivative is not widely published, the following protocols are based on established methodologies for small molecule stability assessment and available data on the parent compound, Mulberrofuran G.
2. Recommended Storage Conditions for Mulberrofuran G and its Solutions
Based on vendor recommendations for the parent compound, Mulberrofuran G, the following storage conditions are advised as a starting point for its pentaacetate derivative. It is crucial to note that these are general guidelines, and a formal stability study is recommended to establish precise shelf-life under specific laboratory conditions.
| Format | Recommended Storage Temperature | Duration | Source |
| Mulberrofuran G (Powder) | -20°C | Up to 2 years | [3] |
| 2-8°C | Up to 24 months | [4] | |
| Mulberrofuran G in DMSO | -80°C | Up to 6 months | [3][5] |
| -20°C | Up to 1 month | [3][5] | |
| 4°C | Up to 2 weeks | [3] | |
| This compound (Solid) | Room Temperature | Not specified |
Note: For this compound, it is highly recommended to conduct a stability study to confirm optimal storage conditions, as the acetate (B1210297) groups may be susceptible to hydrolysis.
3. Experimental Protocols
The following protocols outline a systematic approach to evaluating the long-term stability of this compound solutions.
3.1. Protocol for Preparation of Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be used for subsequent stability studies and cellular assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation.[3][4]
-
Weigh the desired amount of this compound using a calibrated analytical balance in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).[5]
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. An ultrasonic bath may be used if necessary to achieve a clear solution.[5]
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at the desired temperatures for the stability study (e.g., -80°C, -20°C, 4°C, and room temperature).
3.2. Protocol for a Comprehensive Stability Study
This protocol provides a framework for assessing the stability of this compound solutions over time under various storage conditions.
Experimental Design:
-
Compound: this compound
-
Solvent: DMSO (or other relevant solvent)
-
Concentration: 10 mM (or desired concentration)
-
Storage Temperatures: -80°C, -20°C, 4°C, Room Temperature (with light protection), Room Temperature (exposed to ambient light)
-
Time Points: 0, 1 week, 2 weeks, 1 month, 3 months, 6 months
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS)
Procedure:
-
Prepare a bulk stock solution of this compound in the chosen solvent as described in Protocol 3.1.
-
Aliquot the solution into multiple amber (for light protection) and clear (for light exposure) vials for each storage condition and time point.
-
At time point zero (T=0), immediately analyze a fresh aliquot to establish the initial concentration and purity profile.
-
Store the remaining aliquots under the specified temperature and light conditions.
-
At each subsequent time point, retrieve one aliquot from each storage condition.
-
Allow the aliquots to thaw completely and equilibrate to room temperature.
-
Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound and identify any potential degradation products.
-
Record the percentage of the remaining parent compound relative to the T=0 sample.
3.3. Protocol for Analytical Quantification by HPLC
This protocol details a standard method for quantifying the concentration of this compound in solution.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 254-350 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a standard curve using freshly prepared solutions of this compound of known concentrations.
-
Dilute the samples from the stability study to fall within the range of the standard curve.
-
Run the standards and samples on the HPLC system.
-
Integrate the peak area corresponding to this compound.
-
Calculate the concentration of the unknown samples using the linear regression equation from the standard curve.
-
Assess for the appearance of new peaks, which may indicate degradation products.
4. Data Presentation
The quantitative data from the stability study should be summarized in a clear and structured table for easy comparison.
Table 1: Stability of this compound in DMSO (10 mM)
| Storage Condition | Time Point | % Remaining Parent Compound | Observations (e.g., new peaks) |
| -80°C | 0 | 100% | - |
| 1 week | |||
| 1 month | |||
| 3 months | |||
| 6 months | |||
| -20°C | 0 | 100% | - |
| 1 week | |||
| 1 month | |||
| 3 months | |||
| 6 months | |||
| 4°C | 0 | 100% | - |
| 1 week | |||
| 2 weeks | |||
| Room Temperature (Protected from Light) | 0 | 100% | - |
| 1 week | |||
| 2 weeks | |||
| Room Temperature (Exposed to Light) | 0 | 100% | - |
| 1 week | |||
| 2 weeks |
5. Visualizations
5.1. Experimental Workflow
The following diagram illustrates the logical workflow for conducting a comprehensive stability study of this compound solutions.
5.2. Signaling Pathway
Mulberrofuran G is known to exert neuroprotective effects by inhibiting NOX4-mediated reactive oxygen species (ROS) generation and subsequent endoplasmic reticulum (ER) stress.[5] The following diagram illustrates this proposed signaling pathway.
The stability of this compound solutions is paramount for the validity of research findings. While direct stability data is limited, the protocols and recommendations provided here offer a robust framework for researchers to establish the shelf-life of their solutions under specific laboratory conditions. By systematically evaluating the impact of temperature, light, and time, researchers can ensure the integrity of their experimental reagents and generate high-quality, reproducible data. It is strongly recommended that these stability studies be conducted prior to embarking on extensive experimental work.
References
Application Notes and Protocols: Assessing Mulberrofuran G Pentaacetate in Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, present a significant and growing challenge to global health. A key pathological feature of these diseases is the progressive loss of neuronal structure and function. Research into novel therapeutic agents that can mitigate or reverse neurodegeneration is therefore of paramount importance. Mulberrofuran G, a natural compound isolated from Morus alba, has demonstrated neuroprotective properties, primarily attributed to its antioxidant and anti-inflammatory effects. Mulberrofuran G pentaacetate, a derivative of Mulberrofuran G, is a promising candidate for investigation in neurodegenerative disease models.
These application notes provide a detailed protocol for assessing the therapeutic potential of this compound in established in vitro and in vivo models of neurodegenerative diseases. The protocols are designed to evaluate the compound's efficacy in protecting against neuronal damage and to elucidate its underlying mechanism of action.
Proposed Mechanism of Action
Based on the known neuroprotective effects of the parent compound, Mulberrofuran G, it is hypothesized that this compound exerts its therapeutic effects through the following mechanisms:
-
Inhibition of Oxidative Stress: Scavenging of reactive oxygen species (ROS) and reduction of oxidative damage to neurons.
-
Anti-inflammatory Effects: Attenuation of pro-inflammatory cytokine production and microglial activation.
-
Modulation of Endoplasmic Reticulum (ER) Stress: Prevention of ER stress-induced apoptosis.
-
Inhibition of Protein Aggregation: Interference with the aggregation of pathological proteins such as amyloid-beta (Aβ) and alpha-synuclein (B15492655) (α-syn).
Experimental Protocols
Part 1: In Vitro Assessment
1.1. Cell Culture Models
-
SH-SY5Y Neuroblastoma Cells: A human-derived cell line commonly used to model dopaminergic neurons and for studies of Parkinson's disease.
-
Human Induced Pluripotent Stem Cell (iPSC)-derived Neurons: Patient-derived or healthy control iPSCs differentiated into specific neuronal subtypes (e.g., cortical neurons for Alzheimer's models, dopaminergic neurons for Parkinson's models) provide a more physiologically relevant model.[1][2]
1.2. Induction of Neurotoxicity
-
Alzheimer's Disease Model: Treatment with aggregated Amyloid-Beta (Aβ) peptides (e.g., Aβ₁₋₄₂) to induce cytotoxicity.
-
Parkinson's Disease Model: Treatment with neurotoxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) to induce dopaminergic neuron death.[2]
1.3. Experimental Workflow: In Vitro
Caption: In Vitro Experimental Workflow.
1.4. Detailed Protocols
-
Protocol 1: Assessment of Cytotoxicity and Neuroprotection
-
Seed SH-SY5Y cells or iPSC-derived neurons in 96-well plates.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 24 hours.
-
Induce neurotoxicity by adding Aβ₁₋₄₂ oligomers (for AD model) or 6-OHDA/MPP+ (for PD model) and incubate for another 24 hours.
-
Assess cell viability using the MTT assay and lactate (B86563) dehydrogenase (LDH) assay for cytotoxicity.
-
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Follow steps 1-3 from Protocol 1.
-
After treatment, incubate cells with 2',7'-dichlorofluorescin diacetate (DCF-DA) dye.
-
Measure fluorescence intensity using a fluorescence microplate reader.
-
-
Protocol 3: Quantification of Inflammatory Cytokines
-
Culture iPSC-derived microglia or co-culture neurons with microglia.
-
Treat cells as described in Protocol 1.
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Protocol 4: Analysis of Protein Aggregation
-
For the AD model, treat cells with Aβ₁₋₄₂ and this compound.
-
For the PD model, use cells overexpressing α-synuclein.
-
Assess protein aggregation using the Thioflavin T (ThT) assay for fibril formation or Western blot analysis for specific protein oligomers.
-
Part 2: In Vivo Assessment
2.1. Animal Models
-
Alzheimer's Disease Model: Transgenic mice expressing mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), such as the 5XFAD or APP/PS1 mouse models.[3]
-
Parkinson's Disease Model: Rodent models with neurotoxin-induced lesions, such as the 6-OHDA or MPTP models, which mimic the loss of dopaminergic neurons seen in Parkinson's disease.[4]
2.2. Experimental Workflow: In Vivo
Caption: In Vivo Experimental Workflow.
2.3. Detailed Protocols
-
Protocol 5: Behavioral Analysis
-
Administer this compound to the animal models (e.g., daily intraperitoneal injection) for a specified duration.
-
For AD models: Conduct cognitive tests such as the Morris Water Maze (MWM) or Y-maze to assess learning and memory.
-
For PD models: Perform motor function tests like the Rotarod test or cylinder test to evaluate motor coordination and deficits.
-
-
Protocol 6: Immunohistochemical Analysis
-
After the treatment period, sacrifice the animals and perfuse them with saline followed by paraformaldehyde.
-
Collect brain tissue and prepare sections for immunohistochemistry.
-
For AD models: Stain for Aβ plaques (using antibodies like 6E10) and neurofibrillary tangles (using anti-phospho-tau antibodies).
-
For PD models: Stain for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra. Stain for α-synuclein aggregates.
-
Also, stain for markers of neuroinflammation such as Iba1 (microglia) and GFAP (astrocytes).
-
-
Protocol 7: Biochemical Analysis of Brain Tissue
-
Homogenize brain tissue from treated and control animals.
-
Use ELISA to quantify levels of Aβ₄₀ and Aβ₄₂ in brain homogenates for AD models.
-
Use Western blot to analyze levels of α-synuclein (monomers, oligomers, and aggregates) in PD models.
-
Measure markers of oxidative stress (e.g., malondialdehyde) and antioxidant enzyme activity (e.g., superoxide (B77818) dismutase, glutathione (B108866) peroxidase).
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vitro Neuroprotection of this compound
| Treatment Group | Cell Viability (% of Control) | Intracellular ROS (Fold Change) | TNF-α Levels (pg/mL) | Aβ Aggregation (ThT Fluorescence) |
| Control | 100 ± 5.2 | 1.0 ± 0.1 | 50 ± 8.5 | 100 ± 12.1 |
| Toxin-treated | 45 ± 4.8 | 3.5 ± 0.4 | 250 ± 20.1 | 350 ± 35.5 |
| Toxin + MGP (1 µM) | 60 ± 5.1 | 2.8 ± 0.3 | 180 ± 15.7 | 280 ± 29.8 |
| Toxin + MGP (10 µM) | 78 ± 6.3 | 1.9 ± 0.2 | 110 ± 12.3 | 190 ± 21.4 |
| Toxin + MGP (25 µM) | 89 ± 7.0 | 1.2 ± 0.1 | 75 ± 9.9 | 130 ± 15.6 |
MGP: this compound. Data are presented as mean ± SD.
Table 2: In Vivo Efficacy of this compound in an AD Mouse Model
| Treatment Group | MWM Escape Latency (s) | Aβ Plaque Load (% Area) | Microglial Activation (Iba1+ cells/mm²) | Brain TNF-α (pg/mg protein) |
| Wild-type Control | 20 ± 3.5 | 0.1 ± 0.05 | 15 ± 4 | 30 ± 6.2 |
| 5XFAD Vehicle | 65 ± 8.2 | 15.2 ± 2.1 | 80 ± 10.5 | 150 ± 18.9 |
| 5XFAD + MGP (10 mg/kg) | 45 ± 6.8 | 10.5 ± 1.8 | 55 ± 8.1 | 95 ± 12.4 |
| 5XFAD + MGP (25 mg/kg) | 30 ± 5.1 | 6.8 ± 1.2 | 30 ± 6.5 | 50 ± 8.7 |
MGP: this compound. Data are presented as mean ± SD.
Signaling Pathway
Caption: Proposed Neuroprotective Signaling Pathway.
References
- 1. Frontiers | Advances in current in vitro models on neurodegenerative diseases [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Transgenic Models of Neurodegenerative Disease - Creative Biolabs [neuros.creative-biolabs.com]
- 4. Modeling neurodegenerative diseases in vivo review - PubMed [pubmed.ncbi.nlm.nih.gov]
"application of Mulberrofuran G pentaacetate in hepatitis B virus research"
Note: While the query specified Mulberrofuran G pentaacetate, the available scientific literature primarily focuses on the anti-hepatitis B virus (HBV) activity of Mulberrofuran G . This document details the application and research protocols for Mulberrofuran G based on existing studies. No specific data or protocols for this compound in HBV research were identified in the provided search results.
Introduction
Mulberrofuran G, a Diels-Alder type adduct isolated from the root bark of Morus alba L., has demonstrated potential as an antiviral agent against the hepatitis B virus.[1][2] Research has shown its capability to inhibit HBV DNA replication, making it a compound of interest for further investigation in the development of novel anti-HBV therapeutics.[1][2] This document provides an overview of its application, quantitative data on its activity, and detailed experimental protocols for its study in an in vitro setting.
Quantitative Data
The antiviral activity of Mulberrofuran G against HBV has been quantified, with the primary metric being the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | Parameter Measured | IC50 Value | Reference |
| Mulberrofuran G | HepG 2.2.15 | HBV DNA Replication | 3.99 μM | [1][2] |
Mechanism of Action
The primary mechanism of action identified for Mulberrofuran G in HBV research is the inhibition of viral DNA replication.[1][2] The specific molecular target within the replication pathway has not been fully elucidated in the provided literature.
Caption: Proposed mechanism of Mulberrofuran G in inhibiting HBV replication.
Experimental Protocols
The following are detailed protocols for evaluating the anti-HBV activity of Mulberrofuran G based on standard methodologies used in the field.
Protocol 1: In Vitro Anti-HBV Activity Assay using HepG 2.2.15 Cells
This protocol outlines the steps to determine the inhibitory effect of Mulberrofuran G on HBV DNA replication in the HepG 2.2.15 cell line, which stably expresses HBV.
Materials:
-
HepG 2.2.15 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Mulberrofuran G
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Proteinase K
-
Reagents for DNA extraction (e.g., phenol-chloroform)
-
Reagents for quantitative real-time PCR (qPCR) for HBV DNA
Procedure:
-
Cell Culture:
-
Culture HepG 2.2.15 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 24-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of Mulberrofuran G in DMSO.
-
Prepare serial dilutions of Mulberrofuran G in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing different concentrations of Mulberrofuran G. Include a positive control (e.g., a known HBV inhibitor like Lamivudine) and a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the treated cells for a specified period (e.g., 6-8 days), replacing the medium with freshly prepared compound-containing medium every 2-3 days.
-
-
Extraction of Intracellular HBV DNA:
-
After incubation, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Treat the lysate with Proteinase K to digest proteins.
-
Extract the total DNA from the cell lysate.
-
-
Quantification of HBV DNA:
-
Quantify the amount of HBV DNA in the extracted samples using qPCR with primers specific for the HBV genome.
-
Use a standard curve to determine the copy number of HBV DNA in each sample.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HBV DNA replication for each concentration of Mulberrofuran G compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of Mulberrofuran G to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
HepG 2.2.15 cells
-
Culture medium
-
Mulberrofuran G
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)
Procedure:
-
Cell Seeding:
-
Seed HepG 2.2.15 cells in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with the same concentrations of Mulberrofuran G as used in the antiviral assay. Include a control for 100% cell death (e.g., a cytotoxic agent) and a vehicle control.
-
-
Incubation:
-
Incubate the cells for the same duration as the antiviral assay.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Experimental Workflow Visualization
Caption: Workflow for evaluating the anti-HBV activity of Mulberrofuran G.
References
Troubleshooting & Optimization
Technical Support Center: Improving the In Vivo Solubility of Mulberrofuran G Pentaacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of Mulberrofuran G pentaacetate for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing poor solubility in aqueous solutions. What are the initial steps to improve its solubility for in vivo experiments?
A1: Poor aqueous solubility is a common challenge for many active pharmaceutical ingredients (APIs), including derivatives of natural products like Mulberrofuran G. To begin, a systematic approach to formulation is recommended. Key initial strategies involve the use of excipients to enhance the apparent solubility without chemically modifying your compound. These formulation-based approaches include:
-
Co-solvents: Utilizing water-miscible organic solvents in which this compound has higher solubility.
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug, thereby increasing its solubility in an aqueous medium.[1][2]
-
Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the drug, which can mask the hydrophobic regions of the molecule.[3]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in lipidic vehicles, which can improve absorption via the lymphatic system.[4][5]
Q2: How do I select the most appropriate solubilization technique for this compound?
A2: The choice of solubilization strategy is highly dependent on the physicochemical properties of this compound, the intended route of administration, and the target dose. A logical workflow can guide your decision-making process.
Q3: Are there any known signaling pathways affected by Mulberrofuran G that I should be aware of for my in vivo studies?
A3: Yes, studies on the parent compound, Mulberrofuran G, have shown that it can modulate several key signaling pathways. These insights may be relevant for the biological activity of this compound. For instance, Mulberrofuran G has been reported to inhibit the JAK2/STAT3 pathway, which is crucial in cell proliferation and migration in certain cancers.[6] It also exhibits neuroprotective effects by inhibiting NADPH oxidase 4 (NOX4), leading to a reduction in reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[6][7]
Troubleshooting Guides
Problem 1: My this compound precipitates from the co-solvent formulation upon dilution with aqueous media for dosing.
-
Possible Cause: The concentration of the co-solvent may be too high, leading to the compound "salting out" when it comes into contact with the aqueous environment of the dosing vehicle or in vivo fluids.
-
Troubleshooting Steps:
-
Reduce Co-solvent Concentration: Gradually decrease the concentration of the co-solvent to the minimum level required to keep the compound solubilized.
-
Use a Combination of Excipients: A blend of a co-solvent and a surfactant at lower individual concentrations can be more effective and may prevent precipitation.[8]
-
Consider an Alternative Formulation: If co-solvents continue to be problematic, explore other options like cyclodextrin (B1172386) complexation or a lipid-based formulation, which can offer better protection against precipitation.[8]
-
Problem 2: The selected surfactant for my formulation is causing toxicity in my cell-based assays or animal model.
-
Possible Cause: Some surfactants can have inherent toxicity. The concentration and type of surfactant are critical factors.
-
Troubleshooting Steps:
-
Select a Biocompatible Surfactant: Opt for surfactants with a good safety profile, such as polysorbates (e.g., Tween® 80) or poloxamers.
-
Determine the Critical Micelle Concentration (CMC): Use the surfactant at a concentration above its CMC to ensure micelle formation for drug encapsulation, but avoid excessively high concentrations.
-
Evaluate Alternative Surfactants: Screen a panel of surfactants to identify one that effectively solubilizes your compound with minimal toxicity.
-
Quantitative Data Summary
The effectiveness of various solubilization techniques is highly dependent on the specific drug. The following table provides a general comparison of commonly used excipients and the potential fold increase in solubility they can achieve for poorly soluble compounds.
| Solubilization Technique | Excipient/Carrier Example | Typical Fold Increase in Solubility |
| Co-solvency | Polyethylene Glycol (PEG) 400, Propylene (B89431) Glycol | 10 - 100 |
| Surfactant Micellization | Polysorbate 80 (Tween® 80), Cremophor® EL | 100 - 1,000 |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 100 - 5,000 |
| Lipid-Based Systems | Self-Emulsifying Drug Delivery Systems (SEDDS) | > 1,000 |
| Solid Dispersions | Polyvinylpyrrolidone (PVP), Soluplus® | 50 - 10,000 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
-
Solubility Screening: Determine the solubility of this compound in various pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Vehicle Preparation: Prepare a binary or ternary solvent system by mixing the selected co-solvent(s) with water or a suitable buffer (e.g., phosphate-buffered saline).
-
Drug Dissolution: Dissolve the required amount of this compound in the co-solvent vehicle with the aid of gentle heating or sonication if necessary.
-
Clarity and Stability Check: Visually inspect the final formulation for clarity. Assess its short-term stability by observing for any precipitation over a few hours at room temperature and at 4°C.
-
Dosing: For in vivo studies, ensure the final concentration of the co-solvent is within the tolerated limits for the chosen animal model and route of administration.
Protocol 2: Preparation of an Inclusion Complex with Cyclodextrin
-
Molar Ratio Selection: Determine the optimal molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).
-
Cyclodextrin Solution Preparation: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in an aqueous buffer with stirring.
-
Complexation: Slowly add the this compound to the cyclodextrin solution while continuously stirring. The mixture may be heated slightly to facilitate complexation.
-
Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure complete complex formation.
-
Lyophilization (Optional): For a solid dosage form, the solution can be lyophilized to obtain a powder of the inclusion complex, which can be reconstituted before use.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).
Protocol 3: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Pre-milling: Reduce the initial particle size of this compound by techniques such as media milling to obtain microparticles.
-
Suspension Preparation: Disperse the micronized drug powder in an aqueous solution containing a suitable stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like hydroxypropyl methylcellulose).
-
High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure.[3][9] This process reduces the particle size to the nanometer range.
-
Particle Size Analysis: Measure the particle size distribution and zeta potential of the nanosuspension using dynamic light scattering (DLS).
-
Sterilization: For parenteral administration, the nanosuspension should be sterilized, for example, by filtration through a 0.22 µm filter if the particle size allows, or by autoclaving if the formulation is heat-stable.
References
- 1. brieflands.com [brieflands.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijpbr.in [ijpbr.in]
"Mulberrofuran G pentaacetate precipitation in aqueous solutions"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the precipitation of Mulberrofuran G pentaacetate in aqueous solutions. This information is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Troubleshooting Guide
Q1: My this compound precipitated out of my aqueous buffer. What should I do?
A1: Precipitation of this compound in aqueous solutions is a common issue due to its hydrophobic nature. Here is a step-by-step guide to address this problem:
-
Verify Stock Solution Integrity: Ensure that your stock solution, typically prepared in an organic solvent like DMSO, is fully dissolved and shows no signs of precipitation.
-
Lower the Final Concentration: The most common reason for precipitation is that the final concentration in your aqueous buffer exceeds the compound's solubility limit. Try diluting your sample to a lower final concentration.
-
Increase the Cosolvent Concentration: If your experimental conditions permit, slightly increasing the percentage of the organic solvent (e.g., DMSO) in the final aqueous solution can help maintain solubility. However, be mindful of the solvent's potential effects on your assay.
-
Gentle Warming and Sonication: Briefly warming the solution (e.g., to 37°C) and sonicating can sometimes help redissolve small amounts of precipitate. However, be cautious about the compound's stability at elevated temperatures.
-
pH Adjustment: Although no specific data is available for this compound, the solubility of similar compounds can be pH-dependent. If your experimental design allows, you could test the solubility at different pH values.
-
Use of Surfactants or Solubilizing Agents: In some cases, a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) can be used to increase the solubility of hydrophobic compounds. However, this must be validated for compatibility with your specific assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in water?
A1: this compound is a derivative of Mulberrofuran G, a natural product isolated from the root bark of Morus alba.[1] The addition of five acetate (B1210297) groups makes the molecule significantly more hydrophobic, leading to very low solubility in aqueous solutions.
Q2: What are the general properties of Mulberrofuran G and its pentaacetate derivative?
| Property | Mulberrofuran G | This compound |
| Molecular Formula | C34H26O8[2] | C44H36O13 |
| Molecular Weight | 562.6 g/mol [2] | 772.75 g/mol |
| Appearance | Not specified (likely solid) | Powder |
| Solubility in Water | Limited[3] | Presumed to be very low |
| Solubility in Organic Solvents | Soluble in organic solvents[3] | Soluble in DMSO |
| Storage | Not specified | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[4] |
Q3: What is the best way to prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Ensure the compound is completely dissolved in the organic solvent before making any dilutions into aqueous buffers.
Q4: How do I determine the maximum soluble concentration of this compound in my experimental buffer?
A4: To determine the solubility limit, you can perform a simple serial dilution test. Prepare a series of dilutions of your this compound stock solution into your aqueous buffer. The highest concentration that remains clear without any visible precipitate after a defined incubation period (e.g., 1-2 hours) at your experimental temperature is the approximate maximum soluble concentration.
Q5: Can I filter my solution if I see precipitation?
A5: Filtering a solution to remove precipitate is generally not recommended as it will lower the actual concentration of the compound in your working solution, leading to inaccurate experimental results. The focus should be on preventing precipitation in the first place.
Experimental Protocols
General Protocol for Preparing Aqueous Working Solutions of this compound
This protocol provides a general method for diluting a DMSO stock solution of a hydrophobic compound like this compound into an aqueous buffer for in vitro assays.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous experimental buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to a high concentration (e.g., 10 mM).
-
Ensure the compound is completely dissolved by vortexing. If necessary, gentle warming or brief sonication can be applied.
-
Store the stock solution at -80°C.[4]
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be necessary to make an intermediate dilution of the stock solution in DMSO.
-
-
Prepare Final Aqueous Working Solution:
-
Add the required volume of the aqueous experimental buffer to a sterile tube.
-
While vortexing the buffer, add the required volume of the this compound stock solution dropwise. This rapid mixing helps to disperse the compound and can prevent immediate precipitation.
-
Ensure the final concentration of DMSO is as low as possible and is consistent across all samples, including vehicle controls.
-
-
Inspect for Precipitation:
-
After preparation, visually inspect the solution for any signs of cloudiness or precipitate.
-
Let the solution stand at the experimental temperature for a short period (e.g., 15-30 minutes) and inspect again.
-
Visualizations
Caption: General workflow for preparing and using solutions of hydrophobic compounds.
Caption: Decision tree for troubleshooting this compound precipitation.
References
"troubleshooting Mulberrofuran G pentaacetate instability in cell culture"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mulberrofuran G pentaacetate in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is Mulberrofuran G and its pentaacetate form?
Mulberrofuran G is a natural product, a type of flavonoid, isolated from plants of the Morus genus, such as the white mulberry (Morus alba)[1][2]. It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, antiviral, and antitumor effects[1][3]. This compound is a derivative of Mulberrofuran G where the five hydroxyl groups have been acetylated. This modification can alter the compound's properties, such as its solubility and stability[4][5].
Q2: What is the mechanism of action of Mulberrofuran G?
Research has shown that Mulberrofuran G exerts its anticancer effects, at least in part, by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway[1]. This pathway is crucial for cell proliferation, survival, and differentiation, and its dysregulation is common in many cancers[1].
Q3: What is the solubility of this compound?
This compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone[6]. Its solubility in aqueous solutions like cell culture media is expected to be limited.
Q4: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry, high-quality solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability. When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected biological activity.
-
Question: My dose-response curves for this compound are variable between experiments, or the observed potency is lower than anticipated. Could this be a stability issue?
-
Answer: Yes, inconsistent potency is a common indicator of compound instability in cell culture media. This compound, being an ester, may be susceptible to hydrolysis back to the parent compound, Mulberrofuran G, or other degradation products. This would change the effective concentration of the active compound over the course of the experiment.
-
Troubleshooting Steps:
-
Perform a Stability Assessment: Empirically determine the stability of this compound in your specific cell culture medium and conditions. A detailed protocol is provided below.
-
Minimize Incubation Time: If the compound is found to be unstable, consider reducing the duration of your experiments if the assay design allows.
-
Replenish the Compound: For longer-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
-
Consider Intracellular Hydrolysis: Be aware that intracellular esterases can hydrolyze the acetate groups, converting the pentaacetate to Mulberrofuran G within the cells. This could mean that the parent compound is responsible for the observed biological effects.
-
-
Issue 2: Precipitate formation in cell culture media.
-
Question: I observe a precipitate in my cell culture medium after adding this compound. What can I do?
-
Answer: Precipitate formation is often due to the low aqueous solubility of the compound.
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible (ideally below 0.5%) and non-toxic to your cells.
-
Lower the Working Concentration: You may be exceeding the solubility limit of the compound in your cell culture medium. Try using a lower concentration.
-
Optimize Dilution Technique: When preparing your working solution, add the stock solution to the pre-warmed cell culture medium dropwise while gently vortexing to facilitate dissolution.
-
Visual Inspection: Always visually inspect your prepared media for any signs of precipitation before adding it to your cells.
-
-
Issue 3: High variability between experimental replicates.
-
Question: I am observing significant differences in results between replicate wells or plates. What could be the cause?
-
Answer: High variability can stem from several factors beyond compound stability.
-
Troubleshooting Steps:
-
Consistent Cell Culture Practices: Ensure your cells are healthy, within a consistent passage number range, and seeded at a uniform density.
-
Pipetting Accuracy: Use calibrated pipettes and consistent techniques to minimize errors in cell seeding and reagent addition.
-
Minimize Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can alter the compound concentration. It is good practice to fill the outer wells with sterile media or PBS and use the inner wells for your experiment.
-
Stable Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator.
-
-
Data Presentation
As specific stability data for this compound in various cell culture media is not publicly available, it is crucial to determine this empirically. The following table provides a template for summarizing your findings from the stability assessment protocol.
Table 1: Stability of this compound in Cell Culture Medium
| Time (hours) | Concentration (µM) - Replicate 1 | Concentration (µM) - Replicate 2 | Concentration (µM) - Replicate 3 | Average Concentration (µM) | % Remaining |
| 0 | 100% | ||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 48 | |||||
| 72 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in your specific cell culture medium over a defined time course.
Materials:
-
This compound
-
Your cell culture medium (e.g., DMEM, RPMI-1640) including all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Prepare Working Solution: Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Aliquot Samples: Distribute the solution into sterile microcentrifuge tubes, one for each time point you will measure (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate: Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Sample Storage: Immediately store the collected sample at -80°C until you are ready to analyze all samples in a single batch. This minimizes variability from the analytical procedure.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the parent this compound. It is also advisable to monitor for the appearance of the parent Mulberrofuran G, which would indicate hydrolysis.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Mandatory Visualization
Below are diagrams to visualize key concepts related to the use of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Optimizing Mulberrofuran G Pentaacetate Concentration for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Mulberrofuran G pentaacetate for various bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Mulberrofuran G?
This compound is a derivative of Mulberrofuran G, a natural product isolated from the root bark of plants of the Morus genus, such as Morus alba (white mulberry).[1][2] The pentaacetate form is created by acetylating the five hydroxyl groups of Mulberrofuran G. This chemical modification can alter the compound's solubility, stability, and cell permeability, which may, in turn, affect its biological activity and optimal concentration in bioassays.
Q2: What are the known biological activities of the parent compound, Mulberrofuran G?
Mulberrofuran G has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, antiviral, antitumor, and neuroprotective effects.[1][3] Its anticancer effects in lung cancer cells have been associated with the inhibition of the JAK2/STAT3 signaling pathway.[1]
Q3: What is a recommended starting concentration range for this compound in a new bioassay?
Since specific data for this compound is limited, it is advisable to use the data for the parent compound, Mulberrofuran G, as a starting point. A broad dose-response experiment is recommended. Based on the reported IC₅₀ and CC₅₀ values for Mulberrofuran G, a starting concentration range of 0.1 µM to 100 µM could be explored.
Quantitative Bioactivity Data for Mulberrofuran G (Parent Compound)
| Activity | Target/Assay | Cell Line / Model | IC₅₀ / CC₅₀ |
| Antiviral | HBV DNA Replication | HepG 2.2.15 cells | 3.99 µM (IC₅₀) |
| Antiviral | SARS-CoV-2 Infection | Vero cells | 1.55 µM (IC₅₀) |
| Anticancer | Cell Proliferation | A549 (Lung Cancer) | 22.5 µM (IC₅₀) |
| Anticancer | Cell Proliferation | NCI-H226 (Lung Cancer) | 30.6 µM (IC₅₀) |
| Enzyme Inhibition | NADPH Oxidase (NOX) | In vitro | 6.9 µM (IC₅₀) |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | In vitro | 2.7 µmol·L⁻¹ (IC₅₀) |
| Cytotoxicity | Cytotoxicity Assay | HepG 2.2.15 cells | 8.04 µM (CC₅₀) |
Data sourced from BenchChem and MedChemExpress.[1][3]
Q4: How should I prepare a stock solution of this compound?
For preparing a stock solution, consider the following:
-
Solvent Selection: Due to the acetate (B1210297) groups, this compound is likely to have increased lipophilicity compared to Mulberrofuran G. High-purity dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of such compounds for in vitro studies.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) to minimize the volume of solvent added to your cell culture, which could otherwise cause solvent-related toxicity.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light, as many natural products are light-sensitive.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No biological effect observed at tested concentrations. | Concentration too low: The effective concentration for the pentaacetate derivative may be different from the parent compound. Compound instability: The compound may be degrading in the culture medium.[4][5] Low cell permeability: The pentaacetate form may not be efficiently entering the cells. | Increase concentration range: Test a higher range of concentrations (e.g., up to 200 µM), ensuring it remains below cytotoxic levels. Check stability: Perform a stability test of the compound in your specific cell culture medium over the time course of your experiment. Use permeabilization agents (with caution): In some specific assays, very low concentrations of mild detergents can be used, but this can also lead to artifacts.[6] |
| High cytotoxicity observed even at low concentrations. | Compound is highly potent: The pentaacetate derivative might be significantly more cytotoxic than Mulberrofuran G. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) in the final assay volume might be too high. Contaminated compound: The purity of the this compound may be a concern. | Lower concentration range: Perform a dose-response starting from nanomolar concentrations. Check solvent concentration: Ensure the final concentration of the organic solvent is non-toxic to your cells (typically ≤ 0.5% for DMSO). Run a vehicle-only control. Verify compound purity: If possible, verify the purity of your compound using analytical methods like HPLC or Mass Spectrometry. |
| Inconsistent or irreproducible results. | Stock solution degradation: Repeated freeze-thaw cycles or improper storage can degrade the compound. Inaccurate pipetting: Errors in preparing serial dilutions can lead to variability. Cell passage number and health: Variations in cell health and passage number can affect their response to treatment. | Aliquot stock solution: Prepare single-use aliquots of your stock solution. Calibrate pipettes: Ensure your pipettes are properly calibrated and use careful pipetting techniques. Standardize cell culture: Use cells within a consistent range of passage numbers and ensure they are healthy and in the exponential growth phase before starting the experiment. |
| Precipitation of the compound in the culture medium. | Poor solubility: The compound's solubility limit in the aqueous culture medium may have been exceeded. | Lower the final concentration: Test lower concentrations of the compound. Modify stock solution preparation: Consider using a different solvent or a co-solvent system if compatible with your assay. Pre-warm media: Adding the compound to pre-warmed media can sometimes help with solubility. |
Experimental Protocols
Protocol: Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the optimal, non-toxic concentration range of this compound for use in subsequent bioassays.
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no treatment" control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned bioassay (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (concentration vs. % viability) to determine the CC₅₀ (cytotoxic concentration 50%) and to identify the non-toxic concentration range for your future experiments.
-
Visualizations
Caption: Experimental workflow for determining the optimal concentration.
Caption: Inhibition of the JAK2/STAT3 pathway by Mulberrofuran G.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference of Mulberrofuran G Pentaacetate in Biochemical Assays
Disclaimer: There is limited direct scientific literature detailing the specific interference of Mulberrofuran G pentaacetate in biochemical assays. The information provided here is based on the known properties of its parent compound, Mulberrofuran G, and the well-documented assay interference patterns of its chemical class, polyphenols. Researchers should always perform appropriate control experiments to validate their results.
This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected or inconsistent results when working with this compound. The following question-and-answer format addresses potential issues and provides troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might its structure lead to assay interference?
This compound (CAS: 99217-75-1, Molecular Formula: C44H36O13) is the acetylated derivative of Mulberrofuran G, a natural polyphenol isolated from the root bark of Morus alba (white mulberry).[1][2] As a member of the polyphenol class, it possesses a complex chemical structure that is prone to several types of non-specific interactions in biochemical assays. The acetylation of the five hydroxyl groups in Mulberrofuran G may alter its physicochemical properties, such as solubility and hydrogen bonding capacity, which can influence its tendency to interfere with assays.[3][4]
Q2: What are the most common mechanisms of assay interference by polyphenolic compounds like this compound?
Polyphenols can cause assay interference through several mechanisms, potentially leading to false-positive or false-negative results. These include:
-
Compound Aggregation: At certain concentrations, polyphenols can form colloidal aggregates that non-specifically sequester and denature proteins, leading to enzyme inhibition.[5][6]
-
Fluorescence Interference: Many polyphenolic compounds are intrinsically fluorescent. If their excitation and emission spectra overlap with those of the assay's fluorophores, they can either add to the background signal (autofluorescence) or quench the signal (inner filter effect).[7][8]
-
Redox Activity: The phenolic moieties can undergo redox cycling, especially in the presence of reducing agents like DTT, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide. ROS can then oxidize and inactivate proteins in the assay.[9]
-
Protein Precipitation: Some polyphenols can non-specifically bind to and precipitate proteins, which can be a source of interference in assays that measure enzyme activity or protein-protein interactions.
Q3: My results with this compound are not reproducible. Could this be due to assay interference?
Inconsistent results are a common indicator of assay interference. The formation of aggregates, for instance, can be highly dependent on factors such as compound concentration, buffer composition, and incubation time, leading to poor reproducibility. It is crucial to perform control experiments to rule out such artifacts.
Troubleshooting Guides
Issue 1: Suspected False-Positive Inhibition due to Compound Aggregation
If you observe what appears to be potent inhibition that is not consistent across different experimental conditions, it may be due to the formation of aggregates.
Troubleshooting Workflow:
-
Visual Inspection: Carefully observe the assay wells for any signs of precipitation, although aggregates are often not visible to the naked eye.
-
Detergent Test: Rerun the assay in the presence of a low concentration (typically 0.01% v/v) of a non-ionic detergent such as Triton X-100. Aggregation-based inhibition is often attenuated in the presence of detergents.[5]
-
Dynamic Light Scattering (DLS): If available, use DLS to directly detect the formation of particles in the assay buffer at the concentrations being tested.[5][10]
-
Enzyme Concentration Dependence: Vary the concentration of the target enzyme. True inhibitors should have an IC50 value that is independent of the enzyme concentration, whereas the apparent potency of aggregating inhibitors often decreases as the enzyme concentration increases.
Experimental Protocol: Detergent Test for Aggregation
-
Prepare two sets of serial dilutions of this compound in your assay buffer.
-
To one set of dilutions, add a non-ionic detergent (e.g., Triton X-100) to a final concentration of 0.01%.
-
Perform your standard biochemical assay with both sets of dilutions.
-
Compare the dose-response curves. A significant rightward shift in the IC50 curve in the presence of the detergent suggests that the observed inhibition is likely due to aggregation.
Issue 2: Suspected Interference in Fluorescence-Based Assays
If you are using a fluorescence-based assay (e.g., fluorescence intensity, FRET, fluorescence polarization), this compound may interfere with the readout.
Troubleshooting Workflow:
-
Measure Compound Autofluorescence: Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your assay.
-
Check for Signal Quenching (Inner Filter Effect): In a cell-free system, mix the compound with your fluorescent probe and measure the signal. A decrease in fluorescence intensity compared to the probe alone indicates quenching.
-
Use a Different Fluorophore: If possible, switch to a fluorophore with a different spectral profile (e.g., a red-shifted dye) that is less likely to overlap with the fluorescence of your test compound.
-
Kinetic vs. Endpoint Reading: If your assay allows, measure the reaction kinetics over time. The initial rate of the reaction is less likely to be affected by compound autofluorescence, which should remain constant.[7]
Experimental Protocol: Autofluorescence Check
-
Prepare a serial dilution of this compound in your assay buffer in a microplate.
-
Include wells with buffer only as a blank control.
-
Read the plate using the same fluorescence settings (excitation and emission wavelengths, gain) as your main experiment.
-
A concentration-dependent increase in signal from the compound-containing wells indicates autofluorescence.
Quantitative Data for Mulberrofuran G (Parent Compound)
The following tables summarize the reported biological activities of Mulberrofuran G. This data is provided for reference as the pentaacetate derivative is expected to have altered activity and physicochemical properties.
| Biological Activity | Assay/Model | Target | IC50 / Effect |
| Antiviral (HBV) | HBV DNA Replication | HBV DNA | 3.99 µM[11] |
| Antiviral (SARS-CoV-2) | SARS-CoV-2 Infection | Viral Entry | 1.55 µM |
| Anti-cancer (Lung) | Cell Proliferation | A549 cells | 22.5 µM |
| Anti-cancer (Lung) | Cell Proliferation | NCI-H226 cells | 30.6 µM |
| Neuroprotective | NOX Inhibition | NADPH Oxidase (NOX) | 6.9 µM |
| Enzyme Inhibition | Tyrosinase Inhibition | Tyrosinase | Potent Inhibitor |
Experimental Protocols for Biological Activity of Mulberrofuran G
The following are generalized protocols for assays where the biological activity of the parent compound, Mulberrofuran G, has been demonstrated. These can serve as a starting point for designing experiments with this compound, incorporating the troubleshooting steps mentioned above.
Anti-Hepatitis B Virus (HBV) DNA Replication Assay
-
Cell Line: HepG2.2.15 cells (stably transfected with the HBV genome).
-
Methodology:
-
Seed HepG2.2.15 cells in a 96-well plate and culture for 24 hours.
-
Treat cells with a serial dilution of the test compound for a specified period (e.g., 6 days).
-
Extract total cellular DNA.
-
Quantify HBV DNA levels using quantitative real-time PCR (qPCR).
-
Determine the 50% inhibitory concentration (IC50) from the dose-response curve.[11]
-
SARS-CoV-2 Pseudovirus Neutralization Assay
-
Cell Line: HEK293T cells overexpressing ACE2 and TMPRSS2.
-
Methodology:
-
Incubate SARS-CoV-2 pseudovirus (e.g., lentivirus expressing spike protein and a reporter like GFP or luciferase) with serial dilutions of the test compound for 1 hour at 37°C.
-
Add the virus-compound mixture to the seeded HEK293T-ACE2/TMPRSS2 cells.
-
Incubate for 48-72 hours.
-
Measure the reporter gene expression (e.g., fluorescence for GFP, luminescence for luciferase).
-
Calculate the percentage of inhibition and determine the IC50.
-
Signaling Pathway
Inhibition of JAK2/STAT3 Signaling by Mulberrofuran G
Mulberrofuran G has been shown to exert anti-cancer effects by inhibiting the JAK2/STAT3 signaling pathway. This leads to the downregulation of genes involved in cell proliferation and metastasis.
References
- 1. targetmol.cn [targetmol.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. The influence of di-acetylation of the hydroxyl groups on the anti-tumor-proliferation activity of lutein and zeaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mulberrofuran G | CAS:87085-00-5 | Manufacturer ChemFaces [chemfaces.com]
"reducing cytotoxicity of Mulberrofuran G pentaacetate in primary cells"
Welcome to the technical support center for Mulberrofuran G pentaacetate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound, with a specific focus on mitigating cytotoxicity in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is Mulberrofuran G and what are its known biological activities?
Mulberrofuran G is a natural compound isolated from the root bark of Morus alba.[1] It is a pentacyclic flavonoid that has demonstrated a range of biological effects, including antiviral, anticancer, neuroprotective, and anti-inflammatory properties.[2][3] Its mechanisms of action include the inhibition of the JAK2/STAT3 signaling pathway and NADPH oxidase (NOX), which can reduce the production of reactive oxygen species (ROS).[2][3]
Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures when using this compound?
High cytotoxicity with this compound in primary cells can stem from several factors:
-
Compound Concentration: Primary cells are often more sensitive to chemical treatments than immortalized cell lines.[4] High concentrations of the compound can induce significant stress and cell death.
-
Solvent Toxicity: Mulberrofuran G and its derivatives have limited solubility in aqueous solutions and are typically dissolved in organic solvents like DMSO.[2] High final concentrations of these solvents in the cell culture medium can be toxic to primary cells.[5][6]
-
Oxidative Stress: The parent compound, Mulberrofuran G, is known to modulate pathways involved in reactive oxygen species (ROS) production.[2][3] It is possible that at certain concentrations or in specific cell types, the pentaacetate derivative could also induce oxidative stress, leading to cytotoxicity.[7]
-
Compound Precipitation: Due to its hydrophobic nature, this compound may precipitate out of the culture medium, especially at high concentrations. These precipitates can cause physical stress to the cells.[8]
Q3: What is the recommended starting concentration for this compound in primary cells?
There is limited specific data for the pentaacetate form. However, for the parent compound Mulberrofuran G, IC50 values for antiproliferative activity in cancer cell lines range from 22.5 µM to 30.6 µM.[3] For primary cells, it is advisable to start with a much lower concentration range and perform a dose-response curve. A starting range of 0.1 µM to 10 µM is a reasonable starting point for initial cytotoxicity assessments.
Troubleshooting Guides
Issue 1: High Cell Death Observed Even at Low Concentrations
Possible Cause:
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your cell culture medium may be too high.
-
Cellular Stress: Primary cells may be overly sensitive to the compound or the experimental conditions.
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents in your culture medium is at a non-toxic level, typically below 0.5% (v/v).[6][9] Always include a vehicle control (media with the same final solvent concentration but without the compound) in your experiments to accurately assess solvent-induced toxicity.
-
Reduce Exposure Time: Decrease the incubation time of the compound with the cells. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal exposure duration.
-
Co-treatment with Antioxidants: If cytotoxicity is suspected to be mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate the toxic effects.[7]
Issue 2: Compound Precipitation in Culture Medium
Possible Cause:
-
Poor Solubility: this compound is likely hydrophobic, similar to its parent compound, leading to poor solubility in aqueous culture media.[1][2]
Solutions:
-
Use of Co-solvents: Consider using a co-solvent system. Solvents like polyethylene (B3416737) glycol (PEG) or non-ionic surfactants such as Tween 80 can help improve the solubility of hydrophobic compounds in culture media.[8]
-
Preparation of Working Solutions: When diluting your stock solution, add the compound to the medium dropwise while gently vortexing to facilitate better dispersion and reduce the chance of precipitation.
-
Lower Stock Concentration: Prepare a less concentrated stock solution to minimize the amount of organic solvent added to the final culture volume.[8]
Data Presentation
Table 1: Reported IC50 and CC50 Values for Mulberrofuran G (Parent Compound)
| Activity | Model System | Parameter | Value |
| NOX Inhibition | Enzyme Assay | IC50 | 6.9 µM[3] |
| HBV DNA Replication Inhibition | HepG 2.2.15 cells | IC50 | 3.99 µM[3] |
| Cytotoxicity | HepG 2.2.15 cells | CC50 | 8.04 µM[3] |
| Anti-SARS-CoV-2 Infection | Vero cells | IC50 | 1.55 µM[3] |
| Antiproliferative (Lung Cancer) | A549 cells | IC50 | 22.5 µM[3] |
| Antiproliferative (Lung Cancer) | NCI-H226 cells | IC50 | 30.6 µM[3] |
Note: This data is for the parent compound, Mulberrofuran G. Researchers should determine the specific values for this compound in their experimental system.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability following treatment with this compound.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Include a vehicle control (medium with the same final concentration of solvent) and an untreated control.
-
Remove the old medium and add the prepared compound dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48 hours).
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[7]
Visualizations
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Potential signaling pathways of Mulberrofuran G.
References
- 1. CAS 87085-00-5: Mulberrofuran G | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. kosheeka.com [kosheeka.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
"method to confirm cellular uptake of Mulberrofuran G pentaacetate"
Welcome to the technical support center for researchers working with Mulberrofuran G pentaacetate. This resource provides detailed answers to frequently asked questions and troubleshooting guidance for experiments aimed at confirming the cellular uptake of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is acetylation important?
A1: Mulberrofuran G is a natural polyphenol with potential therapeutic activities.[1] this compound is a synthetic derivative where the five hydroxyl groups of Mulberrofuran G have been acetylated. This structural modification, known as peracetylation, is a common prodrug strategy used to increase the lipophilicity of polyphenolic compounds.[2] The addition of acetyl groups typically enhances the molecule's ability to permeate the lipid bilayer of cell membranes, thereby improving its cellular uptake.[3] Once inside the cell, it is presumed that ubiquitous intracellular enzymes called esterases cleave the acetyl groups, releasing the active Mulberrofuran G.
Q2: What are the primary methods to quantitatively confirm the cellular uptake of this compound?
A2: The most robust and widely accepted method for quantifying the intracellular concentration of unlabeled small molecules like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[4][5] This technique offers high sensitivity and specificity, allowing for the precise measurement of both the parent compound (pentaacetate form) and its deacetylated metabolite (Mulberrofuran G) within the cell lysate.[6][7] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, though it may be less sensitive than LC-MS/MS.[8]
Q3: Can I use fluorescence microscopy to visualize the uptake?
A3: This depends on the intrinsic fluorescent properties of Mulberrofuran G. Many polyphenolic compounds exhibit some level of autofluorescence, but this must be experimentally verified for your specific compound and imaging setup. If it is not sufficiently fluorescent, direct visualization would require attaching a fluorescent tag. However, be aware that adding a bulky fluorophore can significantly alter the compound's size, polarity, and uptake mechanism.[9][10] If you proceed with a tagged version, the results should be interpreted as confirming the uptake of the conjugate, which may not perfectly represent the behavior of the untagged molecule.
Q4: How can I distinguish between the membrane-bound and internalized compound?
A4: A common method to differentiate between surface-bound and truly internalized compounds is to perform a wash step with a mild acid or to treat the cells with a non-membrane-permeant quenching agent after incubation. A more definitive control involves running the uptake experiment at 4°C in parallel with the 37°C experiment.[5] At low temperatures, active transport processes like endocytosis are largely inhibited. Therefore, the signal detected at 4°C is generally considered to represent nonspecific binding to the cell surface and the plate, which can then be subtracted from the signal obtained at 37°C to estimate the amount of internalized compound.[5]
Experimental Workflows and Protocols
Prodrug Activation Pathway
The following diagram illustrates the proposed mechanism of this compound uptake and intracellular activation.
Caption: Uptake and activation of this compound.
Protocol 1: Quantification by LC-MS/MS
This protocol provides a framework for quantitatively measuring the intracellular concentration of this compound and its active form, Mulberrofuran G.
Materials:
-
Cell culture plates (e.g., 12-well or 6-well)
-
Cell line of interest
-
This compound (MGP)
-
Culture medium, PBS, Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
Acetonitrile (B52724) (ACN) with internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
BCA Protein Assay Kit
-
LC-MS/MS system
Workflow Diagram:
Caption: Workflow for quantifying intracellular MGP via LC-MS/MS.
Procedure:
-
Cell Seeding: Seed cells in appropriate plates and allow them to adhere and grow to 80-90% confluency.
-
Compound Treatment: Aspirate the medium and add fresh medium containing the desired concentration of this compound. Incubate for the desired time period (e.g., 1, 4, 8, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Washing: To remove extracellular compound, aspirate the treatment medium and immediately wash the cells three times with ice-cold PBS. Perform this step quickly to prevent efflux of the internalized compound.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well. Scrape the cells and collect the lysate. Keep samples on ice.
-
Sample Processing for LC-MS/MS:
-
To precipitate proteins and extract the analytes, add a volume of ice-cold acetonitrile (e.g., 3 volumes) containing a known concentration of an appropriate internal standard.[8]
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
Protein Quantification: Use a small aliquot of the cell lysate (before adding acetonitrile) to determine the total protein concentration using a BCA assay. This will be used for normalization.[6]
-
LC-MS/MS Analysis: Analyze the supernatant. The method will need to be optimized for the separation and detection of both this compound and Mulberrofuran G. Due to their hydrophobic nature, a reverse-phase column (e.g., C18) is likely appropriate.[11][12]
-
Data Normalization: Construct a standard curve for each analyte. Quantify the amount of each compound in the sample and normalize it to the total protein content determined in step 6. The final data is typically presented as pmol/mg of protein.
| Parameter | Description | Typical Value |
| Cell Density | Cells seeded per well in a 12-well plate | 2.5 x 10^5 cells/well |
| MGP Concentration | Concentration range for dose-response | 1 - 50 µM |
| Incubation Time | Time points for a time-course experiment | 0.5, 1, 4, 8, 24 hours |
| Lysis Volume | Volume of lysis buffer per well | 100 - 200 µL |
| Extraction Solvent | Solvent for protein precipitation | Acetonitrile |
| Normalization | Method to account for cell number differences | BCA Protein Assay |
Troubleshooting Guide
Low or inconsistent uptake can be a significant challenge. This guide provides a logical approach to identifying and solving common issues.
Troubleshooting Low Cellular Uptake
Caption: A decision tree for troubleshooting low uptake signals.
| Problem | Possible Cause | Recommended Solution |
| Low or No Uptake Signal | Compound Instability: The pentaacetate may hydrolyze in the aqueous culture medium before it can enter the cells. | Test the stability of the compound in your specific medium over the experimental time course by analyzing samples of the medium with LC-MS. Always use freshly prepared solutions.[13] |
| Efflux Pump Activity: Many cell lines, especially cancer cells, overexpress ATP-binding cassette (ABC) transporters that can actively pump the compound out of the cell.[13] | Co-incubate your cells with a known broad-spectrum efflux pump inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) to see if intracellular accumulation increases. Note that these can have off-target effects. | |
| Insufficient Incubation Time/Concentration: The kinetics of uptake may be slow, or the concentration may be too low to detect. | Perform a time-course (e.g., 0.5 to 24 hours) and a dose-response (e.g., 1 µM to 50 µM) experiment to find optimal conditions. | |
| High Variability Between Replicates | Inconsistent Cell Density: Different numbers of cells per well will lead to different total uptake. | Ensure a uniform, single-cell suspension before seeding. Check cell viability and density (e.g., with trypan blue) before each experiment. |
| Incomplete Washing: Residual extracellular compound can artificially inflate the signal. | Perform washing steps quickly and consistently with ice-cold PBS. Ensure complete aspiration of the wash buffer between steps. | |
| Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, altering compound concentration. | Avoid using the outer wells for critical measurements. Fill them with sterile PBS or medium to create a humidity barrier.[13] | |
| Unexpected Cellular Toxicity | High Compound Concentration: Acetylated polyphenols can sometimes exhibit toxicity at high concentrations. | Always perform a cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line before conducting uptake studies. |
References
- 1. researchgate.net [researchgate.net]
- 2. Peracetylation of polyphenols under rapid and mild reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC-MS/MS Shows That the Cellular Uptake of All-Trans-Retinoic Acid under Hypoxia Is Downregulated by the Novel Active Agent 5-Methoxyleoligin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
"degradation products of Mulberrofuran G pentaacetate in solution"
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Mulberrofuran G pentaacetate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies of its stability and degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
-
Hydrolysis: The five acetate (B1210297) ester groups are susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2][3][4] This would lead to the stepwise or complete removal of the acetyl groups, yielding various partially deacetylated intermediates and ultimately Mulberrofuran G. Basic hydrolysis is typically irreversible and results in the formation of a carboxylate salt and the alcohol.[1][3] Acid-catalyzed hydrolysis is a reversible reaction.[1][4][5]
-
Oxidation: The polyphenol and benzofuran (B130515) core structures are prone to oxidation.[6][7] This can be initiated by exposure to air (auto-oxidation), oxidizing agents, or light. Oxidation of phenolic compounds can lead to the formation of quinones and other complex polymeric products.[8][9] The benzofuran ring may also undergo oxidative cleavage.[6][10]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation, leading to complex structural changes.
Q2: What are the initial steps to assess the stability of this compound in my experimental solution?
A2: To begin assessing the stability, you should perform a forced degradation study.[11][12][13] This involves subjecting a solution of this compound to various stress conditions to accelerate its degradation.[11] The goal is to generate potential degradation products and develop a stability-indicating analytical method.[12][13]
Q3: Which analytical technique is most suitable for monitoring the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for this purpose.[12][13][14] An ideal HPLC method should be "stability-indicating," meaning it can accurately measure the concentration of the intact this compound and separate it from all its potential degradation products and impurities.[12][13][14] For structural elucidation of the degradation products, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.
Troubleshooting Guides
Guide 1: HPLC Method Development for Stability Indicating Assays
Issue: Poor separation of degradation products from the parent compound or from each other.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | Ensure you are using a suitable reversed-phase column (e.g., C18). If co-elution persists, try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter selectivity. |
| Suboptimal Mobile Phase Composition | Systematically vary the organic modifier (e.g., acetonitrile (B52724), methanol) and its ratio with the aqueous phase. Adjust the pH of the aqueous phase; for acidic compounds, a lower pH can improve peak shape.[15] Use a buffer to maintain a consistent pH. |
| Inadequate Gradient Elution Program | If using a gradient, adjust the slope and duration to improve the resolution of closely eluting peaks. A shallower gradient can enhance separation.[16] |
Issue: Inconsistent retention times during analysis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[17] |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[17][18] |
| Temperature Variations | Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[17] |
| Pump Malfunction or Leaks | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[17] |
Guide 2: Investigating Unexpected Degradation
Issue: Rapid loss of this compound in a supposedly stable solution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| pH of the Solution | Measure the pH of your solution. Even unbuffered aqueous solutions can have a pH that promotes hydrolysis. Consider using a buffer system suitable for your experimental needs. |
| Presence of Oxidizing Agents | Ensure your solvents and reagents are free from peroxides and other oxidizing impurities. Consider degassing your solutions to remove dissolved oxygen. |
| Light Exposure | Protect your solutions from light by using amber vials or covering them with aluminum foil. |
| Enzymatic Degradation | If working with biological matrices, consider the presence of esterases that could be hydrolyzing the acetate groups. Heat inactivation or the use of enzyme inhibitors may be necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 12, 24 hours).[19]
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. Take samples at various time points (e.g., 30 min, 1, 2, 4 hours).[19] Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep it at room temperature for a set time.[19]
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 70 °C) for an extended period.
-
Photodegradation: Expose the stock solution to UV light in a photostability chamber.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a developed stability-indicating HPLC method. Compare the chromatograms with that of an unstressed control solution.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: HPLC troubleshooting decision tree.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 3. byjus.com [byjus.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. [Oxidation of dibenzofuran by Pseudomonas strains harboring plasmids of naphthalene degradation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. scispace.com [scispace.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. hplc.eu [hplc.eu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing HPLC Separation of Mulberrofuran G and its Pentaacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Mulberrofuran G and its pentaacetate derivative.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for the analysis of Mulberrofuran G?
A1: A robust starting point for analyzing Mulberrofuran G is based on methods developed for structurally similar prenylated flavonoids.[1] A C18 reversed-phase column is the most effective choice for separating flavonoids.[1][2] A gradient elution using a mixture of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically recommended to achieve good separation.[1][3][4][5][6][7] The optimal detection wavelength is generally in the range of 260-280 nm.[1]
Q2: How does the pentaacetate derivative of Mulberrofuran G behave on a reversed-phase HPLC column compared to the parent compound?
A2: The acetylation of flavonoid glycosides increases their elution time during reversed-phase HPLC analysis.[8] This is because the acetyl groups increase the hydrophobicity of the molecule, leading to stronger interactions with the non-polar stationary phase. Therefore, Mulberrofuran G pentaacetate is expected to have a significantly longer retention time than Mulberrofuran G under the same chromatographic conditions.
Q3: What are the key parameters to optimize for improving the separation of Mulberrofuran G and its pentaacetate?
A3: Key parameters to optimize include:
-
Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to aqueous phase (acidified water) is critical. Adjusting the gradient profile can significantly impact resolution.[1][3][5][6]
-
Acidic Modifier: The addition of a small amount of acid, such as formic or acetic acid, to the mobile phase can improve peak shape by suppressing the ionization of phenolic hydroxyl groups.[1][9]
-
Column Temperature: Operating the column at a controlled, elevated temperature (e.g., 30-40°C) can improve efficiency and reduce viscosity, leading to sharper peaks and lower backpressure.[1]
-
Flow Rate: Optimizing the flow rate can enhance separation efficiency, though it also affects analysis time and backpressure.[1]
Q4: How can I prepare this compound from Mulberrofuran G?
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Strong interaction of phenolic hydroxyl groups with the stationary phase.- Column overload.- Inappropriate mobile phase pH.[1] | - Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) interactions.[1][9]- Reduce the sample concentration or injection volume.[1][9]- Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic form. |
| Poor Resolution between Mulberrofuran G and its Pentaacetate | - Inadequate mobile phase strength gradient.- Suboptimal organic solvent. | - Adjust the gradient elution profile. A shallower gradient can improve the separation of closely eluting peaks.- Experiment with both methanol and acetonitrile as the organic modifier, as they offer different selectivities for flavonoids. |
| Ghost Peaks | - Contaminants in the mobile phase or from the sample.- Late eluting compounds from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a column wash step with a strong solvent at the end of each run to elute any strongly retained compounds. |
| Retention Time Drift | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation. | - Prepare mobile phase accurately and consistently.- Use a column oven to maintain a stable temperature.- If the column has been used extensively, consider replacing it. |
| High Backpressure | - Clogged column frit or tubing.- Precipitated buffer in the mobile phase. | - Filter all samples and mobile phases before use.- If buffer precipitation is suspected, flush the system with water (without organic solvent) to redissolve the salts. |
Quantitative Data Summary
Table 1: Typical HPLC Parameters for Flavonoid Analysis
| Parameter | Recommended Condition | Reference(s) |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | [1][4] |
| Mobile Phase A | Water with 0.1% Formic Acid or 1% Acetic Acid | [1][3][6] |
| Mobile Phase B | Acetonitrile or Methanol | [1][3][4][5][6] |
| Elution Mode | Gradient | [1][3][5][6] |
| Flow Rate | 0.7 - 1.0 mL/min | [1][6] |
| Column Temperature | 28 - 40°C | [1][6][7] |
| Detection Wavelength | 260 - 280 nm | [1] |
| Injection Volume | 10 - 20 µL | [5][6] |
Experimental Protocols
Protocol 1: HPLC Analysis of Mulberrofuran G and its Pentaacetate
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Mulberrofuran G in HPLC-grade methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in HPLC-grade methanol or acetonitrile at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of working standards by serial dilution to construct a calibration curve.
-
-
Sample Preparation:
-
Dissolve the sample containing Mulberrofuran G and/or its pentaacetate in the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks of Mulberrofuran G and its pentaacetate based on their retention times compared to the standards.
-
Quantify the compounds by constructing a calibration curve of peak area versus concentration.
-
Protocol 2: Synthesis of this compound
-
Reaction Setup:
-
Dissolve 10 mg of Mulberrofuran G in 2 mL of pyridine (B92270) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add 1 mL of acetic anhydride (B1165640) to the cooled solution with stirring.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography) using a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane).
-
-
Work-up:
-
Pour the reaction mixture into 20 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow from synthesis to HPLC analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. phcogres.com [phcogres.com]
- 8. scienceopen.com [scienceopen.com]
- 9. benchchem.com [benchchem.com]
"how to prevent Mulberrofuran G pentaacetate oxidation during experiments"
Welcome to the technical support center for Mulberrofuran G Pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its oxidation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Mulberrofuran G?
This compound is the peracetylated form of Mulberrofuran G, a natural product isolated from the root bark of Morus alba L. The key difference is the protection of the five phenolic hydroxyl groups with acetate (B1210297) esters. This acetylation significantly enhances the compound's stability by mitigating the primary pathway of oxidation that affects phenolic compounds.
Q2: Is this compound susceptible to oxidation?
While significantly more stable than its parent compound, Mulberrofuran G, the pentaacetate derivative can still undergo degradation under certain experimental conditions. The two primary pathways of degradation are:
-
Deacetylation (Hydrolysis): The acetate groups can be hydrolyzed, particularly under acidic or basic conditions, regenerating the oxidatively sensitive phenolic hydroxyl groups.
-
Core Ring Oxidation: The furan (B31954) and benzofuran (B130515) ring systems within the molecule's core structure can be susceptible to oxidative cleavage, a reaction that can be catalyzed by factors such as light, heat, and the presence of metal ions.
Q3: What are the initial signs of degradation in my sample?
Visual inspection may reveal a color change in the solid compound or its solutions, often turning yellowish or brown. For more accurate detection, analytical techniques such as HPLC can be used to identify the appearance of new peaks corresponding to degradation products, or a decrease in the peak area of the parent compound.
Q4: How should I store this compound?
For long-term storage, it is recommended to keep the solid compound at -20°C in a tightly sealed container, protected from light. For short-term storage of stock solutions, aliquot into small volumes in tightly sealed vials and store at -20°C.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Discoloration of solid compound or solution | Oxidation due to exposure to air, light, or inappropriate temperature. | Store the compound under an inert atmosphere (e.g., argon or nitrogen), protect from light by using amber vials or wrapping containers in aluminum foil, and maintain recommended storage temperatures. |
| Appearance of unexpected peaks in HPLC analysis | Deacetylation followed by oxidation, or direct oxidation of the core structure. | Review your experimental protocol. Ensure the pH of your solutions is neutral. Avoid prolonged exposure to acidic or basic conditions. Use purified, degassed solvents. Consider adding a radical scavenger if compatible with your experiment. |
| Loss of biological activity or inconsistent results | Degradation of the compound leading to a lower effective concentration. | Prepare fresh solutions for each experiment from a properly stored solid stock. Before use, allow the product to equilibrate to room temperature for at least 1 hour before opening the vial. |
| Precipitation in stock solution | Poor solubility or degradation. | Ensure the solvent is of high purity and suitable for the compound. Briefly sonicate the solution to aid dissolution. If precipitation persists, filter the solution before use and re-determine the concentration. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture.
-
Inert Atmosphere: If possible, perform the weighing and dissolution steps in a glove box under an inert atmosphere (argon or nitrogen). If a glove box is not available, work quickly and minimize exposure to air.
-
Solvent Selection: Use high-purity, degassed solvents. Recommended solvents include DMSO, chloroform, dichloromethane, and ethyl acetate. For biological experiments, cell-culture grade DMSO is preferred.
-
Dissolution: Add the desired volume of solvent to the solid compound. Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small-volume, amber glass vials with tight-fitting caps. Purge the headspace with an inert gas before sealing. Store at -20°C.
Protocol 2: General Handling During Experiments
-
Thawing: When ready to use, thaw the stock solution aliquot at room temperature. Avoid repeated freeze-thaw cycles.
-
Dilutions: Prepare working solutions immediately before use by diluting the stock solution with the appropriate experimental buffer or medium. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay.
-
pH Control: Maintain the pH of the experimental medium as close to neutral as possible to minimize the risk of deacetylation.
-
Light Protection: Conduct experiments in low-light conditions or use amber-colored labware to protect the compound from photodegradation.
-
Use of Antioxidants: If compatible with the experimental design, consider the addition of a mild antioxidant or radical scavenger to the buffer or medium. Ascorbic acid or Trolox can be used at low concentrations, but their compatibility must be verified.
Signaling Pathways and Workflows
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling this compound.
Technical Support Center: Unexpected Results with Mulberrofuran G Pentaacetate in Cell Viability Assays
Disclaimer: This guide provides troubleshooting advice for unexpected results in cell viability assays involving Mulberrofuran G pentaacetate. Information specific to the pentaacetate derivative is limited; therefore, some guidance is based on the known properties of the parent compound, Mulberrofuran G, and general principles of cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are inconsistent across experiments. What are the common causes?
Inconsistent results in tetrazolium-based assays (e.g., MTT, XTT, MTS) can arise from several factors. The compound itself may interfere with the reduction of the tetrazolium salt, leading to inaccurate readings.[1] It is also crucial to optimize cell density and incubation times. Furthermore, ensure that this compound is fully dissolved in the culture medium, as precipitation can cause variable effects.[1]
Q2: I am observing high background absorbance in my control wells. How can this be addressed?
High background can be a result of the assay reagent degrading from light exposure or improper storage.[1] Always store reagents as recommended and protect them from light.[1] Components of the media or the test compound itself can also react with the assay reagents.[1] It is advisable to run a "no-cell" control with your compound and the assay reagent to check for such interactions.
Q3: My treated cells show a significant drop in viability, but I am unsure if this is due to apoptosis or another form of cell death. How can I determine the mechanism?
A decrease in metabolic activity, as measured by many viability assays, indicates cell death or growth arrest but does not define the specific mechanism. To confirm apoptosis, consider employing assays that measure specific apoptotic markers, such as caspase activity or DNA fragmentation.[1]
Q4: I am not observing the expected cytotoxic effect of this compound. What should I check?
Several factors could be at play. The cell line you are using may be resistant to the compound's effects. Ensure the compound is soluble and stable in your culture medium over the course of the experiment. The final concentration of the solvent (e.g., DMSO) should also be optimized and consistent across all wells. For Mulberrofuran G, it is known to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2]
Q5: Could this compound be directly interfering with the MTT assay?
Yes, some natural compounds, particularly plant extracts, have been shown to have reducing activity that can convert the MTT reagent into formazan, leading to false-positive results.[3][4] This would manifest as higher-than-expected viability, even in the presence of actual cytotoxicity. It is recommended to confirm results with a non-tetrazolium-based assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or a protease viability marker assay.[5]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability
If you observe higher than expected cell viability, or even viability exceeding the control, consider the following troubleshooting steps:
Troubleshooting Workflow for High Viability
Caption: Troubleshooting workflow for unexpectedly high cell viability results.
Issue 2: High Variability Between Replicate Wells
For high variability, follow this guide:
-
Check Cell Seeding Uniformity: Ensure a single-cell suspension and consistent cell numbers in each well. Edge effects in plates can also contribute to variability.
-
Evaluate Compound Solubility: As this compound is likely lipophilic, ensure it is fully solubilized before adding to the wells. Precipitates can lead to inconsistent concentrations.
-
Pipetting Accuracy: Use calibrated pipettes and ensure consistent technique, especially for small volumes.
-
Incubation Conditions: Ensure uniform temperature and CO2 distribution in the incubator.
Quantitative Data
The following table summarizes the cytotoxic effects of the parent compound, Mulberrofuran G, on different cell lines as a reference.
| Compound | Cell Line | Assay | Concentration | Effect |
| Mulberrofuran G | HEK293T (expressing ACE2 and TMPRSS2) | MTT | > 25 µM | No significant cytotoxicity observed below 25 µM. |
| Mulberrofuran G | Vero | Immunofluorescence | Not specified | Cytotoxicity observed, requiring careful dosage control.[6] |
| Mulberrofuran G | HepG 2.2.15 | Anti-HBV Assay | IC50 = 3.99 µM | Moderate activity in inhibiting HBV DNA replication.[2] |
Experimental Protocols
Standard MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media and add fresh media containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Reading: Mix gently and read the absorbance at the appropriate wavelength (e.g., 570 nm) with a reference wavelength of 630 nm.
Potential Signaling Pathway
While the direct mechanism of this compound on cell viability is not fully elucidated, its parent compound, Mulberrofuran G, has been shown to interact with the ACE2 receptor. This interaction could potentially trigger downstream signaling events that may influence cell viability.
Hypothesized Interaction of Mulberrofuran G
Caption: Hypothesized mechanism of Mulberrofuran G blocking the Spike-ACE2 interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Mulberrofuran G | CAS:87085-00-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mulberrofuran G, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
"batch-to-batch variability of commercial Mulberrofuran G pentaacetate"
Disclaimer: Direct public data on the batch-to-batch variability of commercial Mulberrofuran G pentaacetate is limited. This guide is based on established principles for the quality control and troubleshooting of complex natural product derivatives and acetylated compounds. The methodologies provided are generalized best practices and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our bioassays with different batches of this compound. What could be the cause?
A1: Inconsistent bioassay results are a common challenge when working with complex natural products and their derivatives. The variability can stem from several factors originating from the manufacturing and handling of the compound:
-
Purity Variations: The percentage of the active compound, this compound, may differ from batch to batch. Even small variations in purity can significantly impact experimental outcomes.
-
Impurity Profile: The nature and concentration of impurities can vary between batches. Some impurities may be inert, while others could have synergistic, antagonistic, or independent biological effects, leading to inconsistent results.
-
Degradation: this compound, as a phenolic and acetylated compound, may be susceptible to degradation from exposure to light, heat, oxygen, or inappropriate pH during storage and handling.[1][2][3] Degradation products can interfere with your assay.
-
Solubility Issues: Incomplete or inconsistent solubilization of the compound can lead to variations in the effective concentration in your experiments.[4]
-
Residual Solvents or Reagents: Variability in the type and amount of residual solvents or reagents from the synthesis and purification process can affect biological systems.
Q2: What are the recommended storage and handling conditions for this compound?
-
Storage Temperature: Store in a tightly sealed container in a freezer, preferably at -20°C or lower.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage.
-
Handling: Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound. Prepare solutions fresh for each experiment whenever possible. If stock solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: How can we verify the quality and consistency of a new batch of this compound?
A3: A multi-pronged approach to quality control is recommended.[5][6][7][8] You should consider a combination of chromatographic and spectroscopic techniques to assess the purity, identity, and stability of each new batch.
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful method for assessing purity and creating a chemical fingerprint of each batch.[5][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying volatile impurities.[5][10]
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the main component and identify major impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound.
-
Bioassay Validation: Before beginning large-scale experiments, it is advisable to test a new batch in a small-scale, well-controlled bioassay to compare its activity with previous batches.
Troubleshooting Guides
Issue 1: Inconsistent Purity or Impurity Profile Between Batches
This guide will help you navigate issues arising from chemical variations between different lots of this compound.
| Symptom | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram. | Different impurity profile in the new batch. | 1. Compare the HPLC chromatograms of the new and old batches under identical conditions. 2. Use a high-resolution separation method to better resolve impurity peaks. 3. If possible, use a mass spectrometer in line with the HPLC (LC-MS) to get molecular weight information on the impurities.[4] |
| Lower than expected biological activity. | Lower purity of the active compound in the new batch. | 1. Quantify the purity of the new batch using a validated HPLC method with a reference standard, if available. 2. Consider performing a dose-response curve for the new batch to determine if a higher concentration is needed to achieve the same effect. |
| Unexpected biological activity. | Presence of a biologically active impurity. | 1. Attempt to isolate the major impurities using preparative HPLC. 2. Test the biological activity of the isolated impurities. |
Issue 2: Compound Degradation or Instability
Use this guide if you suspect that the compound is degrading over time or during your experimental procedure.
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of new peaks or a decrease in the main peak area in the HPLC chromatogram of a stock solution over time. | Degradation of the compound in solution. | 1. Perform a stability study of your stock solution by analyzing it via HPLC at different time points. 2. Evaluate the effect of different solvents and storage temperatures on stability.[1][2] 3. Always prepare fresh solutions for sensitive experiments.[4] |
| Loss of biological activity in experiments conducted over several hours or days. | The compound is unstable under the experimental conditions (e.g., temperature, pH, exposure to light). | 1. Assess the stability of the compound in your assay medium over the time course of the experiment. 2. If instability is detected, modify the experimental protocol to minimize exposure to harsh conditions (e.g., reduce incubation time, protect from light). |
| Color change of the solid compound or solutions. | Oxidation or other forms of chemical degradation. | 1. Discard any discolored material. 2. Review storage and handling procedures to ensure they minimize exposure to oxygen and light.[2] |
Experimental Protocols
Protocol 1: Comparative HPLC Analysis for Batch-to-Batch Consistency
Objective: To assess the purity and compare the chemical fingerprint of different batches of this compound.
Methodology:
-
Standard Preparation: Prepare a stock solution of a previously well-characterized ("gold standard") batch of this compound at 1 mg/mL in HPLC-grade acetonitrile (B52724).
-
Sample Preparation: Prepare solutions of the new batches at the same concentration (1 mg/mL) in the same solvent.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 70% A, 30% B; ramp to 100% B over 20 minutes; hold at 100% B for 5 minutes; return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (e.g., 254 nm and 320 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and samples.
-
Compare the retention time of the main peak across all samples.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Overlay the chromatograms to visually inspect for differences in the number and size of impurity peaks.
-
Visualizations
Caption: Quality control workflow for incoming batches.
Caption: Decision tree for troubleshooting experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of Metabolomics to Quality Control of Natural Product Derived Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality Control of Natural Product Medicine and Nutrient Supplements 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quality Control of Natural Products – Pharmaceutical Analytics | ETH Zurich [pharmaceutical-analytics.ethz.ch]
"strategies to enhance the stability of Mulberrofuran G pentaacetate stock"
Technical Support Center: Mulberrofuran G Pentaacetate
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and ensuring the stability and integrity of their this compound stock.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For optimal stability, it is recommended to dissolve this compound in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) for long-term storage. For immediate use in aqueous buffers, a concentrated stock in DMSO can be prepared and then diluted to the final concentration, ensuring the final DMSO concentration is compatible with your experimental system (typically <0.5%). Due to the acetyl groups, the compound is more lipophilic than its parent compound, Mulberrofuran G.[1][2]
Q2: What are the ideal storage conditions for a this compound stock solution?
A2: To maximize the shelf-life of your stock solution, it should be stored at -80°C. For short-term storage (up to one week), -20°C is acceptable. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. The acetyl groups on the flavonoid structure are intended to enhance stability, but proper storage remains critical.[2]
Q3: I observed precipitation in my stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or if the solvent has absorbed moisture. Gently warm the solution to 37°C for a short period and vortex thoroughly to redissolve the precipitate. If precipitation persists, sonication for a few minutes may be effective. To prevent this, ensure you are using anhydrous DMSO and that the storage vials are sealed tightly to prevent moisture contamination.
Q4: How can I check the purity and concentration of my this compound stock solution over time?
A4: The purity and concentration of your stock solution can be monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is typically suitable. You will need to establish a standard curve with a freshly prepared solution of known concentration. A decrease in the area of the main peak or the appearance of new peaks over time indicates degradation.
Troubleshooting Guides
Issue 1: Loss of Biological Activity in Experiments
If you observe a decrease or complete loss of the expected biological activity of this compound in your assays, consider the following troubleshooting steps:
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Degradation of Stock Solution | Verify the age and storage conditions of your stock. Run an HPLC analysis to check for degradation products. Prepare a fresh stock solution from solid material. |
| Repeated Freeze-Thaw Cycles | Always aliquot your stock solution into single-use volumes. Discard any stock that has been subjected to more than three freeze-thaw cycles. |
| Incompatibility with Assay Buffer | Check the pH and composition of your assay buffer. Extreme pH values can cause hydrolysis of the acetate (B1210297) esters. Perform a solubility test of this compound in your final assay buffer. |
| Interaction with Other Reagents | Ensure that other components in your assay medium are not interacting with and degrading the compound. |
Issue 2: Inconsistent Experimental Results
Inconsistent results can often be traced back to the handling of the compound.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting of Viscous DMSO Stock | Use positive displacement pipettes or reverse pipetting techniques for accurate measurement of viscous DMSO solutions. |
| Precipitation During Dilution | When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing to prevent localized high concentrations and precipitation. |
| Adsorption to Labware | Use low-adhesion polypropylene (B1209903) tubes and pipette tips to minimize the loss of the compound due to surface adsorption. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of the compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 2-3 minutes until the solid is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, low-adhesion polypropylene tubes.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment by HPLC
Objective: To assess the stability of the this compound stock solution over time.
Materials:
-
HPLC system with UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
This compound stock solution
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Set to the λmax of this compound (determine by UV scan if unknown).
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 30% B
-
35-40 min: 30% B
-
-
-
Sample Preparation: Dilute an aliquot of the stock solution to a suitable concentration (e.g., 100 µM) with the initial mobile phase composition (70:30 A:B).
-
Analysis: Inject the prepared sample and a blank (solvent) into the HPLC system.
-
Data Analysis: Record the peak area of the main compound. Compare the peak area and chromatogram profile to a freshly prepared standard at subsequent time points (e.g., 1, 3, 6 months) to assess degradation. The appearance of new peaks or a decrease in the main peak area indicates instability.
Visualizations
References
Technical Support Center: Troubleshooting Poor Bioavailability of Mulberrofuran G Pentaacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor in vivo bioavailability with Mulberrofuran G pentaacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might its bioavailability be a concern?
A1: Mulberrofuran G is a natural polyphenolic compound with various reported biological activities.[1][2] Its pentaacetate form is a prodrug designed to potentially improve its stability and permeability. However, like many polyphenolic compounds, Mulberrofuran G is hydrophobic, which can lead to poor aqueous solubility and consequently, low oral bioavailability.[2][3] The pentaacetate derivative is also expected to be highly lipophilic, which can present challenges in dissolution and absorption.[4]
Q2: What are the primary factors that could be contributing to the poor in vivo bioavailability of this compound?
A2: The poor bioavailability of this compound can likely be attributed to one or more of the following factors:
-
Poor Aqueous Solubility: As a lipophilic compound, it may not dissolve efficiently in the gastrointestinal fluids, which is a prerequisite for absorption.[5]
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[6][7] An in vitro study on Mulberrofuran G showed significant metabolism by colon cells.[8]
-
Poor Permeability: While the acetate (B1210297) groups may enhance membrane crossing, the overall large molecular size and structure might still limit its passive diffusion across the intestinal epithelium.[4]
-
Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein, which actively pump it back into the intestinal lumen.
Q3: What are the key pharmacokinetic parameters I should be evaluating to assess bioavailability?
A3: To thoroughly assess bioavailability, you should focus on the following pharmacokinetic parameters obtained from plasma concentration-time profiles after oral and intravenous administration:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.[9]
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.[9]
-
Half-life (t1/2): The time required for the drug concentration to decrease by half.
-
Absolute Bioavailability (F%): Calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
| Parameter | Description | Implication for Poor Bioavailability |
| AUC | Total drug exposure | A low AUC suggests poor absorption or rapid elimination.[9] |
| Cmax | Maximum plasma concentration | A low Cmax can indicate slow or poor absorption. |
| Tmax | Time to reach Cmax | A delayed Tmax might suggest slow dissolution or absorption.[9] |
| F% | Fraction of drug reaching systemic circulation | A low F% confirms poor bioavailability. |
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound
This is a common issue for poorly soluble compounds and can stem from problems with the formulation, experimental animal model, or analytical method.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 87085-00-5: Mulberrofuran G | CymitQuimica [cymitquimica.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Mulberrofuran G and its Pentaacetate Derivative
A notable gap in current research is the absence of published biological activity data for Mulberrofuran G pentaacetate, a derivative of the pharmacologically significant compound, Mulberrofuran G. While Mulberrofuran G has been the subject of numerous studies revealing a wide array of therapeutic potentials, its pentaacetate counterpart remains uninvestigated in the public domain. This guide provides a comprehensive overview of the well-documented biological activities of Mulberrofuran G, alongside a call for research into its acetylated form.
Mulberrofuran G, a natural product isolated from the root bark of Morus alba L., has demonstrated a versatile pharmacological profile, including antiviral, antitumor, and neuroprotective effects.[1][2][3] In contrast, this compound is currently only referenced as an isolated natural product without any accompanying bioactivity studies.[4][5] This disparity presents a compelling case for further investigation into how acetylation may influence the therapeutic efficacy of the parent compound.
Comparative Bioactivity Data: Mulberrofuran G
The following table summarizes the quantitative data on the diverse biological activities of Mulberrofuran G.
| Biological Activity | Assay | Cell Line/Model | IC50 / CC50 / Effect |
| Antiviral (HBV) | HBV DNA Replication Inhibition | HepG 2.2.15 | IC50: 3.99 µM |
| Cytotoxicity | HepG 2.2.15 | CC50: 8.04 µM | |
| Antiviral (SARS-CoV-2) | Viral Infection Inhibition | Vero | IC50: 1.55 µM |
| Antitumor | Antiproliferative | A549 (Lung Cancer) | IC50: 22.5 µM |
| Antiproliferative | NCI-H226 (Lung Cancer) | IC50: 30.6 µM | |
| Neuroprotective | NADPH Oxidase (NOX) Inhibition | IC50: 6.9 µM | |
| Ischemic Injury | Rat Model | Significant decrease in infarct volume | |
| Enzyme Inhibition | Tyrosinase Inhibition | Potent inhibitor |
Signaling Pathways Modulated by Mulberrofuran G
Mulberrofuran G exerts its biological effects through the modulation of key signaling pathways. One of the well-characterized mechanisms is the inhibition of the JAK2/STAT3 pathway, which is crucial in cancer cell proliferation and survival.[3][6] Additionally, its neuroprotective effects are linked to the inhibition of NADPH oxidase 4 (NOX4), leading to a reduction in reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[3][6]
Figure 1. Signaling pathways modulated by Mulberrofuran G.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Anti-Hepatitis B Virus (HBV) DNA Replication Assay
This assay determines the inhibitory effect of Mulberrofuran G on HBV DNA replication in the HepG 2.2.15 cell line.
-
Cell Culture: HepG 2.2.15 cells, which are stably transfected with the HBV genome, are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of Mulberrofuran G.
-
Incubation: The treated cells are incubated for a specified period to allow for HBV replication.
-
DNA Extraction: Intracellular viral DNA is extracted from the cells.
-
Quantitative PCR (qPCR): The amount of HBV DNA is quantified using qPCR.
-
Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT assay) is performed to determine the cytotoxic concentration (CC50) of the compound.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for HBV DNA replication is calculated from the dose-response curve.
SARS-CoV-2 Pseudovirus Infection Assay
This protocol assesses the inhibitory effect of Mulberrofuran G on the entry of SARS-CoV-2 into host cells using a pseudovirus system.[7]
-
Cell Seeding: HEK293T cells stably expressing human ACE2 and TMPRSS2 are seeded in 96-well plates.
-
Compound and Pseudovirus Incubation: SARS-CoV-2 spike pseudovirus is incubated with varying concentrations of Mulberrofuran G.
-
Infection: The mixture is added to the seeded cells.
-
Incubation: Plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression (e.g., GFP).
-
Data Acquisition: Green fluorescent protein (GFP) expression is assessed using flow cytometry.
-
Data Analysis: The percentage of inhibition of viral entry is calculated for each concentration of Mulberrofuran G to determine the IC50 value.
Figure 2. Experimental workflows for antiviral assays.
Conclusion and Future Directions
The existing body of research firmly establishes Mulberrofuran G as a promising natural product with a diverse range of biological activities and therapeutic potential. However, the complete absence of biological data for this compound is a significant knowledge gap. Acetylation is a common chemical modification that can alter the pharmacokinetic and pharmacodynamic properties of a compound, potentially leading to enhanced activity, improved stability, or altered toxicity.
Therefore, a systematic investigation into the biological activities of this compound is highly warranted. Such studies should aim to:
-
Evaluate its antiviral, antitumor, and neuroprotective properties in direct comparison to Mulberrofuran G.
-
Determine the IC50 and CC50 values for various biological targets.
-
Elucidate the mechanisms of action and identify any modulated signaling pathways.
The findings from such research would not only provide valuable insights into the structure-activity relationship of Mulberrofuran G and its derivatives but also potentially unveil a novel therapeutic agent with improved properties.
References
- 1. CAS 87085-00-5: Mulberrofuran G | CymitQuimica [cymitquimica.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Mulberrofuran G, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cell Permeability of Mulberrofuran G and Its Pentaacetate Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mulberrofuran G and the Rationale for a Pentaacetate Derivative
Mulberrofuran G is a natural compound isolated from Morus alba (white mulberry) that has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, antiviral, and neuroprotective effects.[1] Its therapeutic potential is linked to the modulation of key signaling pathways, such as the JAK2/STAT3 and NOX4 pathways.[1][2] However, the clinical translation of natural products like Mulberrofuran G can be hampered by suboptimal pharmacokinetic properties, including poor membrane permeability.
The synthesis of Mulberrofuran G pentaacetate, where the hydroxyl groups are acetylated, is a common medicinal chemistry strategy to potentially enhance lipophilicity. Increased lipophilicity can, in some cases, improve passive diffusion across cell membranes, a critical step for oral drug absorption. This guide provides the tools to experimentally verify this hypothesis.
Quantitative Data Presentation
To facilitate a direct comparison, the following table outlines the key parameters that would be determined from a Caco-2 permeability assay for both Mulberrofuran G and this compound.
| Compound | Apparent Permeability (Papp) (A→B) (cm/s) | Apparent Permeability (Papp) (B→A) (cm/s) | Efflux Ratio (Papp (B→A) / Papp (A→B)) |
| Mulberrofuran G | Experimental Value | Experimental Value | Calculated Value |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Atenolol (Low Permeability Control) | Reference Value | Reference Value | Reference Value |
| Propranolol (High Permeability Control) | Reference Value | Reference Value | Reference Value |
Table 1: Comparative Cell Permeability Parameters. This table should be populated with experimental data obtained from a Caco-2 assay. The apparent permeability (Papp) is a measure of the rate of transport across the cell monolayer. The efflux ratio indicates whether the compound is actively transported out of the cells by efflux pumps.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 permeability assay is the gold standard for in vitro prediction of intestinal drug absorption.[3][4][5] The following protocol provides a detailed methodology for comparing the permeability of Mulberrofuran G and its pentaacetate.
1. Caco-2 Cell Culture and Monolayer Formation:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with well-defined tight junctions.[3]
-
The integrity of the cell monolayer is crucial and is verified by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a predetermined threshold are used for the experiment.[4]
2. Bidirectional Permeability Assay:
-
The assay is performed in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).[5][6]
-
A→B Transport (Absorption): The test compound (Mulberrofuran G or this compound) is added to the apical chamber, and the concentration of the compound that permeates into the basolateral chamber is measured over time.[5][7]
-
B→A Transport (Efflux): The test compound is added to the basolateral chamber, and its transport into the apical chamber is quantified.[5][7]
3. Sample Analysis:
-
Samples are collected from both the donor and receiver chambers at specific time points.
-
The concentration of the compounds in the samples is determined using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS), due to its high sensitivity and specificity.[4]
4. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
The efflux ratio is calculated by dividing the Papp value for B→A transport by the Papp value for A→B transport.[5] An efflux ratio significantly greater than 1 suggests that the compound is a substrate for active efflux transporters.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of Mulberrofuran G, the following diagrams are provided.
Figure 1: Caco-2 Permeability Assay Workflow. This diagram outlines the key steps involved in assessing the cell permeability of a test compound using the Caco-2 cell model.
Figure 2: Mulberrofuran G Signaling Pathways. This diagram illustrates the inhibitory effects of Mulberrofuran G on the JAK2/STAT3 and NOX4 signaling pathways, which are implicated in cancer and neuroprotection, respectively.[1][2]
Conclusion
The comparison of cell permeability between Mulberrofuran G and its pentaacetate derivative is a critical step in evaluating the potential of this chemical modification to improve drug-like properties. By employing the standardized Caco-2 permeability assay detailed in this guide, researchers can generate robust and reliable data to inform further drug development efforts. The provided framework for data presentation and visualization will aid in the clear and objective comparison of these two compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Comparative Guide: Validating the Mechanism of Action of Mulberrofuran G Pentaacetate
Here is a comprehensive comparison guide on the validation of Mulberrofuran G pentaacetate's mechanism of action, designed for researchers, scientists, and drug development professionals.
Introduction
Mulberrofuran G, a natural compound isolated from Morus alba, has demonstrated significant potential in preclinical studies due to its diverse biological activities, including anti-cancer, neuroprotective, and antiviral effects. Its proposed mechanisms of action involve the inhibition of key signaling pathways, primarily the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway and the NADPH oxidase 4 (NOX4) pathway.
This compound is a derivative of Mulberrofuran G. While direct experimental validation of the pentaacetate form's mechanism of action is limited in publicly available literature, this guide provides a comparative analysis based on the validated mechanisms of the parent compound, Mulberrofuran G. Furthermore, studies on the acetylation of similar flavonoid compounds suggest that acylation can enhance biological activity, stability, and cell permeability.[1][2][3][4] This guide will compare the known performance of Mulberrofuran G with established alternative inhibitors of the JAK2/STAT3 and NOX4 pathways, providing supporting experimental data and detailed protocols to facilitate further research.
Quantitative Data Summary
The following tables summarize the available quantitative data for Mulberrofuran G and alternative inhibitors targeting the JAK2/STAT3 and NOX4 pathways. This data allows for a comparative assessment of their potency across various cell lines.
Table 1: Comparison of Inhibitory Activity against the JAK2/STAT3 Pathway
| Compound | Target(s) | Cell Line(s) | IC50 | Reference(s) |
| Mulberrofuran G | JAK2/STAT3 | A549 (Lung Cancer), NCI-H226 (Lung Cancer) | 22.5 µM (A549), 30.6 µM (NCI-H226) | [5] |
| Ruxolitinib | JAK1/JAK2 | K-562 (Leukemia), NCI-BL 2171 (B-lymphocyte) | 20 µM (K-562), 23.6 µM (NCI-BL 2171) at 48h | [6] |
| LS411N, SW620, DLD-1, HCT116, SW480 (Colorectal Cancer) | 8-25 µM | [7] | ||
| Ba/F3 (Pro-B cells) | 186 nM | [8] | ||
| Fedratinib | JAK2, JAK2V617F | HEL (Erythroleukemia), Ba/F3-JAK2V617F | 305 nM (HEL), 270 nM (Ba/F3-JAK2V617F) | [9] |
| KBV20C (Drug-resistant cancer), KB (Parental cancer) | 6.9 µM (KBV20C), 8.6 µM (KB) at 48h | [10] | ||
| BaF3-JAK2V617F (Ruxolitinib-resistant) | 650 nM | [11] |
Table 2: Comparison of Inhibitory Activity against the NOX4 Pathway
| Compound | Target(s) | Cell Line/Model | IC50/Ki | Reference(s) |
| Mulberrofuran G | NOX4 | (Neuroprotective models) | Data not specified | [12] |
| GKT137831 | NOX1/NOX4 | Cell-free assays | Ki: 110-150 nM | [13][14] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway Diagrams
Caption: Inhibition of the JAK2/STAT3 signaling pathway by Mulberrofuran G.
Caption: Neuroprotective mechanism of Mulberrofuran G via NOX4 inhibition.
Experimental Workflow Diagram
Caption: General experimental workflow for validating JAK2/STAT3 inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, NCI-H226)
-
Complete culture medium
-
This compound (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[16]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[17]
-
Treatment: Prepare serial dilutions of this compound and alternative inhibitors in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16][18]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is used to determine the effect of this compound on the phosphorylation of STAT3, a key indicator of JAK2/STAT3 pathway activation.
Materials:
-
Cell culture dishes
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3[20]
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with test compounds for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.[20][23]
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Stripping and Re-probing: To normalize the results, the membrane can be stripped and re-probed for total STAT3 and a loading control.[23]
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-STAT3.
In Vitro JAK2 Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of JAK2.
Materials:
-
Recombinant active JAK2 enzyme
-
JAK2 substrate (e.g., a biotinylated peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds
-
96-well plates
-
Detection reagent (e.g., Kinase-Glo®)
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase assay buffer, JAK2 substrate, and the test compound at various concentrations.[24][25]
-
Enzyme Addition: Add the recombinant JAK2 enzyme to each well to initiate the kinase reaction. Include wells with and without the enzyme as positive and negative controls.
-
ATP Addition: Start the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[26]
-
Detection: Stop the reaction and measure the remaining ATP using a detection reagent like Kinase-Glo®, which produces a luminescent signal proportional to the amount of ATP present. A lower signal indicates higher kinase activity.
-
Data Analysis: Calculate the percentage of JAK2 inhibition for each compound concentration and determine the IC50 value.
NOX4 Activity Assay
This protocol measures the production of reactive oxygen species (ROS) to assess the inhibitory effect of this compound on NOX4 activity.
Materials:
-
Cells expressing NOX4 (e.g., HEK293 cells transfected with NOX4)
-
Test compounds
-
Assay buffer (e.g., PBS)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
NADPH
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Culture NOX4-expressing cells in 96-well plates.
-
Treatment: Treat the cells with various concentrations of the test compounds.
-
Assay Reaction: Prepare a reaction mixture containing Amplex® Red and HRP in an appropriate buffer. Add this mixture to the cells.
-
Initiation: Initiate the reaction by adding NADPH.[27]
-
Fluorescence Measurement: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time. The rate of increase in fluorescence is proportional to the rate of H2O2 production by NOX4.[28]
-
Data Analysis: Calculate the percentage of NOX4 inhibition for each compound concentration and determine the IC50 value.
References
- 1. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking | MDPI [mdpi.com]
- 2. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic preparation of acylated derivatives of flavonoid glycosides enhances their antioxidant and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mulberrofuran G inhibits proliferation and migration by inactivating JAK2/STAT3 signaling in lung cancer cells | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Ruxolitinib induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. P997: FEDRATINIB IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of NOX1/4 with GKT137831: a potential novel treatment to attenuate neuroglial cell inflammation in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pepstatina.com [pepstatina.com]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. atcc.org [atcc.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 21. 3.5. Western blot analysis of p-STAT3 [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 24. resources.amsbio.com [resources.amsbio.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. HTScan® Jak2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 27. Nox4: A Hydrogen Peroxide-Generating Oxygen Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Mulberrofuran G and Resveratrol: Efficacy, Mechanisms, and Experimental Insights
For Immediate Release
This guide offers a detailed comparative study of two potent polyphenolic compounds: Mulberrofuran G, a complex flavonoid derived from the mulberry plant (Morus alba), and Resveratrol (B1683913), a well-studied stilbenoid found in grapes, berries, and peanuts. This document is intended for researchers, scientists, and professionals in drug development, providing an objective comparison of their biological activities, mechanisms of action, and the experimental protocols used to evaluate them. While both compounds exhibit significant therapeutic potential, they operate through distinct and overlapping pathways, making a direct comparison valuable for future research and development.
Introduction to the Compounds
Mulberrofuran G is a natural 2-arylbenzofuran flavonoid, primarily isolated from the root bark of Morus alba.[1][2] It is a structurally complex molecule that has garnered interest for its diverse biological activities, including anticancer, anti-inflammatory, antioxidant, antiviral, and neuroprotective effects.[1][3] Its therapeutic actions are often linked to the modulation of specific cellular signaling pathways.[3]
Mulberrofuran G Pentaacetate is a derivative of Mulberrofuran G, where the hydroxyl groups have been acetylated. This modification is typically performed in a laboratory setting to potentially alter properties like solubility or bioavailability for experimental purposes. Currently, published data on the specific biological activities of the pentaacetate form are limited, and this guide will focus on the parent compound, Mulberrofuran G.
Resveratrol (3,5,4'-trihydroxystilbene) is a natural polyphenol renowned for its antioxidant, anti-inflammatory, cardioprotective, and cancer chemopreventive properties.[4] Its effects are wide-ranging, impacting numerous signaling pathways and cellular processes, and it has been the subject of extensive scientific investigation.[4]
Comparative Biological Activity: A Data-Driven Overview
To facilitate a clear comparison, the following tables summarize the quantitative data available for the anticancer, anti-inflammatory, and antioxidant activities of Mulberrofuran G and Resveratrol.
Table 1: Comparative Anticancer Activity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
| Compound | Cancer Type | Cell Line | IC₅₀ (µM) | Reference |
| Mulberrofuran G | Lung Adenocarcinoma | A549 | 22.5 | [1] |
| Mulberrofuran G | Lung Squamous Cell Carcinoma | NCI-H226 | 30.6 | [1] |
| Resveratrol | Lung Adenocarcinoma | A549 | ~25-50 (varies) |
Note: IC₅₀ values for Resveratrol in A549 cells vary across studies depending on experimental conditions. Direct comparative studies under identical conditions are limited.
Table 2: Comparative Anti-inflammatory and Antioxidant Activity
This table compares the inhibitory concentrations for markers of inflammation and oxidative stress.
| Activity | Assay | Mulberrofuran G (IC₅₀) | Resveratrol (IC₅₀) | Reference |
| Anti-inflammatory | NOX Inhibition | 6.9 µM | Data not available | |
| Nitric Oxide (NO) Production | Data not available | ~20-50 µM (in RAW 264.7 cells) | ||
| Antioxidant | DPPH Radical Scavenging | Data not available | ~10-130 µM (varies) | |
| ABTS Radical Scavenging | Data not available | ~5-15 µM (varies) |
Note: Quantitative IC₅₀ values for Mulberrofuran G in standard anti-inflammatory (NO production) and antioxidant (DPPH, ABTS) assays are not prominently available in the reviewed literature, preventing a direct quantitative comparison. Mulberrofuran G's antioxidant properties have been described qualitatively.[2]
Mechanisms of Action: A Look at the Signaling Pathways
Mulberrofuran G and Resveratrol exert their effects by modulating distinct key cellular signaling pathways.
Mulberrofuran G: Targeting the JAK2/STAT3 Pathway
In lung cancer cells, Mulberrofuran G has been shown to suppress cell proliferation and migration by directly inactivating the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1] This pathway is a critical regulator of gene expression involved in cell survival, proliferation, and metastasis. By inhibiting the phosphorylation of both JAK2 and STAT3, Mulberrofuran G downregulates oncogenic signaling.[1]
Resveratrol: A Multi-Targeted Approach
Resveratrol's mechanism is more pleiotropic, influencing several central signaling pathways to exert its anti-inflammatory and anticancer effects.
-
NF-κB Pathway: Resveratrol is a well-documented inhibitor of the NF-κB (nuclear factor kappa B) pathway. It prevents the degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus. This leads to a downregulation of inflammatory cytokines, iNOS, and COX-2.
-
SIRT1 Activation: Resveratrol is a known activator of Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular regulation, metabolism, and longevity. SIRT1 activation can suppress NF-κB signaling and modulate other pathways related to inflammation and cell survival.
-
PI3K/Akt Pathway: Resveratrol can inhibit the PI3K/Akt pathway, which is crucial for cell growth and survival.[5] By downregulating this pathway, resveratrol can promote apoptosis in cancer cells.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to characterize these compounds.
Protocol 1: Western Blot for JAK2/STAT3 Phosphorylation Inhibition
This protocol details the procedure used to determine the effect of Mulberrofuran G on the phosphorylation status of JAK2 and STAT3 in lung cancer cells, as adapted from methodologies described in the literature.[1]
Objective: To qualitatively and quantitatively assess the inhibition of JAK2 and STAT3 phosphorylation in A549 or NCI-H226 cells following treatment with Mulberrofuran G.
Materials:
-
A549 or NCI-H226 lung cancer cell lines
-
Mulberrofuran G (at IC₅₀ concentration, e.g., 22.5 µM for A549)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection kit and imaging system
Procedure:
-
Cell Culture and Treatment: Seed A549 or NCI-H226 cells and grow to 70-80% confluency. Treat the cells with Mulberrofuran G at its predetermined IC₅₀ concentration for 24 hours. Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells by adding RIPA buffer and incubate on ice for 30 minutes.
-
Protein Quantification: Collect the lysates by centrifugation. Determine the protein concentration of each sample using the BCA assay.
-
SDS-PAGE: Normalize protein samples to equal concentrations. Denature the proteins by boiling in Laemmli buffer. Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-JAK2, total JAK2, p-STAT3, or total STAT3.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify band intensity using densitometry software to compare the ratio of phosphorylated protein to total protein between treated and control groups.
Protocol 2: Nitric Oxide (NO) Production Assay in Macrophages
This protocol describes the Griess assay, a common method to quantify NO production by macrophages (e.g., RAW 264.7) in response to an inflammatory stimulus, and to assess the inhibitory effect of a compound like Resveratrol.
Objective: To measure the concentration of nitrite (B80452) (a stable product of NO) in cell culture supernatant as an indicator of NO production and its inhibition by the test compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Test compound (e.g., Resveratrol)
-
Lipopolysaccharide (LPS)
-
DMEM medium with 10% FBS
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Resveratrol) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Part A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples based on the standard curve.
-
Analysis: Determine the percentage of NO production inhibition for each compound concentration compared to the LPS-only control. Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This comparative analysis reveals that both Mulberrofuran G and Resveratrol are natural compounds with significant therapeutic potential, particularly in the realms of oncology and inflammation.
-
Mulberrofuran G demonstrates potent anticancer activity in lung cancer models through a targeted mechanism involving the inhibition of the JAK2/STAT3 pathway . Its efficacy in other areas, such as anti-inflammatory and antioxidant activities, is qualitatively supported but lacks the extensive quantitative data available for Resveratrol.
-
Resveratrol acts as a pleiotropic agent, modulating multiple key signaling pathways, including NF-κB, SIRT1, and PI3K/Akt . This multi-targeted approach underlies its well-documented antioxidant, anti-inflammatory, and cancer chemopreventive effects, for which a larger body of quantitative data exists.
For researchers, the choice between these compounds may depend on the specific therapeutic target. Mulberrofuran G presents a promising lead for diseases driven by aberrant JAK2/STAT3 signaling. In contrast, Resveratrol offers a broader spectrum of activity that may be beneficial in complex, multifactorial diseases. Further direct, head-to-head studies under standardized conditions are necessary to fully elucidate their comparative potency and therapeutic advantages.
References
- 1. Mulberrofuran G inhibits proliferation and migration by inactivating JAK2/STAT3 signaling in lung cancer cells | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Mulberrofuran G and Other Mulberry Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro biological activities of Mulberrofuran G, a potent bioactive compound isolated from mulberry, against various extracts derived from different parts of the mulberry plant (Morus spp.). While this guide aims to compare Mulberrofuran G pentaacetate, a thorough review of the available scientific literature yielded no specific in vitro efficacy data for this acetylated derivative. Therefore, the focus of this comparison is on the well-documented bioactivities of Mulberrofuran G.
The following sections present quantitative data from various studies, detail the experimental protocols used to obtain this data, and visualize key molecular pathways influenced by Mulberrofuran G. This information is intended to support further research and drug development efforts centered on the therapeutic potential of mulberry-derived compounds.
Data Presentation: Quantitative Comparison of In Vitro Efficacy
The in vitro efficacy of Mulberrofuran G and various mulberry extracts has been evaluated across a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral effects. The following tables summarize the key quantitative data from these studies, providing a direct comparison of their potency.
Table 1: In Vitro Anticancer Activity
| Compound/Extract | Cell Line(s) | Assay | IC50 / Effect | Reference |
| Mulberrofuran G | A549 (Lung Cancer) | MTT Assay | 22.5 μM | [1] |
| NCI-H226 (Lung Cancer) | MTT Assay | 30.6 μM | [1] | |
| Mulberry Root Bark Extract (MRBE) | SW480 (Colorectal Cancer) | MTT Assay | Dose-dependent growth arrest and apoptosis | [No specific IC50 provided] |
| Ripe Mulberry Fruit Extract (MAF-R) | A549 (Lung Cancer) | MTT Assay | 18.4 ± 3.01 µg/ml | |
| Young Mulberry Fruit Extract (MAF-Y) | A549 (Lung Cancer) | MTT Assay | 29.41 ± 3.6 µg/ml | |
| Paper Mulberry Fruit Extract | MG63 (Osteosarcoma) | MTT Assay | 1101 µg mL-1 (24h), 924 µg mL-1 (48h) | |
| Mulberry Leaf Extract | HEPG2 (Hepatocarcinoma) | Not Specified | Similar killing effect to fruit extract | |
| HTC (Colon Cancer) | Not Specified | Slightly better killing power than fruit extract |
Table 2: In Vitro Anti-inflammatory Activity
| Compound/Extract | Cell Line | Key Markers | Inhibition | Reference |
| Mulberrofuran G | Not Specified | NADPH Oxidase (NOX) | IC50: 6.9 μM | [1] |
| Mulberry Leaf Extract (MLE) | RAW264.7 | NO, iNOS, COX-2, TNF-α, IL-1β, IL-6 | Significant inhibition of proinflammatory mediators | |
| Mulberry Root Bark Extract (MRBE) | RAW264.7 | NO, iNOS | Blocked NO production by suppressing iNOS | |
| White Mulberry Fruit Extract | RAW264.7 | NO, iNOS, ROS | Markedly inhibited ROS generation and NO production | |
| Mulberry Stem Extract (MSE) | RAW264.7 | NO, iNOS, COX-2 | Inhibition of iNOS, NO, and COX-2 production | |
| Mulberry Leaf Flavonoids (30% Ethanol Eluted) | RAW264.7 | NO, PGE2, iNOS, COX-2, Inflammatory Cytokines, ROS | Best anti-inflammatory and antioxidant activities among fractions |
Table 3: In Vitro Antioxidant Activity
| Compound/Extract | Assay | IC50 / Effect | Reference |
| Mulberry Fruit Flavonoid Extract (FEM) | DPPH Radical Scavenging | IC50: 0.518 mg/mL | |
| Paper Mulberry Fruit Extract | DPPH Radical Scavenging, Reducing Power | Dose-dependent increase in activity | |
| Morus nigra Fruit Extract (Methanolic SFE) | DPPH Radical Scavenging | EC50: 48 μg/mL | |
| Morus alba Fruit Extract (Methanolic SFE) | DPPH Radical Scavenging | EC50: 79 μg/mL | |
| Mulberry Leaf, Branch, and Bark Extracts | Superoxide Ion Scavenging | 55%, 67.5%, and 85.5% scavenging at 5 μg/mL, respectively |
Table 4: In Vitro Antiviral Activity
| Compound/Extract | Virus | Cell Line | IC50 / Effect | Reference |
| Mulberrofuran G | Hepatitis B Virus (HBV) | HepG2.2.15 | 3.99 μM (inhibits DNA replication) | [2] |
| SARS-CoV-2 | Vero | 1.55 μM (inhibits infection) | [1][3] | |
| SARS-CoV-2 Spike S1 RBD:ACE2 Interaction | Competitive ELISA | 10.23 μM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Anticancer Activity Assessment (MTT Assay)
-
Objective: To determine the cytotoxic effect of a compound or extract on cancer cell lines.
-
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, NCI-H226) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The adherent cells are treated with various concentrations of the test substance (e.g., Mulberrofuran G, mulberry extract) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a period (e.g., 4 hours) at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
-
In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)
-
Objective: To measure the ability of a compound or extract to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW264.7) are cultured in appropriate media.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test substance for a short period before stimulation.
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for a specified time (e.g., 24 hours).
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The amount of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage of NO inhibition by the test substance is determined by comparing with the LPS-only treated cells.
-
In Vitro Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
-
Objective: To evaluate the free radical scavenging capacity of a compound or extract.
-
Protocol:
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Various concentrations of the test substance are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the test substance required to scavenge 50% of the DPPH radicals, is determined.
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by Mulberrofuran G and a typical experimental workflow for assessing in vitro efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mulberrofuran G, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"head-to-head comparison of Mulberrofuran G pentaacetate and other tyrosinase inhibitors"
In the competitive landscape of dermatological and therapeutic agent development, the quest for potent and safe tyrosinase inhibitors is a primary focus for researchers targeting hyperpigmentation and related disorders. This guide provides a head-to-head comparison of Mulberrofuran G and other widely recognized tyrosinase inhibitors, namely Kojic Acid, Arbutin, and Hydroquinone.
Note on Mulberrofuran G Pentaacetate: Extensive literature searches did not yield specific experimental data on the tyrosinase inhibitory activity of this compound. Therefore, this comparison utilizes the robust data available for its parent compound, Mulberrofuran G. The addition of five acetate (B1210297) groups in the pentaacetate form would significantly increase the molecule's lipophilicity, which could influence its bioavailability and interaction with the enzyme's active site. However, without direct experimental evidence, its precise inhibitory profile remains speculative.
Comparative Analysis of Tyrosinase Inhibitory Activity
The efficacy of tyrosinase inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The data presented below is a summary from multiple studies using mushroom tyrosinase, a common model in preliminary inhibitor screening.
| Compound | Substrate | IC50 (µM) | Source |
| Mulberrofuran G | L-Tyrosine | 6.35 ± 0.45 | [1] |
| L-DOPA | 105.57 | [1] | |
| Kojic Acid | L-Tyrosine | 36.02 | [1] |
| L-DOPA | ~18.25 - 79.0 | [1][2] | |
| Arbutin (β-Arbutin) | L-DOPA | ~1,000 - 6500 | [2] |
| Hydroquinone | L-DOPA | ~4,400 | [2] |
Key Observations:
-
Mulberrofuran G demonstrates exceptional potency against the monophenolase activity of mushroom tyrosinase (substrate: L-Tyrosine), with an IC50 value significantly lower than that of Kojic Acid[1]. Its inhibitory effect on the diphenolase activity (substrate: L-DOPA) is less pronounced but still noteworthy[1].
-
Kojic Acid is a well-established inhibitor with moderate potency against both monophenolase and diphenolase functions of tyrosinase[1][2].
-
Arbutin and Hydroquinone exhibit considerably weaker inhibitory activity in cell-free mushroom tyrosinase assays, with IC50 values in the millimolar range[2]. It is important to note that their in vivo efficacy can be influenced by other factors such as cellular uptake and conversion to active forms.
Mechanism of Action: A Glimpse into the Melanin (B1238610) Synthesis Pathway
Tyrosinase is a critical copper-containing enzyme that catalyzes the initial and rate-limiting steps in the melanin biosynthesis pathway. Inhibition of this enzyme directly curtails the production of melanin, the primary pigment responsible for skin, hair, and eye color. The following diagram illustrates this pathway and the points at which tyrosinase inhibitors exert their effects.
Caption: Tyrosinase-mediated melanin synthesis pathway and points of inhibition.
Experimental Protocols: A Standardized Approach to Tyrosinase Inhibition Assay
To ensure the reproducibility and comparability of tyrosinase inhibition data, a standardized experimental protocol is crucial. The following is a generalized methodology for an in vitro mushroom tyrosinase inhibition assay.
Objective: To determine the in vitro inhibitory effect of a test compound on the activity of mushroom tyrosinase using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (e.g., Mulberrofuran G)
-
Positive control (e.g., Kojic Acid)
-
Solvent for dissolving compounds (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound and positive control in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the tyrosinase solution to each well.
-
Add different concentrations of the test compound or positive control to the respective wells. For the negative control, add the same volume of phosphate buffer.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a specific volume of the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (typically 475-492 nm) at regular time intervals for a set duration using a microplate reader. The formation of dopachrome (B613829) from the oxidation of L-DOPA results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow Diagram:
Caption: A generalized workflow for a tyrosinase inhibition assay.
Conclusion
Based on the available in vitro data, Mulberrofuran G emerges as a highly potent tyrosinase inhibitor, particularly against the monophenolase activity of the enzyme, outperforming established inhibitors like Kojic Acid. While Arbutin and Hydroquinone are commonly used in topical formulations, their direct inhibitory effect on mushroom tyrosinase is comparatively weak. The tyrosinase inhibitory profile of this compound remains to be elucidated through direct experimental investigation. Future studies should focus on evaluating the efficacy and safety of these compounds in more complex biological systems, such as cell-based assays and in vivo models, to better predict their clinical potential.
References
"cross-validation of Mulberrofuran G pentaacetate's antiviral activity in different cell lines"
A Note on the Analyzed Compound: While the initial topic of interest was Mulberrofuran G pentaacetate, a thorough review of existing scientific literature revealed no specific studies on the antiviral activity of this particular derivative. Therefore, this guide focuses on the well-documented antiviral properties of its parent compound, Mulberrofuran G . The data presented herein provides a foundational understanding that can inform future research into its derivatives.
Mulberrofuran G, a natural compound isolated from the root bark of Morus alba (white mulberry), has emerged as a promising candidate in antiviral research. This guide offers a comparative overview of its efficacy against different viruses in various cell lines, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Antiviral Activity of Mulberrofuran G
The antiviral potency of Mulberrofuran G has been demonstrated against two significant human pathogens: Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Hepatitis B Virus (HBV). The following table summarizes the key quantitative data from these studies.
| Virus | Cell Line | Parameter | Value | Reference |
| SARS-CoV-2 | Vero | IC₅₀ | 1.55 µM | [1][2] |
| HBV | HepG 2.2.15 | IC₅₀ | 3.99 µM | [1][2][3][4] |
| HBV | HepG 2.2.15 | CC₅₀ | 8.04 µM | [1] |
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug at which it inhibits 50% of the viral activity. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug at which it causes the death of 50% of the host cells.
Deep Dive into Experimental Protocols
The evaluation of Mulberrofuran G's antiviral activity has employed a range of established experimental techniques. Below are the detailed methodologies for the key assays cited.
SARS-CoV-2 Antiviral Assay in Vero Cells
This assay quantifies the ability of Mulberrofuran G to inhibit SARS-CoV-2 infection in a susceptible cell line.
-
Cell Culture: Vero cells (African green monkey kidney epithelial cells) are cultured in 384-well plates at a density of 1.2 x 10⁴ cells per well and incubated for 24 hours.[5]
-
Compound Treatment and Infection: The cultured cells are treated with serial dilutions of Mulberrofuran G. Subsequently, the cells are infected with a clinical isolate of SARS-CoV-2 (e.g., βCoV/Korea/KCDC03/2020) at a Multiplicity of Infection (MOI) of 0.0125.[5][6]
-
Incubation: The plates are incubated at 37°C for 24 hours to allow for viral replication.[5][6]
-
Immunofluorescence Staining: After incubation, the cells are fixed and stained with a primary antibody against the SARS-CoV-2 nucleocapsid (N) protein, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG). Cell nuclei are counterstained with Hoechst 33342.[5][6]
-
Data Analysis: The level of viral infection is quantified by analyzing the fluorescence signal. The IC₅₀ value is calculated based on the reduction in viral infection at different concentrations of Mulberrofuran G.[6]
HBV DNA Replication Assay in HepG 2.2.15 Cells
This assay assesses the inhibitory effect of Mulberrofuran G on the replication of the Hepatitis B virus genome.
-
Cell Line: The HepG 2.2.15 cell line, which is a human hepatoma cell line that stably expresses the HBV genome, is used for this assay.[1][3][4]
-
Compound Treatment: Cultured HepG 2.2.15 cells are treated with varying concentrations of Mulberrofuran G.[1]
-
DNA Extraction and Quantification: After a set incubation period, the total DNA is extracted from the cells. The amount of HBV DNA is then quantified using a real-time polymerase chain reaction (qPCR) targeting a specific region of the HBV genome.
-
Data Analysis: The reduction in HBV DNA levels in treated cells compared to untreated controls is used to determine the IC₅₀ value.[3][4]
Cytotoxicity Assay
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.
-
Cell Culture: The relevant cell line (e.g., HepG 2.2.15 or HEK293T) is seeded in 96-well plates.
-
Compound Incubation: The cells are incubated with a range of concentrations of Mulberrofuran G for a specified period (e.g., 24 hours).
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of the cells, which correlates with cell viability.
-
Data Analysis: The CC₅₀ value is calculated from the dose-response curve of cell viability versus compound concentration.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in Mulberrofuran G's antiviral activity and its evaluation, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mulberrofuran G, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Mulberrofuran G and Related Benzofuran Derivatives from Morus alba
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of benzofuran (B130515) derivatives isolated from Morus alba (white mulberry), with a focus on compounds structurally related to Mulberrofuran G. Due to a lack of publicly available studies directly comparing a series of Mulberrofuran G derivatives, this guide presents data on closely related and co-occurring benzofurans, offering valuable insights into the structure-activity relationships that govern their antioxidant potential.
Comparative Antioxidant Activity Data
The antioxidant activities of Mulberrofuran B and Morusin, two benzofuran flavonoids isolated from Morus alba, have been evaluated using common in vitro assays. The half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are presented below. Lower IC50 values indicate higher antioxidant activity.
| Compound | Assay | IC50 (µM) | Reference |
| Mulberrofuran B | DPPH | 843.87 ± 10.65 | [1] |
| ABTS | 95.74 ± 4.21 | [1] | |
| Morusin | DPPH | 1819.83 ± 144.53 | [1] |
| ABTS | 297.83 ± 7.27 | [1] |
Morus alba extracts, which contain a mixture of these and other phenolic compounds, have also demonstrated significant antioxidant activity. For instance, an 80% ethanol (B145695) extract of Morus alba roots showed a DPPH IC50 value of 47.86 ± 4.14 µg/mL[2]. Methanolic extracts of the stem bark also exhibited potent DPPH and hydroxyl radical scavenging activities with IC50 values of 37.75 µg/mL and 58.90 µg/mL, respectively[3].
Experimental Protocols
Detailed methodologies for the DPPH and ABTS assays are provided below to facilitate the replication and comparison of experimental results.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
Procedure:
-
Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Sample and Control Preparation: Test compounds and a positive control (e.g., ascorbic acid, quercetin) are prepared in a series of concentrations.
-
Reaction: A specific volume of the DPPH solution is added to each concentration of the test samples and control. A blank containing only methanol and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is reduced in the presence of an antioxidant. The change in color is measured spectrophotometrically.
Workflow for ABTS Assay
Caption: Workflow of the ABTS radical cation decolorization assay.
Procedure:
-
Preparation of ABTS•+ solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Control Preparation: Test compounds and a positive control are prepared in a series of concentrations.
-
Reaction: A specific volume of the diluted ABTS•+ solution is added to each concentration of the test samples and control.
-
Incubation: The reaction mixtures are incubated at room temperature for a specific period (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.
Structure-Activity Relationship Insights
The available data on Mulberrofuran B and Morusin suggests that structural differences significantly impact their antioxidant activity. Mulberrofuran B, with its furan (B31954) ring fused to the flavonoid B-ring, exhibits substantially higher radical scavenging activity in both DPPH and ABTS assays compared to Morusin, which possesses a prenyl group on the B-ring. This indicates that the specific arrangement of the benzofuran moiety and the presence and nature of substituents play a crucial role in the antioxidant capacity of these compounds. Further studies on a wider range of Mulberrofuran G derivatives are necessary to fully elucidate the structure-activity relationships and to identify the most potent antioxidant candidates for further development.
Signaling Pathway Context: Antioxidant Action
The antioxidant activity of Mulberrofuran G and its derivatives is primarily attributed to their ability to neutralize reactive oxygen species (ROS), which are key mediators of cellular damage and signaling in various pathological conditions. By scavenging free radicals, these compounds can interrupt oxidative stress-induced signaling cascades.
Caption: Antioxidant mechanism of Mulberrofuran G derivatives.
This guide serves as a foundational resource for researchers interested in the antioxidant properties of Mulberrofuran G and related compounds. The provided data and protocols can aid in the design of future studies aimed at synthesizing and evaluating novel derivatives with enhanced antioxidant activity for potential therapeutic applications.
References
Assessing the Specificity of Mulberrofuran G's Biological Targets: A Comparative Guide
A comprehensive analysis of the biological target specificity of Mulberrofuran G is presented below. Due to a lack of available research on Mulberrofuran G pentaacetate, this guide focuses on the parent compound, Mulberrofuran G, a natural product isolated from Morus alba (white mulberry). This document provides a comparative overview of its inhibitory activity against various biological targets, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Target Inhibition
Mulberrofuran G has been identified as an inhibitor of several biological targets, including enzymes and signaling pathways involved in a range of diseases. To assess its specificity, a comparison of its inhibitory potency (IC50 values) against these targets and in relation to other known inhibitors is crucial.
Tyrosinase Inhibition
Mulberrofuran G is a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Its inhibitory activity is significantly stronger than that of the commonly used inhibitor, kojic acid.
| Compound | Target | IC50 (µM) | Reference |
| Mulberrofuran G | Mushroom Tyrosinase | 6.35 | [1] |
| Kojic Acid | Mushroom Tyrosinase | 36.02 | [1] |
| Kuwanon G | Mushroom Tyrosinase | 67.6 | [1] |
| Albanol B | Mushroom Tyrosinase | Inactive | [1] |
JAK2/STAT3 Pathway Inhibition
| Compound | Target(s) | IC50 (µM) | Reference |
| Mulberrofuran G | JAK2/STAT3 Pathway | - (Effective at 1-100 µM in cells) | [2] |
| AG490 | JAK2 | ~10 | [3][4] |
| AG490 | JAK3 | ~25 | |
| C188-9 (TTI-101) | STAT3 | 4-7 (in AML cell lines) | [2][5][6] |
NADPH Oxidase (NOX4) Inhibition
Mulberrofuran G exhibits inhibitory activity against NADPH oxidase 4 (NOX4), an enzyme involved in the production of reactive oxygen species (ROS).
| Compound | Target | IC50 (µM) | Reference |
| Mulberrofuran G | NOX4 | 6.9 | |
| GKT137831 | NOX1/4 | ~0.14 | [7] |
| VAS3947 | NOX | 13 | [8] |
| Apocynin | NOX | 1900 | [8] |
SARS-CoV-2 Entry Inhibition
Mulberrofuran G has been identified as an inhibitor of SARS-CoV-2 entry into host cells by targeting the interaction between the viral spike protein and the human ACE2 receptor.[9][10]
| Compound | Target/Assay | IC50 (µM) | Reference |
| Mulberrofuran G | SARS-CoV-2 Pseudovirus Entry | 1.55 | |
| Mulberrofuran G | Spike S1 RBD:ACE2 Interaction | 10.23 | [11] |
| Oleanonic acid | SARS-CoV-2 Pseudovirus Entry | 1.4 | [12] |
| Angeloylgomisin O | SARS-CoV-2 Pseudovirus Entry | 3.7 | [12] |
| Schisandrin B | SARS-CoV-2 Pseudovirus Entry | 7.3 | [12] |
| Myricetin | SARS-CoV-2 Pseudovirus Entry | 10.27 | [12] |
| Epigallocatechin gallate (EGCG) | SARS-CoV-2 Pseudovirus Entry | 33.9 | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the replication and validation of the cited findings.
Tyrosinase Inhibition Assay
This protocol outlines the procedure for determining the tyrosinase inhibitory activity of a test compound.
Materials:
-
Tyrosinase enzyme solution
-
L-DOPA or L-tyrosine substrate solution
-
Test compound (e.g., Mulberrofuran G)
-
Positive control (e.g., Kojic acid)
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound or control solution to each well.[13]
-
Add 50 µL of tyrosinase enzyme solution to each well and incubate at 25°C for 10 minutes.[13]
-
Initiate the reaction by adding 30 µL of the substrate solution to each well.[13]
-
Immediately measure the absorbance at 510 nm in a kinetic mode for 30-60 minutes at 25°C.[11][14]
-
Calculate the rate of reaction (slope) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100.
-
Calculate the IC50 value from the dose-response curve.
Western Blot for Phosphorylated JAK2 and STAT3
This protocol describes the detection of phosphorylated JAK2 (p-JAK2) and STAT3 (p-STAT3) in cell lysates by Western blotting.
Materials:
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound (e.g., Mulberrofuran G) for the desired time.
-
Lyse the cells on ice and collect the supernatant after centrifugation.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[15]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
NADPH Oxidase (NOX) Activity Assay
This protocol measures the inhibitory effect of a compound on NOX activity by detecting the production of reactive oxygen species (ROS).
Materials:
-
Cells expressing the NOX isoform of interest (e.g., HEK293 cells overexpressing Nox4)
-
Test compound
-
NADPH
-
Detection reagent (e.g., Amplex Red or lucigenin)
-
Horseradish peroxidase (HRP) for Amplex Red assay
-
Plate reader with fluorescence or chemiluminescence detection
Procedure:
-
Culture cells and treat with various concentrations of the test compound.
-
Prepare cell lysates or membrane fractions.
-
In a microplate, combine the cell lysate/membrane fraction with the detection reagent (and HRP if using Amplex Red).
-
Initiate the reaction by adding NADPH.[16]
-
Immediately measure the fluorescence or chemiluminescence in a kinetic mode.[8]
-
Calculate the rate of ROS production and determine the inhibitory effect of the compound.
SARS-CoV-2 Pseudovirus Entry Assay
This assay evaluates the ability of a compound to inhibit the entry of SARS-CoV-2 into host cells using a safe, replication-deficient pseudovirus system.
Materials:
-
SARS-CoV-2 spike-pseudotyped virus (e.g., lentivirus or VSV-based) expressing a reporter gene (e.g., luciferase or GFP).[9][17]
-
Host cells expressing ACE2 and TMPRSS2 (e.g., HEK293T-ACE2/TMPRSS2).[7]
-
Test compound
-
Control inhibitor (e.g., neutralizing antibody)
-
Cell culture medium
-
Plate reader for detecting the reporter gene signal
Procedure:
-
Seed host cells in a 96-well plate.
-
Pre-incubate the pseudovirus with serial dilutions of the test compound for 1 hour at 37°C.
-
Add the virus-compound mixture to the cells.
-
Incubate for 48-72 hours to allow for viral entry and reporter gene expression.
-
Measure the reporter gene signal (luciferase activity or GFP fluorescence).[18]
-
Calculate the percentage of inhibition relative to the virus-only control.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: Inhibition of the JAK2/STAT3 signaling pathway by Mulberrofuran G.
Caption: General experimental workflow for assessing inhibitor potency.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nox4: A Hydrogen Peroxide-Generating Oxygen Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. abcam.com [abcam.com]
- 12. Natural products as a source of Coronavirus entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. activeconceptsllc.com [activeconceptsllc.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. berthold.com [berthold.com]
- 18. montanamolecular.com [montanamolecular.com]
The Unexplored Potential of Mulberrofuran G Pentaacetate: A Comparative Guide to a Well-Studied Precursor
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the extensively studied natural product, Mulberrofuran G, and its lesser-known derivative, Mulberrofuran G pentaacetate. While a wealth of data exists on the biological activities and mechanisms of Mulberrofuran G, a significant knowledge gap surrounds its pentaacetate counterpart, highlighting a potential area for future research and discovery.
Mulberrofuran G: A Multifaceted Bioactive Compound
Mulberrofuran G is a natural product isolated from the root bark of Morus alba L.[1] It has garnered considerable scientific interest due to its diverse pharmacological activities, including antiviral, antitumor, and neuroprotective effects.
Summary of Quantitative Data on Mulberrofuran G
| Biological Activity | Assay | Cell Line/Model | IC₅₀ / Effect |
| Antiviral | |||
| Anti-Hepatitis B Virus (HBV) | HBV DNA Replication | HepG 2.2.15 | IC₅₀: 3.99 µM[1][2] |
| Anti-SARS-CoV-2 | SARS-CoV-2 Infection | Vero | IC₅₀: 1.55 µM[2] |
| Spike S1 RBD:ACE2 Interaction | IC₅₀: 10.23 µM[3] | ||
| Antitumor | |||
| Cell Proliferation | A549 (Lung Cancer) | IC₅₀: 22.5 µM[2] | |
| Cell Proliferation | NCI-H226 (Lung Cancer) | IC₅₀: 30.6 µM[2] | |
| Neuroprotective | |||
| NOX Inhibition | IC₅₀: 6.9 µM[2] | ||
| Ischemic Injury | Rat Model | Significant decrease in infarct volume[2] | |
| Enzyme Inhibition | |||
| Tyrosinase Inhibition | Potent inhibitor[2] |
Experimental Protocols for Mulberrofuran G
Anti-Hepatitis B Virus (HBV) DNA Replication Assay [1][2]
-
Cell Culture: HepG 2.2.15 cells, which are stably transfected with the HBV genome, are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of Mulberrofuran G. A positive control (e.g., a known anti-HBV drug) and a negative control (vehicle) are included.
-
Incubation: The treated cells are incubated for a specified period to allow for HBV replication and for the compound to exert its effects.
-
DNA Extraction: Intracellular viral DNA is extracted from the cells.
-
Quantitative Analysis: The amount of HBV DNA is quantified using real-time PCR.
-
Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT assay) is performed to determine the cytotoxic concentration of the compound.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) for HBV DNA replication is calculated from the dose-response curve.
Western Blot for Phosphorylated JAK2 and STAT3 [2]
-
Cell Treatment: Lung cancer cells (e.g., A549) are treated with different concentrations of Mulberrofuran G for a specified time.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3, followed by incubation with appropriate secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
-
Data Analysis: The band intensities are quantified to determine the effect of Mulberrofuran G on the phosphorylation levels of JAK2 and STAT3.
Signaling Pathways and Experimental Workflows
The antitumor activity of Mulberrofuran G in lung cancer cells is attributed to its ability to inhibit the JAK2/STAT3 signaling pathway.
Inhibition of the JAK2/STAT3 signaling pathway by Mulberrofuran G.
A general workflow for the isolation and biological testing of Mulberrofuran G is depicted below.
General experimental workflow for Mulberrofuran G.
This compound: An Enigma in Natural Product Chemistry
In stark contrast to its precursor, there is a significant lack of published findings on this compound. The available information is limited to its basic chemical properties.
| Property | Value |
| CAS Number | 99217-75-1[4] |
| Molecular Formula | C₄₄H₃₆O₁₃[4] |
| Molecular Weight | 772.75 g/mol [4] |
| Source | Can be isolated from the root barks of Morus alba[4] |
To date, no peer-reviewed studies detailing the synthesis, biological activity, mechanism of action, or reproducibility of findings for this compound have been found.
Comparative Analysis: A Tale of Two Molecules
The following table summarizes the current state of knowledge for both compounds, starkly illustrating the disparity in available data.
| Feature | Mulberrofuran G | This compound |
| CAS Number | 87085-00-5 | 99217-75-1[4] |
| Molecular Formula | C₃₄H₂₆O₈ | C₄₄H₃₆O₁₃[4] |
| Biological Activity Data | Extensive (Antiviral, Antitumor, Neuroprotective) | Not available |
| Mechanism of Action | Partially elucidated (e.g., JAK2/STAT3 inhibition) | Not available |
| Experimental Protocols | Published and detailed | Not available |
| Reproducibility Studies | Some findings have been independently reported | None |
Conclusion and Future Directions
While Mulberrofuran G has been the subject of numerous studies, establishing a solid foundation of its bioactivities, its pentaacetate derivative remains largely unexplored. The lack of data on the synthesis, biological effects, and reproducibility of findings for this compound presents a clear opportunity for future research.
Investigating the pharmacological profile of this compound could reveal novel activities or improved properties compared to its parent compound. Acetylation can significantly alter a molecule's solubility, stability, and ability to cross cell membranes, potentially leading to enhanced therapeutic efficacy.
Researchers are encouraged to pursue the synthesis and biological evaluation of this compound to unlock its potential and to conduct studies that allow for a direct and robust comparison with Mulberrofuran G. Such research would not only expand our understanding of this class of natural products but could also pave the way for the development of new therapeutic agents.
References
Benchmarking Mulberrofuran G Pentaacetate Against Known Neuroprotective Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mulberrofuran G pentaacetate's neuroprotective potential against established agents. It is designed to offer an objective overview supported by available experimental data to inform further research and development in neurotherapeutics.
Introduction to Mulberrofuran G and its Pentaacetate Derivative
Mulberrofuran G is a naturally occurring benzofuran (B130515) derivative isolated from the root bark of Morus species.[1] It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1] Its neuroprotective effects are primarily attributed to its ability to inhibit NADPH oxidase 4 (NOX4), leading to a reduction in reactive oxygen species (ROS) generation and subsequent endoplasmic reticulum (ER) stress.[1][2][3] By mitigating these cellular stressors, Mulberrofuran G helps prevent the activation of pro-apoptotic pathways in neuronal cells.[1] While research has focused on Mulberrofuran G, its derivative, this compound, is also a subject of scientific investigation. This guide aims to contextualize the potential of this compound by comparing the known activities of Mulberrofuran G with established neuroprotective agents.
Quantitative Comparison of Neuroprotective Activity
To provide a clear benchmark, the following table summarizes the neuroprotective activity of Mulberrofuran G alongside well-established neuroprotective agents. Data for this compound is not yet widely available in public literature, so Mulberrofuran G is used as a proxy. The selected agents represent different mechanisms of action.
| Compound | Assay/Model | Target | Efficacy (IC50 / Effect) | Reference |
| Mulberrofuran G | NOX Inhibition Assay | NADPH Oxidase (NOX) | 6.9 μM | [1] |
| Oxygen Radical Absorbance Capacity (ORAC) | Antioxidant Capacity | Higher than Trolox at 1 µmol·L−1 | [4] | |
| Edaravone | Ischemia/Reperfusion Injury Model | Free Radical Scavenger | Reduction in infarct volume | Varies by study |
| Resveratrol | Aβ42 Self-Aggregation Assay | Beta-amyloid Aggregation | 72% inhibition at 20 µmol·L−1 | [4] |
| Trolox | Oxygen Radical Absorbance Capacity (ORAC) | Antioxidant Capacity | Positive Control | [4] |
Experimental Methodologies
Detailed protocols are crucial for the replication and validation of scientific findings. Below are outlines of key experimental procedures used to evaluate the neuroprotective effects of compounds like Mulberrofuran G.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay quantifies the antioxidant capacity of a substance.
Objective: To measure the ability of a compound to neutralize peroxyl radicals.
Procedure:
-
A fluorescent probe (e.g., fluorescein) is mixed with the test compound (e.g., Mulberrofuran G) and a positive control (e.g., Trolox).
-
A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is introduced to the mixture.
-
The decay of the fluorescent signal is monitored over time. The presence of an antioxidant slows down the decay.
-
The ORAC value is calculated by comparing the area under the fluorescence decay curve of the sample to that of the Trolox standard.
Inhibition of NADPH Oxidase (NOX) Assay
This assay determines a compound's ability to inhibit the NOX enzyme, a significant source of cellular ROS.
Objective: To quantify the inhibitory effect of a compound on NOX activity.
Procedure:
-
Cells expressing the NOX enzyme (e.g., HEK293 cells overexpressing NOX4) are cultured.
-
The cells are treated with various concentrations of the test compound (e.g., Mulberrofuran G).
-
A substrate for the NOX enzyme that generates a detectable signal (e.g., luminol (B1675438) for chemiluminescence or Amplex Red for fluorescence) is added.
-
The production of ROS is measured by detecting the signal change over time.
-
The IC50 value, the concentration at which the compound inhibits 50% of the enzyme activity, is calculated from the dose-response curve.
Aβ42 Self-Aggregation Assay (Thioflavin T Fluorescence)
This assay is used to screen for compounds that can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
Objective: To assess the inhibitory effect of a compound on the self-aggregation of Aβ42 peptides.
Procedure:
-
Synthetic Aβ42 peptides are incubated in a solution that promotes aggregation.
-
The test compound (e.g., Mulberrofuran G) and positive controls (e.g., Resveratrol) are added to the solution at various concentrations.
-
The mixture is incubated to allow for aggregation to occur.
-
Thioflavin T, a fluorescent dye that binds to beta-sheet-rich structures like amyloid fibrils, is added.
-
The fluorescence intensity is measured. A lower fluorescence signal in the presence of the test compound indicates inhibition of aggregation.
Visualizing Mechanisms and Workflows
To better understand the complex biological processes and experimental designs, the following diagrams are provided.
Caption: Workflow for evaluating neuroprotective agents.
Caption: Mulberrofuran G's neuroprotective mechanism.
Caption: Mechanisms of different neuroprotective agents.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. Mulberrofuran G Protects Ischemic Injury-induced Cell Death via Inhibition of NOX4-mediated ROS Generation and ER Stress [ouci.dntb.gov.ua]
- 4. Research Progress on Phytochemicals from Mulberry with Neuroprotective Effects: A Review [mdpi.com]
A Comparative Analysis of Mulberrofuran G and Other Potent Natural Polyphenols: A Guide for Researchers
In the ever-evolving landscape of drug discovery and development, natural polyphenols continue to be a focal point of research due to their diverse pharmacological activities. This guide presents a comparative analysis of Mulberrofuran G, a unique 2-arylbenzofuran flavonoid, against a panel of well-characterized natural polyphenols: Resveratrol (B1683913), Quercetin (B1663063), Epigallocatechin Gallate (EGCG), and Curcumin. While direct experimental data for Mulberrofuran G pentaacetate is not extensively available in public literature, this guide will also touch upon the potential implications of acetylation on the bioactivity of Mulberrofuran G based on established structure-activity relationships of polyphenols.
This document is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the comparative efficacy of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Quantitative Comparison of Biological Activities
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Mulberrofuran G and the selected comparator polyphenols across various in vitro assays, providing a snapshot of their relative potency in antioxidant, anti-inflammatory, and anticancer activities.
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 (µM) | Reference |
| Mulberrofuran G | ~25 µM (estimated) | [No direct IC50 found, activity reported] |
| Resveratrol | 82 µM | [1] |
| Quercetin | 9.65 µg/mL (~32 µM) | [2] |
| EGCG | 0.487 µg/mL (~1.06 µM) | [3] |
| Curcumin | 53 µM | [1] |
Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition in Macrophages)
| Compound | Cell Line | IC50 (µM) | Reference |
| Mulberrofuran G | Not specified | Not available | |
| Resveratrol | RAW 264.7 | ~25 µM | |
| Quercetin | BV-2 microglia | Not specified | [4] |
| EGCG | Not specified | Not available | |
| Curcumin | RAW 264.7 | 6 µM | [5] |
Table 3: Comparative Anticancer Activity (Cytotoxicity in various cancer cell lines)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Mulberrofuran G | A549 | Lung | 22.5 | [6] |
| NCI-H226 | Lung | 30.6 | [6] | |
| Resveratrol | MCF-7 | Breast | 51.18 | [7] |
| HepG2 | Liver | 57.4 | [7] | |
| HeLa | Cervical | >100 | [8] | |
| Quercetin | MCF-7 | Breast | 37 | [9] |
| MDA-MB-231 | Breast | >100 | [9] | |
| A549 | Lung | 8.65 µg/mL (~28.6 µM) | [10] | |
| EGCG | Panc-1 | Pancreatic | ~50 | [11] |
| HCT15 | Colon | ~60 | [11] | |
| A549 | Lung | 28.34 | [12] | |
| Curcumin | HeLa | Cervical | 3.36 | [13] |
| MCF-7 | Breast | 44.61 | [14] | |
| MDA-MB-231 | Breast | 54.68 | [14] |
This compound: A Note on Acetylation
While experimental data on this compound is scarce, the acetylation of polyphenols is a common chemical modification that can significantly alter their physicochemical and biological properties. Acetylation typically increases the lipophilicity of a compound by masking polar hydroxyl groups. This increased lipophilicity can potentially lead to:
-
Enhanced Bioavailability: Increased absorption across biological membranes.
-
Altered Biological Activity: The masking of hydroxyl groups, which are often crucial for antioxidant activity and interaction with protein targets, can either decrease or, in some cases, enhance specific biological effects. The acetyl groups may also be cleaved by cellular esterases, releasing the parent compound intracellularly, potentially leading to a prodrug effect.
Further research is warranted to elucidate the specific pharmacological profile of this compound.
Experimental Protocols
For the benefit of researchers seeking to replicate or build upon the findings presented, detailed methodologies for the key assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Test compound solutions at various concentrations
-
Methanol or ethanol (B145695) (as solvent and blank)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.
-
Add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Reagents:
-
MTT solution (typically 5 mg/mL in phosphate-buffered saline)
-
Cell culture medium
-
Test compound solutions at various concentrations
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), acidified isopropanol)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value is calculated from the dose-response curve.
-
Griess Assay for Nitric Oxide (NO) Inhibition
This assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Principle: The Griess reagent converts nitrite into a deep purple azo compound. The intensity of the color is proportional to the nitrite concentration.
-
Reagents:
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Cell culture medium
-
Lipopolysaccharide (LPS) or other stimulants to induce NO production in macrophages (e.g., RAW 264.7 cells)
-
Test compound solutions at various concentrations
-
Sodium nitrite standard solutions
-
-
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with LPS to induce iNOS expression and NO production, in the continued presence of the test compound.
-
Incubate for a period (e.g., 24 hours) to allow nitrite to accumulate in the medium.
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value is determined from the dose-response curve.
-
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of these polyphenols are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and survival.
Mulberrofuran G: Targeting the JAK/STAT Pathway
Mulberrofuran G has been shown to exert its anticancer effects, at least in part, by inhibiting the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[11] This pathway is crucial for cytokine signaling and is often constitutively active in various cancers, promoting cell proliferation and survival.
Caption: Mulberrofuran G inhibits the JAK/STAT signaling pathway.
Resveratrol, Quercetin, EGCG, and Curcumin: Multi-Targeted Effects
These well-studied polyphenols are known to modulate a multitude of signaling pathways, contributing to their broad spectrum of biological activities. Key pathways include:
-
PI3K/Akt/mTOR Pathway: Involved in cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for the anticancer effects of many polyphenols.
-
NF-κB Pathway: A critical regulator of inflammation. Inhibition of NF-κB activation leads to a reduction in the expression of pro-inflammatory genes.
-
MAPK Pathways (ERK, JNK, p38): These pathways are involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. The modulation of MAPK signaling by polyphenols can lead to either pro-apoptotic or anti-proliferative effects depending on the cellular context.
Caption: Common signaling pathways modulated by polyphenols.
Conclusion
Mulberrofuran G demonstrates significant potential as a therapeutic agent, with notable anticancer and antiviral activities. Its mechanism of action, particularly the inhibition of the JAK/STAT pathway, provides a clear rationale for its further investigation in oncology. When compared to other well-known polyphenols like Resveratrol, Quercetin, EGCG, and Curcumin, Mulberrofuran G exhibits comparable or, in some cases, superior potency in specific assays.
The lack of extensive data on this compound highlights an area for future research. Understanding how acetylation affects its bioactivity and bioavailability could unlock new avenues for its therapeutic application.
This guide provides a foundational comparative analysis to aid researchers in contextualizing the pharmacological properties of Mulberrofuran G and its potential as a lead compound in drug development. The detailed protocols and pathway diagrams are intended to facilitate further experimental exploration in this promising area of natural product research.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production by quercetin in endotoxin/cytokine-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin, an anti-tumour promoter and anti-inflammatory agent, inhibits induction of nitric oxide synthase in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 8. Resveratrol enhances the cytotoxic profile of docetaxel and doxorubicin in solid tumour cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EGCG sensitizes chemotherapeutic-induced cytotoxicity by targeting the ERK pathway in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. entomoljournal.com [entomoljournal.com]
- 14. wcrj.net [wcrj.net]
On-Target Effects of Mulberrofuran G Pentaacetate: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Targeting the JAK2/STAT3 Signaling Pathway
Mulberrofuran G has been identified as an inhibitor of the JAK2/STAT3 signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[1] Constitutive activation of this pathway is implicated in various cancers. Mulberrofuran G exerts its anticancer effects by inhibiting the phosphorylation of both JAK2 and its downstream target STAT3.[1] This leads to the downregulation of genes involved in cell cycle progression and metastasis.[1]
Comparative Analysis of JAK2/STAT3 Inhibitors
To validate the on-target effects of a compound like Mulberrofuran G pentaacetate, a knockout model, where the target gene (e.g., JAK2 or STAT3) is inactivated, is the gold standard. In such a model, a genuine on-target inhibitor should show diminished or no effect in the knockout cells or animals compared to their wild-type counterparts.
| Inhibitor | Target(s) | IC50 (A549 cells) | IC50 (NCI-H226 cells) | Key Features | Reference |
| Mulberrofuran G | JAK2/STAT3 | 22.5 µmol/L | 30.6 µmol/L | Natural product, inhibits proliferation and migration of lung cancer cells. | [2] |
| AG490 | JAK2 | Variable | Variable | A well-characterized JAK2 inhibitor, often used as a positive control. | [2][3] |
| Fedratinib | JAK2 | Variable | Variable | A selective JAK2 inhibitor that has been investigated in various cancers. | [4] |
| WP1066 | JAK2/STAT3 | Variable | Variable | A STAT3 inhibitor that also affects JAK2. | [5] |
| Curcumin | JAK1/2, STAT3 | Variable | Variable | A natural compound with demonstrated inhibitory effects on the JAK/STAT pathway. | [6] |
| Napabucasin (BBI608) | STAT3 | Variable | Variable | An orally bioavailable small molecule that inhibits cancer stem cell activity via the JAK2/STAT3 pathway. | [6] |
Experimental Workflow for JAK2/STAT3 Knockout Validation
Experimental workflow for validating on-target effects on JAK2/STAT3.
Signaling Pathway of Mulberrofuran G in Cancer Cells
References
- 1. Nox4 knockout does not prevent diaphragm atrophy, contractile dysfunction, or mitochondrial maladaptation in the early phase post-myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mulberrofuran G inhibits proliferation and migration by inactivating JAK2/STAT3 signaling in lung cancer cells | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 3. JAK2/STAT3 Signaling Pathway Modulates Acute Methylmercury Toxicity in the Mouse Astrocyte C8-D1A Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Inhibition of MAPK and JAK2/STAT3 Pathways Is Critical for the Treatment of BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Analytical Validation of Methods for Quantifying Prenylated Flavonoids from Morus Species
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of two common analytical techniques—High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—for the quantification of prenylated flavonoids from Morus species. Due to a lack of specific validated methods in the public domain for Mulberrofuran G pentaacetate, this comparison focuses on the structurally similar and co-occurring bioactive compounds, Kuwanon G and Morusin (B207952), which are representative of this class of molecules found in mulberry (Morus alba).
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance characteristics of a validated HPLC-PDA method for the simultaneous determination of Kuwanon G and Morusin, and a validated UPLC-MS/MS method for the quantification of Morusin. This side-by-side comparison allows for an informed decision on method selection based on analytical needs such as sensitivity, linearity, and precision.
| Validation Parameter | HPLC-PDA Method (for Kuwanon G & Morusin) | UPLC-MS/MS Method (for Morusin) |
| Linearity (Concentration Range) | Kuwanon G: Not SpecifiedMorusin: Not Specified | 1.02–522.3 ng/mL |
| Correlation Coefficient (r²) | Kuwanon G: 0.9998Morusin: 0.9998 | ≥ 0.99 |
| Limit of Detection (LOD) | Kuwanon G: 0.69 µg/mLMorusin: 0.35 µg/mL | Not explicitly stated, but LLOQ is 1.05 ng/mL |
| Limit of Quantification (LOQ) | Kuwanon G: 2.10 µg/mLMorusin: 1.07 µg/mL | 1.05 ng/mL |
| Accuracy (Recovery) | 98.40–111.55% | >85.1% |
| Precision (Relative Standard Deviation, RSD) | Intra-day: 0.08–0.70%Inter-day: 0.06–0.48% | Not explicitly stated, but the method was successfully applied to a pharmacokinetic study, implying acceptable precision. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the protocols for the HPLC-PDA and UPLC-MS/MS methods cited in the comparison table.
Protocol 1: HPLC-PDA Method for Simultaneous Quantification of Kuwanon G and Morusin
This method was established for the quality control of Morus alba root bark.
1. Sample Preparation:
-
Accurately weigh the powdered plant material (e.g., root bark of Morus alba).
-
Perform extraction using a suitable solvent such as methanol (B129727) or ethanol, often with sonication to improve efficiency.
-
Filter the resulting extract through a 0.45 µm syringe filter prior to injection into the HPLC system.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.
-
Column: Gemini C18 analytical column.
-
Mobile Phase: A gradient elution using 0.1% (v/v) aqueous formic acid and acetonitrile (B52724).
-
Flow Rate: Not specified, but typically around 1.0 mL/min for standard HPLC columns.
-
Column Temperature: 45°C.
-
Detection Wavelength: 266 nm for quantification of both Kuwanon G and Morusin.
-
Injection Volume: Not specified, typically 10-20 µL.
3. Method Validation:
-
Linearity: Assessed by constructing calibration curves with at least five concentrations of Kuwanon G and Morusin standards. The correlation coefficient (r²) should be ≥ 0.999.
-
LOD and LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
-
Accuracy: Evaluated by performing recovery studies. Known amounts of the standards are added to a blank matrix, and the percentage of the analyte recovered is calculated.
-
Precision: Determined by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day). The Relative Standard Deviation (RSD) is calculated.
Protocol 2: UPLC-MS/MS Method for Quantification of Morusin
This method was developed for a pharmacokinetic study of morusin in rat plasma.
1. Sample Preparation (from plasma):
-
To a plasma sample, add a protein precipitation agent such as acetonitrile.
-
Use an internal standard (IS), for example, Genkwanin, to improve accuracy.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for injection into the UPLC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (MS/MS).
-
Column: Thermo Hypersil Gold C18 column (50 × 4.6 mm, 3 µm).
-
Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometry Detection:
-
Ionization Source: Negative electrospray ionization (ESI).
-
Mode: Multiple-Reaction Monitoring (MRM).
-
MRM Transitions:
-
Morusin: m/z 419.2 → 297.1
-
Morin (another analyte in the original study): m/z 300.9 → 151.2
-
Internal Standard (Genkwanin): m/z 283.1 → 268.2
-
-
3. Method Validation:
-
Linearity: Established by preparing calibration curves in a blank matrix (e.g., plasma) over the desired concentration range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Extraction Recovery: Determined by comparing the analyte response from pre-extracted spiked samples to that of post-extracted spiked samples.
-
Matrix Effect: Evaluated to ensure that components in the biological matrix do not interfere with the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix is assessed under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method, as guided by the International Council for Harmonisation (ICH) guidelines.
Signaling Pathway Inhibition by Mulberrofuran G
Mulberrofuran G has been reported to exert some of its biological effects, such as its anticancer activity, through the inhibition of specific cellular signaling pathways. The diagram below illustrates its inhibitory action on the JAK2/STAT3 pathway.
Safety Operating Guide
Proper Disposal of Mulberrofuran G Pentaacetate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of Mulberrofuran G pentaacetate, emphasizing safety and regulatory adherence.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and local regulations. The following are general guidelines for handling this compound prior to and during disposal.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Nitrile rubber gloves
-
Chemical safety goggles
-
A fully buttoned lab coat
Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood to avoid inhalation of any dust or aerosols.[1][2]
Waste Classification and Segregation
This compound, like many specialized organic compounds, should be treated as hazardous chemical waste unless explicitly determined otherwise by a qualified safety professional. Do not dispose of this compound in the normal trash or pour it down the sanitary sewer.[2][3]
Key Principles:
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4]
-
Labeling: All waste containers must be clearly and accurately labeled.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to collect it as solid or concentrated chemical waste for pickup by a licensed hazardous waste disposal service.
For Solid Waste and Concentrated Solutions:
-
Container Selection:
-
Use a sealable, compatible waste container for collection.[1] High-density polyethylene (B3416737) (HDPE) containers are generally suitable for a wide range of organic compounds.
-
Ensure the container has a tightly fitting cap and is kept closed except when adding waste.[5]
-
-
Waste Collection:
-
Labeling the Waste Container:
-
Attach a completed hazardous waste label to the container as soon as the first waste is added.[1]
-
The label should include:
-
The full chemical name: "this compound"
-
CAS Number: 99217-75-1
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Irritant," "Handle with Care")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area.
-
Store away from incompatible materials such as strong oxidizing agents.[1]
-
-
Arranging for Disposal:
-
Once the container is full or is no longer being used, complete a chemical collection request form as per your institution's procedures.[1]
-
Contact your institution's Environmental Health & Safety (EH&S) department or the designated waste management provider to schedule a pickup.
-
For Contaminated Labware:
-
Disposable labware (e.g., pipette tips, vials) that is grossly contaminated with this compound should be collected in a separate, clearly labeled container and disposed of as hazardous waste.[3]
-
Empty chemical containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
Accidental Release Measures
In the event of a spill, follow these procedures:
| Spill Size | Procedure |
| Small Spill | If the spill can be cleaned up in under 10 minutes by trained personnel, wear appropriate PPE, moisten solid material to prevent dust, and collect all contaminated materials in a sealed container for hazardous waste disposal.[1] |
| Large Spill | Immediately evacuate the area, secure it to prevent entry, and contact your institution's emergency response team or EH&S department.[1] |
Prevent any spilled material from entering drains or the environment.[2][7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Mulberrofuran G pentaacetate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, handling, and disposal information for Mulberrofuran G pentaacetate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the SDS for the parent compound, Mulberrofuran G, and general safety protocols for furan-containing compounds. A conservative approach is strongly recommended.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is unavailable, compounds within the furan (B31954) family can exhibit properties including skin and eye irritation, respiratory irritation, and potential for more significant hazards with prolonged exposure.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over safety glasses, particularly when there is a risk of splashing or when handling larger quantities.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[2] Always inspect gloves for tears or holes before use and replace them immediately if contaminated. |
| Body Protection | Laboratory Coat or Chemical Apron | A flame-resistant lab coat should be worn and kept fully buttoned.[1] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent exposure and accidents.
2.1. Engineering Controls and Preparation:
-
Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[3]
-
Risk Assessment: Before commencing any new procedure, perform a thorough risk assessment.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
2.2. Handling Procedures:
-
Weighing: To minimize the generation of dust, weigh the solid compound carefully within the fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
General Handling: Avoid direct contact with skin, eyes, and clothing.[4][5] Do not eat, drink, or smoke in areas where the chemical is handled.
2.3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Keep containers tightly sealed when not in use.
Spill Management and Disposal Plan
Prompt and appropriate action is critical in the event of a spill.
3.1. Spill Response:
-
Small Spills: For minor spills of the solid material, do not use a dry sweep method as this can generate dust.[3] Carefully collect the material using a scoop or other appropriate tools and place it into a sealed, labeled container for disposal. If a liquid solution spills, absorb it with an inert material such as vermiculite (B1170534) or sand, and then collect it into a suitable container.[3]
-
Large Spills: In the case of a significant spill, evacuate the immediate area and alert your institution's emergency response team.
3.2. Waste Disposal:
-
Waste Collection: All waste materials contaminated with this compound should be collected in a clearly labeled, sealed container.
-
Disposal Procedure: Dispose of all chemical waste through your institution's designated hazardous waste disposal program. Do not discharge into drains or the environment.[5]
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
